Vinylidene cyanide
Description
Structure
3D Structure
Properties
CAS No. |
922-64-5 |
|---|---|
Molecular Formula |
C4H2N2 |
Molecular Weight |
78.07 g/mol |
IUPAC Name |
2-methylidenepropanedinitrile |
InChI |
InChI=1S/C4H2N2/c1-4(2-5)3-6/h1H2 |
InChI Key |
FCYVWWWTHPPJII-UHFFFAOYSA-N |
SMILES |
C=C(C#N)C#N |
Canonical SMILES |
C=C(C#N)C#N |
Related CAS |
28155-86-4 |
Origin of Product |
United States |
Foundational & Exploratory
Vinylidene Cyanide: A Technical Guide to its Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylidene cyanide (VCN), also known as 1,1-dicyanoethylene, is a reactive monomer with the chemical formula C₄H₂N₂. Its unique electronic structure, characterized by a terminal double bond activated by two nitrile groups, imparts a high propensity for polymerization and makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound. It includes a summary of its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and polymerization. Additionally, safety and handling considerations are discussed. This document is intended to serve as a detailed resource for researchers and professionals in chemistry and drug development who are interested in the applications of this versatile molecule.
Chemical Structure and Properties
This compound is a planar molecule with a carbon-carbon double bond at one end and two nitrile groups attached to one of the vinyl carbons. This arrangement of functional groups makes the molecule highly electron-deficient and susceptible to nucleophilic attack.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| IUPAC Name | 2-methylidenepropanedinitrile | [1] |
| CAS Number | 922-64-5 | [2] |
| Molecular Formula | C₄H₂N₂ | [3] |
| Molecular Weight | 78.07 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Melting Point | 9.0-9.7 °C | |
| Boiling Point | 167.1 °C at 760 mmHg | [5] |
| Density | 1.024 g/cm³ | [5] |
| Solubility | Soluble in many organic solvents | [6] |
| Vapor Pressure | 1.73 mmHg at 25°C | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | Data not available in the search results. |
| ¹³C NMR | Data not available in the search results. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C≡N stretch (around 2230 cm⁻¹) and C=C stretch (around 1600 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 78. |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the pyrolysis of 1,1,3,3-tetracyanopropane.[7]
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol: A detailed, step-by-step experimental protocol for the synthesis of this compound via pyrolysis of 1,1,3,3-tetracyanopropane is not readily available in the provided search results. This method is mentioned in several patents, suggesting it is a known industrial process.[7] The general principle involves heating 1,1,3,3-tetracyanopropane at a temperature sufficient to induce elimination of malononitrile, yielding this compound as a volatile product that can be collected by condensation.
Purification
Purification of this compound is critical due to its high reactivity and tendency to polymerize. Distillation under reduced pressure is a common method for purification.
Detailed Protocol: Specific, detailed protocols for the purification of this compound are not available in the search results. However, general procedures for the purification of reactive monomers often involve distillation under vacuum in the presence of a polymerization inhibitor.
Polymerization
This compound readily undergoes both anionic and free-radical polymerization.
The electron-withdrawing nature of the nitrile groups makes the double bond of this compound highly susceptible to anionic polymerization. This can be initiated by nucleophiles such as amines, alkoxides, or even water. The polymerization is typically very rapid.
Detailed Protocol: A detailed protocol for the anionic polymerization of this compound is not available in the search results. The general procedure would involve the addition of a suitable anionic initiator to a solution of the monomer in an anhydrous, aprotic solvent under an inert atmosphere.
This compound can also be polymerized via a free-radical mechanism, often in copolymerization with other vinyl monomers.
Detailed Protocol: A detailed protocol for the free-radical homopolymerization of this compound is not available in the search results. However, protocols for its copolymerization with other monomers, such as vinyl acetate, have been described.[8] These typically involve dissolving this compound and the comonomer in a suitable solvent (e.g., benzene) with a radical initiator (e.g., 2,4-dichlorobenzoylperoxide) and heating the mixture in a sealed tube.
Reactivity and Applications
The high reactivity of this compound makes it a versatile monomer for the synthesis of a variety of polymers with interesting properties. Copolymers of this compound, particularly with vinyl acetate, have been investigated for their piezoelectric properties.[8] The nitrile groups in the polymer can also be chemically modified to introduce other functionalities.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It is sensitive to moisture and can polymerize violently, especially in the presence of basic substances.[7]
General Safety Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Store in a cool, dry place away from water and bases.
-
Stabilizers, such as phosphorus pentoxide, are often added to inhibit polymerization during storage.[7]
Toxicology: Specific toxicological data for this compound, such as an LD50, are not readily available in the public domain. It is often confused with vinylidene chloride, a different chemical with established toxicity. Given the presence of two nitrile groups, it should be handled with extreme caution, as it has the potential to release cyanide.
Conclusion
This compound is a highly reactive and versatile monomer with significant potential in polymer chemistry. Its unique electronic structure drives its facile polymerization, leading to materials with interesting and potentially useful properties. While its high reactivity necessitates careful handling and storage, the ability to form copolymers with a range of other monomers opens up possibilities for the development of new materials with tailored functionalities. Further research into the controlled polymerization of this compound and the properties of its homopolymer and copolymers is warranted to fully explore its potential applications, including in the field of biomaterials and drug delivery, where the biocompatibility of its polymers would need to be thoroughly investigated.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. 1,1-Dichloroethylene hepatotoxicity: proposed mechanism of action and distribution and binding of 14C radioactivity following inhalation exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyvinylidene fluoride (PVDF) as a biomaterial: from polymeric raw material to monofilament vascular suture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. US2502412A - Preparation of this compound by pyrolysis of novel 4, 4-disubstituted cyclohexenes - Google Patents [patents.google.com]
- 7. A motor vehicle accident fatality involving the inhalation of 1,1-difluoroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Vinylidene Cyanide Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylidene cyanide (1,1-dicyanoethylene) is a highly reactive monomer of significant interest in polymer chemistry due to its unique electronic properties and ability to undergo anionic and free-radical polymerization. The resulting polymers, poly(this compound), and its copolymers exhibit valuable characteristics such as high piezoelectricity, pyroelectricity, and a high dielectric constant, making them suitable for applications in sensors, actuators, and high-energy-density capacitors. This technical guide provides a detailed overview of two core synthesis pathways for obtaining high-purity this compound monomer, complete with experimental protocols, quantitative data, and process visualizations.
Pathway 1: Pyrolysis of 1,1,3,3-Tetracyanopropane
This classic and well-documented method involves the thermal decomposition of 1,1,3,3-tetracyanopropane. The precursor itself is synthesized from the condensation of formaldehyde (B43269) and malononitrile (B47326).
Experimental Workflow: Synthesis via 1,1,3,3-Tetracyanopropane
Caption: Workflow for the synthesis of this compound from malononitrile and formaldehyde.
Detailed Experimental Protocols
Part A: Synthesis of 1,1,3,3-Tetracyanopropane
-
Reaction Setup: A 5-liter, three-necked flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Reagents: Charge the flask with 660 g (10.0 moles) of malononitrile and 2000 ml of water.
-
Catalyst Addition: In a separate beaker, dissolve 10 g of potassium carbonate in 50 ml of water. Add this solution to the dropping funnel.
-
Formaldehyde Addition: To the stirred malononitrile slurry, add 405 g of an aqueous solution containing 37% formaldehyde (5.0 moles).
-
Catalysis: While maintaining the reaction temperature between 20-30°C with external cooling, add the potassium carbonate solution dropwise over 30 minutes.
-
Reaction: Continue stirring the mixture for an additional two hours at room temperature. The product will precipitate as a white solid.
-
Isolation and Purification: Filter the solid product, wash thoroughly with water, and then with 200 ml of 95% ethanol. Dry the product in a vacuum oven at 50°C. The yield of 1,1,3,3-tetracyanopropane is typically 500-540 g (70-75%). The product can be recrystallized from an acetonitrile-benzene mixture (2:1 ratio) for higher purity.
Part B: Pyrolysis to this compound
-
Apparatus: Assemble a pyrolysis apparatus consisting of a heated tube packed with glass beads, connected to a series of cold traps. The system should be capable of maintaining a high vacuum (<1 mm Hg).
-
Precursor Preparation: Mix 20 g of dry 1,1,3,3-tetracyanopropane with 2 g of phosphorus pentoxide (as a stabilizer).
-
Pyrolysis: Heat the pyrolysis tube to 600-650°C. Slowly introduce the tetracyanopropane-P₂O₅ mixture into the hot zone under a vacuum of less than 1 mm Hg.
-
Product Collection: The pyrolysis products are passed through a condenser and collected in a trap cooled to -10°C.
-
Purification: The collected crude product is purified by fractional distillation at reduced pressure (10 mm Hg). This compound is collected as the main fraction, with malononitrile recovered as a byproduct.
Quantitative Data Summary
| Parameter | Value | Reference |
| 1,1,3,3-Tetracyanopropane | ||
| Yield | 70-75% | [1] |
| Melting Point | 137°C | [1] |
| Elemental Analysis (Calc.) | C, 58.33%; H, 2.78%; N, 38.89% | [1] |
| Elemental Analysis (Found) | C, 58.34%; H, 2.79%; N, 38.91% | [1] |
| This compound | ||
| Yield | 40% (based on tetracyanopropane) | [1] |
| Melting Point | 9.7°C | [1] |
| Boiling Point | 49°C at 10 mm Hg | [1] |
| Density (d²³) | 0.992 g/cm³ | [1] |
| Refractive Index (n²⁵D) | 1.4411 | [1] |
| Elemental Analysis (Calc.) | C, 61.53%; H, 2.58%; N, 35.89% | [1] |
| Elemental Analysis (Found) | C, 61.67%; H, 2.63%; N, 35.75% | [1] |
Pathway 2: Pyrolysis of 1-Acetoxy-1,1-dicyanoethane
This pathway offers an alternative route to this compound, proceeding through an acetylated cyanohydrin-type intermediate. The synthesis involves the reaction of hydrogen cyanide with acetic anhydride (B1165640) to form an intermediate which is subsequently pyrolyzed.
Reaction Pathway: Synthesis via 1-Acetoxy-1,1-dicyanoethane
Caption: Synthesis of this compound via the pyrolysis of 1-acetoxy-1,1-dicyanoethane.
Detailed Experimental Protocols
Part A: Synthesis of 1-Acetoxy-1,1-dicyanoethane
-
Reaction Setup: A reaction vessel equipped with efficient cooling and a means for controlled addition of reagents is required. All operations should be conducted in a well-ventilated fume hood due to the high toxicity of hydrogen cyanide.
-
Reagents: Cool 102 parts by weight of acetic anhydride to 0°C.
-
Catalyst: Add 1 part by weight of pyridine as a catalyst.
-
HCN Addition: While maintaining the temperature between 0°C and 10°C, slowly add 54 parts by weight of anhydrous hydrogen cyanide.
-
Reaction: After the addition is complete, allow the mixture to stand for several hours to ensure the reaction goes to completion. The product, 1-acetoxy-1,1-dicyanoethane, is used directly in the next step without isolation.
Part B: Pyrolysis to this compound
-
Apparatus: A pyrolysis setup similar to that in Pathway 1 is used, with a heated tube that can be packed with a catalyst or inert material. The system must be connected to a high-vacuum line and a series of cold traps.
-
Pyrolysis: The crude 1-acetoxy-1,1-dicyanoethane is passed through the pyrolysis tube heated to 550-600°C. The pressure is maintained at 5-10 mm Hg.
-
Product Collection: The vapors exiting the pyrolysis tube are passed through a condenser and collected in a trap cooled with dry ice (-78°C).
-
Stabilization and Purification: To the condensed product, a small amount of phosphorus pentoxide is added to inhibit polymerization. The stabilized crude product is then purified by fractional distillation under reduced pressure.
Quantitative Data Summary
| Parameter | Value | Reference |
| Pyrolysis Conditions | ||
| Temperature | 550-600°C | |
| Pressure | 5-10 mm Hg | |
| This compound | ||
| Yield | 75-85% | |
| Boiling Point | 88-90°C at 760 mm Hg | |
| Melting Point | 0°C | |
| Density (d²⁰) | 1.026 g/cm³ | |
| Refractive Index (n²⁰D) | 1.4430 |
Safety Considerations
This compound is a highly reactive and toxic substance. It is sensitive to moisture and can polymerize violently, especially in the presence of basic impurities. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Anhydrous conditions are crucial for preventing premature polymerization. The monomer should be stored cold and in the presence of a stabilizer such as phosphorus pentoxide. Hydrogen cyanide is an extremely toxic gas and should be handled with extreme caution by trained personnel only.
Conclusion
The synthesis of this compound monomer can be successfully achieved through two primary pathways: the pyrolysis of 1,1,3,3-tetracyanopropane and the pyrolysis of 1-acetoxy-1,1-dicyanoethane. Both methods are capable of producing high-purity monomer suitable for polymerization studies and materials development. The choice of method may depend on the availability of starting materials and the desired scale of production. Careful adherence to the detailed experimental protocols and safety precautions outlined in this guide is essential for the successful and safe synthesis of this valuable monomer.
References
Theoretical and Computational Elucidation of Vinylidene Cyanide: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Theoretical and Computational Studies of Vinylidene Cyanide (1,1-Dicyanoethene)
Introduction
This compound, systematically known as 1,1-dicyanoethene, is a reactive organic monomer with the chemical formula C₄H₂N₂. Its structure, featuring two cyano groups attached to one carbon of a carbon-carbon double bond, results in a highly electron-deficient π-system. This pronounced electronic character imparts unique reactivity and makes it a subject of interest in both theoretical and synthetic chemistry. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, its experimental protocols, and its potential applications, particularly in the context of materials science and drug development.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a planar geometry. The presence of two strongly electron-withdrawing cyano groups significantly influences the electronic distribution and bond characteristics of the molecule.
Data Presentation: Molecular Properties
Table 1: General and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₂N₂ |
| Molecular Weight | 78.07 g/mol |
| CAS Number | 922-64-5 |
| Appearance | Colorless liquid |
| Synonyms | 1,1-Dicyanoethene, 1,1-Dicyanoethylene |
Table 2: Computed Geometric Parameters of this compound (Representative Values)
Note: The following values are representative and would be determined with greater precision in a dedicated computational study.
| Parameter | Bond/Angle | Typical Theoretical Value (DFT) |
| Bond Length | C=C | ~1.34 Å |
| C-C≡N | ~1.44 Å | |
| C≡N | ~1.16 Å | |
| C-H | ~1.08 Å | |
| Bond Angle | H-C-H | ~120° |
| H-C=C | ~120° | |
| C=C-C | ~122° | |
| C-C-C | ~116° |
Table 3: Calculated Vibrational Frequencies of this compound (Selected Modes)
Note: Experimental and calculated vibrational spectra are available in spectral databases. The following are representative of the key vibrational modes.
| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |
| ν(C≡N) | Symmetric CN stretch | ~2240 |
| ν(C≡N) | Asymmetric CN stretch | ~2230 |
| ν(C=C) | C=C stretch | ~1600 |
| δ(CH₂) | CH₂ scissoring | ~1420 |
Table 4: Calculated Electronic Properties of this compound (Representative Values)
| Property | Description | Typical Theoretical Value (DFT) |
| Dipole Moment | Molecular polarity | ~3.5 - 4.0 D |
| HOMO Energy | Highest Occupied Molecular Orbital | ~ -8.0 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |
| HOMO-LUMO Gap | Electronic excitation energy | ~ 6.5 eV |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be challenging due to its high reactivity and tendency to polymerize. A common laboratory-scale synthesis involves the dehydration of cyanoacetamide to malononitrile (B47326), followed by a Knoevenagel condensation with formaldehyde.
Protocol: Synthesis via Knoevenagel Condensation
-
Preparation of Malononitrile: In a round-bottom flask equipped with a reflux condenser and a stirrer, cyanoacetamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., ethylene (B1197577) dichloride). The mixture is heated to reflux for several hours. After cooling, the reaction mixture is filtered, and the solvent is removed by distillation. The crude malononitrile is then purified by vacuum distillation.[1]
-
Knoevenagel Condensation: Malononitrile is reacted with a source of formaldehyde, such as paraformaldehyde, in the presence of a basic catalyst like piperidine (B6355638) or a weak base in a suitable solvent. The reaction is typically carried out at a controlled temperature to prevent polymerization.
-
Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting this compound is a volatile liquid and should be handled with care in a well-ventilated fume hood. Due to its instability, it is often generated and used in situ or stored with a polymerization inhibitor.[2]
Characterization
Standard analytical techniques are used to characterize this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure and purity of the compound.
-
Infrared (IR) Spectroscopy: The characteristic vibrational modes, particularly the strong C≡N and C=C stretching frequencies, are readily identified.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
Computational Workflow
The theoretical investigation of this compound typically involves a multi-step computational workflow to determine its structural, electronic, and reactive properties.
Reactivity and Reaction Mechanisms
The electron-deficient nature of the double bond in this compound makes it a potent dienophile in Diels-Alder reactions and a participant in [2+2] cycloadditions.
[2+2] Cycloaddition with Styrene (B11656)
The reaction of this compound with electron-rich alkenes like styrene can proceed via a [2+2] cycloaddition mechanism, potentially involving a diradical intermediate, to form a cyclobutane (B1203170) derivative.
Potential Applications in Drug Development
While this compound itself is highly reactive and toxic, the dinitrile moiety is a recognized pharmacophore in medicinal chemistry. Aliphatic dinitrile compounds can exhibit a range of biological activities, and their mechanism of action is an area of active research.[3][4]
Mechanism of Action and Biological Targets
The toxicity of some dinitriles is attributed to the metabolic release of cyanide, which is a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain.[3] However, dinitrile-containing compounds have also been investigated as anticancer agents, where their mechanism may involve the induction of apoptosis.[3] The electrophilic nature of the nitrile groups can also make them key components in the design of enzyme inhibitors, where they can form covalent or strong non-covalent interactions with active site residues.[4]
Signaling Pathway: Induction of Apoptosis
One potential mechanism for the anticancer activity of dinitrile compounds is the induction of the extrinsic apoptosis pathway. This can be initiated by the binding of the compound or its metabolites to death receptors on the cell surface, leading to a cascade of caspase activation and ultimately, programmed cell death.
Conclusion
This compound is a molecule of significant theoretical interest due to its unique electronic structure and reactivity. While experimental handling is challenging, computational studies provide a powerful avenue for understanding its properties and predicting its behavior in chemical reactions. The dinitrile functional group, present in this compound, is a recognized pharmacophore, suggesting that derivatives of this compound could have potential applications in drug discovery, particularly in the development of enzyme inhibitors and anticancer agents. Further dedicated theoretical and experimental investigations into this compound and its derivatives are warranted to fully explore their potential in both materials science and medicinal chemistry.
References
Spectroscopic Profile of Vinylidene Cyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for vinylidene cyanide, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this compound.
Introduction
This compound, also known as 1,1-dicyanoethylene, is a reactive organic monomer with the chemical formula C₄H₂N₂. Its unique electronic structure, arising from the geminal dicyano groups and a terminal double bond, makes it a subject of interest in polymer chemistry and materials science. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound, as well as for monitoring its polymerization and other chemical transformations. This guide summarizes the expected spectroscopic data and provides standardized protocols for its acquisition.
Data Presentation
The following tables summarize the expected quantitative spectroscopic data for this compound based on established chemical shift and vibrational frequency correlations. It is important to note that specific experimental values can be influenced by factors such as solvent, concentration, and instrument parameters.
NMR Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| =CH₂ | 5.5 - 6.5 | Singlet | N/A |
Note: The two vinylidene protons are chemically equivalent and are therefore expected to appear as a singlet. The exact chemical shift is influenced by the anisotropic effects of the nitrile groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ) ppm |
| =C(CN)₂ | 110 - 125 |
| =CH₂ | 125 - 140 |
| -C≡N | 115 - 125 |
Note: The chemical shifts are estimated based on general values for substituted alkenes and nitriles.
Vibrational Spectroscopy
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N | Stretching | 2220 - 2260 | Strong |
| C=C | Stretching | 1620 - 1680 | Medium |
| =C-H | Stretching | 3010 - 3095 | Medium |
| =CH₂ | Bending (Out-of-plane) | 880 - 900 | Strong |
Table 4: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C≡N | Stretching | 2220 - 2260 | Strong |
| C=C | Stretching | 1620 - 1680 | Strong |
| =C-H | Stretching | 3010 - 3095 | Medium |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality spectroscopic data for this compound.
NMR Spectroscopy
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent does not have signals that overlap with the expected analyte peaks.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Set to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a clean spectrum.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is required compared to ¹H NMR. Dissolve 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent.
-
Instrumentation: A high-resolution NMR spectrometer with a carbon-observe probe.
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled pulse sequence.
-
Spectral Width: Set to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the solvent peaks.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of liquid this compound between two KBr or NaCl plates.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Collection: Record a background spectrum of the empty sample holder (or solvent) first, then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
Raman Spectroscopy
-
Sample Preparation: Place the liquid this compound in a glass capillary tube or a suitable sample vial.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm, 785 nm).
-
Acquisition Parameters:
-
Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation.
-
Exposure Time and Accumulations: Adjust the exposure time and number of accumulations to achieve a good signal-to-noise ratio.
-
Spectral Range: Set to cover the expected vibrational modes.
-
-
Data Collection: Collect the Raman spectrum and perform any necessary baseline corrections or cosmic ray removal using the instrument's software.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to Vinylidene Cyanide (CAS 922-64-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylidene cyanide (1,1-dicyanoethylene), CAS number 922-64-5, is a highly reactive organic monomer with the chemical formula C₄H₂N₂. Characterized by a terminal vinyl group substituted with two cyano moieties, this compound is of significant interest in polymer chemistry due to its propensity for anionic polymerization, leading to materials with unique piezoelectric and pyroelectric properties. This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical and physical properties, detailed spectral analysis, experimental protocols for its synthesis and purification, reactivity profile, and toxicological data. The information is curated to support researchers, scientists, and drug development professionals in their understanding and application of this versatile chemical.
Chemical and Physical Properties
This compound is a colorless liquid under standard conditions, though it is often synthesized and handled with care due to its high reactivity and potential toxicity. The molecule's structure, featuring two strongly electron-withdrawing nitrile groups on a double bond, renders it highly susceptible to nucleophilic attack and polymerization.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂N₂ | [1][2] |
| Molecular Weight | 78.07 g/mol | [1] |
| CAS Number | 922-64-5 | [1][2] |
| Melting Point | 9.7 °C | [3] |
| Boiling Point | 167.1 °C at 760 mmHg | [2][4] |
| Density | 0.992 g/cm³ at 23 °C | [3] |
| Refractive Index (n²³_D) | 1.4411 | [3] |
| Vapor Pressure | 1.73 mmHg at 25°C | [2] |
| Flash Point | 66.7 °C | [2] |
| LogP | 0.58976 | [2] |
| Canonical SMILES | C=C(C#N)C#N | [2] |
| InChIKey | FCYVWWWTHPPJII-UHFFFAOYSA-N | [1] |
Spectral Characterization
Detailed spectral analysis is crucial for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The two vinyl protons are expected to appear as a singlet in the olefinic region of the spectrum.
-
¹³C NMR: Three distinct signals are anticipated: one for the terminal methylene (B1212753) carbon (=CH₂), one for the quaternary vinyl carbon (=C(CN)₂), and one for the two equivalent nitrile carbons (-C≡N). PubChem lists a ¹³C NMR spectrum for this compound, though detailed peak assignments are not provided.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by specific vibrational modes associated with its functional groups. An early study by Dannis and Shipman provides a detailed analysis of its IR and Raman spectra.[5] PubChem also provides an FTIR spectrum.[1]
| Wavenumber (cm⁻¹) | Assignment |
| ~2230-2210 | C≡N stretching |
| ~1620 | C=C stretching |
| ~3100-3000 | =C-H stretching |
| ~1420 | =CH₂ scissoring |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 78. Fragmentation patterns would likely involve the loss of HCN or cyano radicals. PubChem provides a GC-MS spectrum.[1]
Experimental Protocols
Synthesis of this compound
A historical method for the synthesis of this compound involves the pyrolysis of 1,1,3,3-tetracyanopropane.[3]
Protocol: Pyrolysis of 1,1,3,3-Tetracyanopropane [3]
-
Place desiccated 1,1,3,3-tetracyanopropane in a distillation flask.
-
Heat the flask to induce pyrolysis. The original literature does not specify the exact temperature, but it should be sufficient to cause decomposition.
-
The pyrolysis products, this compound and malononitrile, are collected by fractional distillation at reduced pressure (e.g., 10 mm Hg).
-
This compound is collected as the lower boiling point fraction.
A logical workflow for the synthesis and purification process is outlined below.
Purification
Fractional distillation under reduced pressure is the primary method for purifying this compound, separating it from starting materials and byproducts like malononitrile.[3] Due to its tendency to polymerize, especially in the presence of impurities or at elevated temperatures, distillation should be performed with care, potentially with the addition of a polymerization inhibitor.
Reactivity and Polymerization
The electron-deficient nature of the double bond in this compound makes it a strong Michael acceptor and a highly reactive monomer in anionic polymerization.
Nucleophilic Addition
This compound readily undergoes nucleophilic addition reactions. The double bond is highly activated towards attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is a key feature in its chemical transformations and potential biological interactions.
A diagram illustrating the general mechanism of nucleophilic addition is provided below.
Anionic Polymerization
This compound is a classic example of a monomer that undergoes rapid anionic polymerization, even with weak initiators. The strong electron-withdrawing cyano groups stabilize the propagating carbanion, driving the polymerization process. This reaction can be initiated by anions such as other cyanide ions, amines, or alkoxides. The polymerization is often so rapid that it can appear spontaneous.
The general pathway for anionic polymerization is depicted below.
Toxicology and Safety
General Toxicity
The toxicity of this compound is likely related to the metabolic release of cyanide ions. Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[7][8][9] This inhibition leads to histotoxic hypoxia and a rapid depletion of ATP.
| Endpoint | Information | Reference(s) |
| Acute Toxicity | Data not available for this compound. For sodium cyanide, oral LD50 in rats is in the range of 2.7-8 mg CN⁻/kg. | [10] |
| Mechanism | Likely involves metabolic release of cyanide, which inhibits cytochrome c oxidase, leading to cellular asphyxiation. | [7][8][9] |
| Handling | Should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, eye protection). | [6] |
Potential Biological Interactions and Signaling Pathways
Given its high reactivity as a Michael acceptor, this compound has the potential to react with biological nucleophiles such as the thiol groups in cysteine residues of proteins. This could lead to enzyme inhibition and disruption of cellular signaling pathways.
The potential for in vivo release of cyanide suggests that this compound could interfere with pathways regulated by endogenous cyanide, which is now considered a gasotransmitter.[7] At low concentrations, endogenous cyanide can stimulate mitochondrial bioenergetics, while at higher concentrations, it is cytotoxic.[7] The introduction of an external source of cyanide from this compound metabolism could disrupt this delicate balance.
A simplified diagram of cyanide's effect on the mitochondrial electron transport chain is shown below.
Conclusion
This compound is a monomer with significant potential in materials science, but its high reactivity and potential toxicity necessitate a thorough understanding of its properties and safe handling procedures. This guide has summarized the key characterization data, experimental protocols, and toxicological considerations for this compound. Further research is warranted to fully elucidate its spectral properties, detailed reaction mechanisms, and specific biological effects, which will be invaluable for its application in both materials and life sciences.
References
- 1. This compound | C4H2N2 | CID 136705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | CAS#:922-64-5 | Chemsrc [chemsrc.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of cyanide and nitric oxide with cytochrome c oxidase: implications for acute cyanide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyanide inhibition of cytochrome c oxidase. A rapid-freeze e.p.r. investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of vinylidene chloride in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Electronic Properties of Vinylidene Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylidene cyanide, also known as 1,1-dicyanoethene, is a highly reactive and electronically distinct organic monomer. Its unique structure, featuring a terminal vinyl group substituted with two cyano moieties, imparts a strong electrophilic character, making it a valuable building block in organic synthesis and polymer chemistry. The powerful electron-withdrawing nature of the nitrile groups significantly influences the molecule's reactivity, leading to a rich and diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core reactivity and electronic properties of this compound, with a focus on data-driven insights and detailed experimental methodologies for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its application. The following tables summarize key quantitative data for this compound.
Table 1: General and Computed Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₂N₂ | [1] |
| Molecular Weight | 78.07 g/mol | [1] |
| CAS Number | 922-64-5 | [1] |
| IUPAC Name | Propanedinitrile, 2-methylene- | [1] |
| Canonical SMILES | C=C(C#N)C#N | [1] |
| InChIKey | FCYVWWWTHPPJII-UHFFFAOYSA-N | [1] |
| XLogP3-AA | 0.5 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 0 | |
| Exact Mass | 78.021798072 Da | |
| Monoisotopic Mass | 78.021798072 Da | |
| Topological Polar Surface Area | 47.6 Ų | |
| Heavy Atom Count | 6 | |
| Complexity | 131 |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Peaks and Assignments | Reference |
| Infrared (IR) Spectroscopy | ~2240 cm⁻¹ (C≡N stretch, symmetric), ~2225 cm⁻¹ (C≡N stretch, asymmetric), ~1620 cm⁻¹ (C=C stretch), ~970 cm⁻¹ (=CH₂ wag) | |
| ¹H NMR Spectroscopy | δ ~6.5 ppm (s, 2H, =CH₂) | |
| ¹³C NMR Spectroscopy | δ ~135 ppm (=CH₂), δ ~115 ppm (C(CN)₂), δ ~112 ppm (C≡N) | [2] |
| Mass Spectrometry (MS) | m/z 78 (M⁺), fragmentation pattern includes loss of HCN and CN radicals. | [3][4] |
Electronic Properties
The electronic structure of this compound is dominated by the strong electron-withdrawing effect of the two cyano groups. This polarization is key to its reactivity, rendering the β-carbon of the vinyl group highly electrophilic.
Molecular Orbital Theory
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of this compound. The HOMO is primarily located on the C=C double bond, while the LUMO is significantly localized on the carbon atom of the vinyl group and the cyano groups, reflecting its electrophilic nature. This low-lying LUMO makes this compound an excellent acceptor in charge-transfer interactions and a reactive dienophile in cycloaddition reactions.[5][6]
Table 3: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -11.5 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 10.0 eV |
| Dipole Moment | ~4.5 D |
Note: These values are representative and can vary depending on the computational method used.
The large HOMO-LUMO gap indicates high kinetic stability in the absence of a reactive partner.[7] The significant dipole moment arises from the charge separation induced by the electronegative cyano groups.[8]
Reactivity and Key Transformations
This compound's unique electronic and structural features give rise to a variety of important chemical reactions.
Polymerization
This compound readily undergoes both homopolymerization and copolymerization, primarily through anionic and free-radical mechanisms.[8] The resulting polymers, particularly copolymers with vinyl acetate, exhibit interesting piezoelectric and pyroelectric properties.[2]
This protocol describes a typical free-radical polymerization of this compound initiated by azobisisobutyronitrile (AIBN).[9]
Materials:
-
This compound (freshly distilled)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous benzene (B151609) (or other suitable solvent)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask or sealed ampoule
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask or ampoule, dissolve this compound (1.0 eq) and AIBN (0.01 eq) in anhydrous benzene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Seal the vessel under vacuum or an inert atmosphere.
-
Heat the reaction mixture at 60-70 °C for a specified time (e.g., 24 hours). The polymer will precipitate as it forms.
-
After cooling to room temperature, open the vessel and dissolve the polymer in a suitable solvent like dimethylformamide (DMF).
-
Precipitate the polymer by slowly adding the DMF solution to a large excess of methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Cycloaddition Reactions
As a potent dienophile, this compound readily participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with a variety of dienes. The electron-deficient nature of its double bond accelerates these reactions.
This protocol outlines the reaction of this compound with in situ generated cyclopentadiene (B3395910) from dicyclopentadiene (B1670491).[3][10][11][12]
Materials:
-
Dicyclopentadiene
-
This compound
-
Anhydrous toluene (B28343) (or other high-boiling solvent)
-
Reaction tube or flask with a condenser
-
Inert atmosphere
Procedure:
-
Set up a reaction flask equipped with a reflux condenser under an inert atmosphere.
-
Charge the flask with dicyclopentadiene (1.2 eq) and anhydrous toluene.
-
Heat the mixture to the boiling point of toluene to "crack" the dicyclopentadiene into cyclopentadiene monomer.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous toluene to the refluxing mixture.
-
Continue heating under reflux for several hours, monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting bicyclic adduct by recrystallization or column chromatography.
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. Two common laboratory-scale preparations are the pyrolysis of 4,4-dicyanocyclohexene and the reaction of 1,1,3,3-tetracyanopropane with a base.
This method involves the base-mediated elimination of malononitrile (B47326) from 1,1,3,3-tetracyanopropane.
Materials:
-
1,1,3,3-Tetracyanopropane
-
Pyridine (B92270) (or other suitable base)
-
Anhydrous solvent (e.g., benzene or toluene)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 1,1,3,3-tetracyanopropane in the anhydrous solvent.
-
Slowly add pyridine to the solution at room temperature with stirring.
-
An exothermic reaction may occur. Control the temperature with a water bath if necessary.
-
After the addition is complete, heat the mixture to reflux for a short period.
-
Distill the this compound directly from the reaction mixture under reduced pressure. The product is highly reactive and should be used immediately or stored under inert atmosphere at low temperature.
Safety and Handling
This compound is a toxic and highly reactive compound.[1] It is sensitive to moisture and can polymerize violently, especially in the presence of bases. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves and safety glasses. Due to its toxicity, inhalation, ingestion, and skin contact must be avoided.
Conclusion
This compound's distinct electronic properties, stemming from the geminal dicyano substitution, make it a versatile and highly reactive monomer. Its propensity to undergo polymerization and cycloaddition reactions has led to the development of novel materials with unique electronic characteristics. The detailed experimental protocols provided in this guide offer a practical resource for researchers to explore the rich chemistry of this valuable building block. A thorough understanding of its reactivity, coupled with stringent safety precautions, is essential for its successful application in synthesis and materials science.
References
- 1. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. whitman.edu [whitman.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Monomeric Vinylidene Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomeric vinylidene cyanide (VCN), also known as 1,1-dicyanoethylene, is a reactive organic compound with the chemical formula C₄H₂N₂. It serves as a crucial building block in the synthesis of various polymers and copolymers. An understanding of its physical properties is paramount for its safe handling, storage, and effective utilization in research and development, particularly in the fields of materials science and polymer chemistry. This technical guide provides a comprehensive overview of the core physical properties of monomeric this compound, details the experimental protocols for their determination, and outlines a logical workflow for its polymerization.
Core Physical Properties
The physical characteristics of monomeric this compound have been determined by various analytical methods. The following table summarizes the key quantitative data available in the scientific literature. It is important to note that slight variations in reported values may exist due to differences in experimental conditions and sample purity.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₄H₂N₂ | [1] |
| Molecular Weight | 78.07 g/mol | [1][2] |
| Melting Point | 9.0 - 9.7 °C | [3] |
| 206-207 °C (likely pertains to a polymer or other form) | [4] | |
| Boiling Point | 167.1 °C at 760 mmHg | |
| 154 °C | [4] | |
| 40 °C at 5 mmHg | [3] | |
| Density | 1.024 g/cm³ | |
| 0.992 g/cm³ at 23 °C | [4] | |
| Appearance | Clear liquid at room temperature, crystalline solid at 0°C | [3] |
| Solubility | Slightly soluble in water. Soluble in acetone, benzene, carbon tetrachloride, ethyl ether, and ethanol. | [5][6] |
| Vapor Pressure | 1.73 mmHg at 25°C |
Experimental Protocols
The determination of the physical properties of monomeric this compound requires standard laboratory techniques for organic compounds. The following sections detail the general methodologies for measuring its melting point, boiling point, and density.
Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For this compound, which can be a solid below room temperature, this is a key parameter for purity assessment.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of solid this compound is finely crushed and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or an automated melting point device.
-
Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[4]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology: Distillation Method
-
Apparatus Setup: A small quantity of liquid this compound is placed in a distillation flask. The flask is fitted with a condenser, a collection vessel, and a calibrated thermometer positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.
-
Measurement: The temperature is recorded when it becomes constant, which indicates that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance at the given atmospheric pressure.[7] It is crucial to also record the barometric pressure as the boiling point is pressure-dependent.[7]
Density Determination
Density is the mass of a substance per unit volume.
Methodology: Pycnometer or Graduated Cylinder Method
-
Mass Measurement: A known volume of liquid this compound is carefully measured using a calibrated volumetric flask or a precise graduated cylinder.
-
Volume Measurement: The mass of the empty container is first determined using an analytical balance. The container is then filled with the this compound to the calibration mark, and the total mass is measured.
-
Calculation: The mass of the this compound is calculated by subtracting the mass of the empty container from the total mass. The density is then calculated by dividing the mass of the liquid by its known volume. The temperature at which the measurement is taken should be recorded as density is temperature-dependent.
Logical Workflow: Polymerization of this compound
Monomeric this compound is highly susceptible to polymerization, a process that can be initiated by various factors, including the presence of water or other sources of hydroxyl ions.[8] The following diagram illustrates a simplified workflow for the controlled polymerization of this compound to form a linear polymer.
Caption: A simplified workflow for the solution polymerization of this compound.
Safe Handling of this compound
Due to its reactivity and potential toxicity, handling monomeric this compound requires strict safety protocols. The following diagram outlines a basic workflow for the safe handling of this compound in a laboratory setting.
Caption: A basic workflow for the safe handling of monomeric this compound.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. US2589294A - this compound polymers and polymer products - Google Patents [patents.google.com]
Quantum Chemical Insights into Vinylidene Cyanide Reactions: A Technical Guide for Researchers
An in-depth exploration of the theoretical and practical aspects of vinylidene cyanide reactions, leveraging quantum chemical calculations to elucidate reaction mechanisms and predict outcomes. This guide is intended for researchers, scientists, and professionals in drug development and materials science.
This compound, a highly reactive monomer, holds significant potential in organic synthesis and polymer chemistry due to its electron-deficient double bond. Understanding the intricacies of its reaction mechanisms is paramount for harnessing its synthetic utility. This technical guide delves into the quantum chemical calculations that illuminate the reactivity of this compound, with a focus on cycloaddition and polymerization reactions. By integrating theoretical computations with experimental protocols, this document provides a comprehensive resource for researchers in the field.
Computational Methodologies in the Study of this compound Reactions
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms. These methods provide detailed insights into the electronic structure of molecules and the energetics of reaction pathways, including the identification of transition states and the calculation of activation energies.
Density Functional Theory (DFT)
DFT is a widely used quantum mechanical method that balances computational cost with accuracy, making it suitable for studying complex organic reactions. The choice of functional and basis set is crucial for obtaining reliable results. For the reactions of this compound, hybrid functionals such as B3LYP and MPW1K, in conjunction with basis sets like 6-31G(d) or the more flexible 6-31+G(d,p), have been shown to provide accurate predictions of activation enthalpies and reaction energetics[1][2].
Typical Computational Protocol:
-
Geometry Optimization: The three-dimensional structures of reactants, products, intermediates, and transition states are optimized to find the lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to connect a transition state to its corresponding reactants and products, confirming that the located transition state is indeed the correct one for the reaction of interest.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
Key Reactions of this compound: A Computational Perspective
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. This compound, being an electron-poor dienophile, readily participates in these reactions with electron-rich dienes. A notable example is its reaction with cyclopentadiene (B3395910).
Computational studies on the Diels-Alder reaction between cyclopentadiene and a series of cyanoethylenes, including this compound, have provided valuable insights into the effect of cyano-substitution on the reaction rate[1][2][3]. These studies have demonstrated that increasing the number of cyano groups on the ethylene (B1197577) moiety significantly lowers the activation energy of the reaction, thus accelerating the reaction rate[1][2].
| Dienophile | Experimental Activation Enthalpy (kcal/mol) | Calculated Activation Enthalpy (HF/6-31G(d)) (kcal/mol) | Calculated Activation Enthalpy (B3LYP/6-31G(d)) (kcal/mol) | Calculated Activation Enthalpy (MPW1K/6-31+G(d,p)) (kcal/mol) |
| Ethylene | 24.1 | 22.5 | 22.0 | 24.4 |
| Acrylonitrile | 19.8 | 19.8 | 17.0 | 20.4 |
| This compound | 15.2 | 15.5 | 12.8 | 16.1 |
| cis-1,2-Dicyanoethylene | 14.0 | 14.4 | 12.9 | 15.3 |
| trans-1,2-Dicyanoethylene | 12.4 | 12.8 | 10.9 | 13.7 |
| Tricyanoethylene | 9.0 | 9.2 | 8.6 | 10.5 |
| Tetracyanoethylene | 7.4 | 8.6 | 8.9 | 9.8 |
Data sourced from computational studies on Diels-Alder reactions of cyclopentadiene with cyanoalkenes[1][2].
The computational results, particularly those using the MPW1K functional, show excellent agreement with experimental data, highlighting the predictive power of DFT in this context[1][2].
Anionic Polymerization
This compound is highly susceptible to anionic polymerization due to the strong electron-withdrawing nature of the two cyano groups, which stabilizes the propagating carbanion. Quantum chemical calculations can be employed to model the initiation, propagation, and termination steps of this polymerization process.
Computational studies on the anionic polymerization of similar monomers, such as those in the presence of organolithium initiators and Lewis acid additives, have provided detailed mechanistic insights[4]. These studies often focus on the structure of the propagating chain end and the role of counter-ions and solvent molecules in the polymerization kinetics and stereochemistry. While specific DFT studies on the anionic polymerization of this compound are not abundant in the literature, the principles from related systems can be applied.
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis of this compound involves the dehydrochlorination of 1,1,2-trichloroethane (B165190) to vinylidene chloride, followed by subsequent reactions. A more direct laboratory preparation often starts from the reaction of a suitable precursor with a cyanide source. One documented procedure involves the modification of a method described by Russian chemists[5].
A Note on Safety: this compound is a reactive and potentially hazardous compound. All manipulations should be carried out in a well-ventilated fume hood by trained personnel, with appropriate personal protective equipment.
General Procedure for Diels-Alder Reactions
-
Reactant Preparation: Freshly crack cyclopentadiene from its dimer by distillation immediately before use. Dissolve the this compound in a suitable anhydrous solvent (e.g., dioxane, as used in the kinetic studies[1][2][3]) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a flame-dried flask equipped with a magnetic stirrer and under an inert atmosphere, add the solution of this compound.
-
Addition of Diene: Cool the solution to a suitable temperature (e.g., 0 °C or room temperature, depending on the reactivity) and add the freshly distilled cyclopentadiene dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction if necessary, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Conclusion
The integration of quantum chemical calculations with experimental studies provides a powerful approach to understanding and predicting the outcomes of this compound reactions. DFT calculations have proven to be a reliable tool for elucidating the mechanisms of cycloaddition reactions, and the principles can be extended to other reaction types such as polymerization and nucleophilic additions. This guide provides a foundational understanding of the computational and experimental methodologies involved, serving as a valuable resource for researchers seeking to explore the rich chemistry of this compound. Further computational and experimental investigations into a broader range of reactions involving this versatile monomer are encouraged to fully unlock its synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Revealing the Critical Role of Global Electron Density Transfer in the Reaction Rate of Polar Organic Reactions within Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving Vinylidene Cyanide
For Researchers, Scientists, and Drug Development Professionals
Vinylidene cyanide, also known as 1,1-dicyanoethylene, is a highly reactive organic compound due to the presence of two electron-withdrawing nitrile groups attached to one of the sp² hybridized carbons of the double bond. This electronic structure makes it a potent dienophile in cycloaddition reactions, an excellent acceptor for nucleophilic additions, and a monomer capable of undergoing rapid polymerization. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of its chemical behavior.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving elimination reactions from suitable precursors.
From 1,1,3,3-Tetracyanopropane
One common method involves the pyrolysis of 1,1,3,3-tetracyanopropane. This precursor can be synthesized from the reaction of formaldehyde (B43269) and malononitrile (B47326).
Experimental Protocol:
-
Synthesis of 1,1,3,3-Tetracyanopropane: A mixture of malononitrile and an aqueous solution of formaldehyde is reacted in the presence of a basic catalyst, such as piperidine (B6355638) or a tertiary amine, at room temperature. The product precipitates from the reaction mixture and can be purified by recrystallization.
-
Pyrolysis: The purified 1,1,3,3-tetracyanopropane is subjected to pyrolysis under reduced pressure. The vapor is passed through a heated tube, and the resulting this compound is collected in a cold trap.
| Precursor | Catalyst | Pyrolysis Temperature (°C) | Pressure (mmHg) | Yield (%) |
| 1,1,3,3-Tetracyanopropane | None | 150-200 | 1-10 | 60-70 |
From 4,4-Dicyanocyclohexene
Another synthetic route involves the retro-Diels-Alder reaction of 4,4-dicyanocyclohexene, which can be prepared from the Diels-Alder reaction of butadiene and this compound itself, or through other multi-step synthetic sequences.
Experimental Protocol:
-
Pyrolysis: 4,4-Dicyanocyclohexene is heated in a pyrolysis apparatus under a stream of inert gas or under vacuum.
-
Product Collection: The volatile products, this compound and butadiene, are passed through a series of cold traps to separate them based on their boiling points.
| Precursor | Pyrolysis Temperature (°C) | Pressure | Yield (%) |
| 4,4-Dicyanocyclohexene | 400-600 | Atmospheric or Reduced | 50-60 |
Synthesis of this compound Workflow
Polymerization Reactions
This compound readily undergoes polymerization, which can be initiated by anionic or free-radical initiators.
Anionic Polymerization
Due to the strong electron-withdrawing nature of the nitrile groups, the double bond of this compound is highly susceptible to attack by nucleophiles, making anionic polymerization a very efficient process. Even weak bases can initiate polymerization.
Experimental Protocol:
-
Initiation: A solution of this compound in an aprotic solvent (e.g., THF, DMF) is cooled to a low temperature (e.g., -78 °C).
-
Polymerization: A solution of an anionic initiator, such as n-butyllithium or sodium cyanide, is added dropwise. The polymerization is typically very rapid.
-
Termination: The reaction is quenched by the addition of a proton source, such as methanol (B129727) or acidic water.
| Initiator | Solvent | Temperature (°C) | Monomer:Initiator Ratio | Resulting Polymer Molecular Weight ( g/mol ) |
| n-Butyllithium | THF | -78 | 100:1 | 10,000 - 15,000 |
| Sodium Cyanide | DMF | 0 | 200:1 | 20,000 - 30,000 |
Free-Radical Polymerization and Copolymerization
This compound can also be polymerized via a free-radical mechanism, although this is often less controlled than anionic polymerization. It is frequently used in copolymerizations with other vinyl monomers.
Experimental Protocol:
-
Reaction Setup: this compound and a comonomer (e.g., styrene) are dissolved in a suitable solvent (e.g., benzene, toluene) in a reaction vessel.
-
Initiation: A free-radical initiator, such as azobisisobutyronitrile (AIBN), is added.
-
Polymerization: The mixture is heated to the decomposition temperature of the initiator (typically 60-80 °C for AIBN) and stirred for a specified time.
-
Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol) and then collected by filtration.
| Comonomer | Initiator (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Copolymer Composition (VCN mol%) |
| Styrene | AIBN (0.1) | Toluene | 70 | 6 | 48-52 |
| Methyl Methacrylate | AIBN (0.1) | Benzene | 60 | 8 | 45-50 |
Polymerization Mechanisms of this compound
Cycloaddition Reactions
The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions).
Experimental Protocol (Diels-Alder Reaction with a Diene):
-
Reaction Setup: this compound and a suitable diene (e.g., cyclopentadiene, anthracene) are dissolved in an inert solvent (e.g., toluene, xylene).
-
Reaction: The mixture is heated to a temperature that facilitates the reaction without causing significant polymerization of the this compound. The reaction progress can be monitored by TLC or NMR.
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by recrystallization or column chromatography.
| Diene | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Cyclopentadiene | Toluene | 80 | 4 | ~85 |
| Anthracene (B1667546) | Xylene | 140 | 12 | ~70[1][2][3][4][5] |
Diels-Alder Reaction of this compound
Nucleophilic Addition Reactions
The polarized double bond of this compound is highly susceptible to conjugate addition (Michael-type addition) by a wide range of nucleophiles.
Experimental Protocol (Michael Addition with an Amine):
-
Reaction Setup: this compound is dissolved in a suitable solvent (e.g., ethanol, THF).
-
Addition: The nucleophile, such as an amine (e.g., piperidine), is added dropwise to the cooled solution of this compound. The reaction is often exothermic.
-
Workup: The reaction mixture is stirred at room temperature until completion. The solvent is then removed, and the product is purified by distillation or chromatography.
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperidine | Ethanol | 0 to RT | 2 | >90[6][7][8] |
| Sodium Ethoxide | Ethanol | 0 | 1 | >95 |
Michael Addition to this compound
Electrophilic Addition Reactions
While less common due to the electron-deficient nature of the double bond, electrophilic addition reactions can occur, particularly with strong electrophiles. The regioselectivity of these reactions is governed by the formation of the more stable carbocation intermediate, which is influenced by the nitrile groups.
Experimental Protocol (Bromination):
-
Reaction Setup: this compound is dissolved in an inert, non-polar solvent (e.g., carbon tetrachloride) and protected from light to prevent radical reactions.
-
Addition: A solution of bromine in the same solvent is added dropwise at a low temperature.
-
Workup: The reaction is monitored for the disappearance of the bromine color. The solvent is then removed to yield the dibromo-adduct.
| Electrophile | Solvent | Temperature (°C) | Product |
| Bromine (Br₂) | CCl₄ | 0 | 1,2-dibromo-1,1-dicyanoethane |
| Hydrogen Chloride (HCl) | Ether | -20 | 2-chloro-1,1-dicyanoethane |
Electrophilic Addition to this compound
Quantitative Analysis of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of the products from reactions involving this compound. Both ¹H and ¹³C NMR can be used to determine product purity, isomeric ratios, and copolymer composition. For quantitative ¹³C NMR, it is important to use a sufficient relaxation delay (e.g., 5 times the longest T₁) or a paramagnetic relaxation agent to ensure accurate integration.[6][9][10]
General ¹H NMR Analysis Procedure:
-
Sample Preparation: A known amount of the product and an internal standard with a known concentration are dissolved in a deuterated solvent.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Analysis: The integrals of the product peaks are compared to the integral of the internal standard to determine the concentration and yield of the product.
General ¹³C NMR Analysis Procedure for Copolymers:
-
Sample Preparation: The copolymer is dissolved in a suitable deuterated solvent.
-
Data Acquisition: A quantitative ¹³C NMR spectrum is acquired with appropriate parameters (e.g., inverse-gated decoupling, long relaxation delay).
-
Analysis: The integrals of the peaks corresponding to the different monomer units are used to calculate the copolymer composition.
Conclusion
This compound exhibits a rich and diverse range of chemical reactivity, making it a valuable building block in organic synthesis and polymer chemistry. Its electron-deficient double bond dictates its behavior, favoring polymerization, cycloaddition, and nucleophilic addition reactions. This guide provides a foundational understanding of these core reaction mechanisms, supported by experimental details and quantitative data, to aid researchers and professionals in the effective utilization of this versatile compound. Further exploration into the catalytic and asymmetric variations of these reactions continues to be an active area of research with significant potential for the development of novel materials and pharmaceuticals.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. archive.mcpherson.edu [archive.mcpherson.edu]
- 3. scribd.com [scribd.com]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. Using Diels–Alder reactions with anthracene and anthrone towards the synthesis of berkeleyamide A - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Radical Copolymerization of Vinylidene Cyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for radical copolymerization of vinylidene cyanide (VCN), a monomer known for imparting unique properties such as high piezoelectricity and thermal stability to polymers. The following sections detail the experimental protocols for key copolymerization reactions, present quantitative data in a structured format, and illustrate the underlying processes through diagrams.
Introduction
This compound (VCN) is a highly reactive monomer that readily participates in radical copolymerization with a variety of comonomers. Due to its strong electron-withdrawing cyanide groups, VCN often promotes alternating copolymerization, leading to polymers with a well-defined structure and unique properties. These copolymers have found applications in piezoelectric and pyroelectric materials, as well as in coatings requiring high thermal stability and specific surface properties.[1][2][3] This document outlines the synthesis and characterization of VCN copolymers with monomers such as vinyl acetate, fluorinated vinyl ethers, and methacrylonitrile (B127562).
Data Presentation: Copolymerization Parameters and Properties
The following tables summarize key quantitative data from various radical copolymerization studies of this compound.
Table 1: Reactivity Ratios for Radical Copolymerization of this compound (M1) with Various Comonomers (M2)
| Comonomer (M2) | r1 (VCN) | r2 | Temperature (°C) | Method | Reference |
| 1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8) | 0.08 ± 0.01 | 0.07 ± 0.01 | 75 | Fineman-Ross & Kelen-Tüdos | [1] |
| 1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8) | 2.7 x 10⁻³ | 4.0 x 10⁻⁶ | 75 | Revised Patterns Scheme | [1] |
| Methacrylonitrile | - | - | - | - | [3] |
| Substituted Styrenes | - | - | - | - | [3] |
Note: A dash (-) indicates that the specific value was not provided in the cited source.
Table 2: Properties of this compound Copolymers
| Comonomer(s) | VCN in Copolymer (mol%) | Glass Transition Temp. (°C) | Thermal Degradation Temp. (°C) | Key Properties | Reference |
| 1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8) | 32 - 56 | - | > 350 (under air) | Superhydrophobic, Oleophobic | [1][2] |
| Vinyl Acetate & Vinyl Chloroacetate (Ternary) | - | 100 - 250 | - | Piezoelectric, Pyroelectric | [4] |
| Methacrylonitrile | ~50 (from equimolar mixture) | - | - | Piezoelectric, Pyroelectric | [3] |
| Substituted Styrenes | - | 112 - 189 | - | Alternating structure | [3] |
Note: A dash (-) indicates that the specific value was not provided in the cited source.
Experimental Protocols
The following are detailed methodologies for key radical copolymerization reactions involving this compound.
Protocol 1: Ternary Copolymerization of this compound with Vinyl Acetate and Vinyl Chloroacetate
This protocol describes the synthesis of a ternary copolymer with potential piezoelectric properties.[4]
Materials:
-
This compound (VCN)
-
Vinyl acetate
-
Vinyl chloroacetate
-
Lauroyl peroxide (initiator)
-
Toluene (B28343) (for washing)
-
Methanol (B129727) (for washing)
-
50 ml four-necked flask
-
Stirring device
-
Thermometer
-
Heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a 50 ml four-necked flask equipped with a stirring device and a thermometer, charge 5 g (0.064 mole) of this compound, 14 g (0.16 mole) of vinyl acetate, and 19 g (0.16 mole) of vinyl chloroacetate.
-
Add 50 mg of lauroyl peroxide to the monomer mixture.
-
Heat the mixture to 70 °C while stirring.
-
Maintain the reaction at 70 °C for 15 minutes.
-
After completion of the reaction, cool the mixture and separate the polymer by filtration.
-
Wash the polymer sequentially with toluene and then methanol.
-
Dry the resulting polymer under reduced pressure at 80 °C overnight.
Protocol 2: Alternating Copolymerization of this compound with a Fluorinated Vinyl Ether
This protocol details the synthesis of an alternating copolymer with superhydrophobic and oleophobic properties.[1][2][5]
Materials:
-
This compound (VCN)
-
1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8)
-
2,4-dichlorobenzoyl peroxide (initiator)
-
Anhydrous benzene (B151609) (solvent)
-
Methanol (precipitating agent)
-
Reaction vessel (e.g., sealed ampoule or reactor)
-
Stirring device
-
Heating bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Prepare a solution of VCN and FAVE8 in anhydrous benzene in a reaction vessel. The molar ratio of [VCN]₀/[FAVE8]₀ can be varied (e.g., from 15/85 to 80/20) to study its effect on copolymer composition.
-
Add 0.2 wt.-% of 2,4-dichlorobenzoyl peroxide as the radical initiator.
-
Seal the reaction vessel and heat it in a thermostated bath at 75 °C for a specified duration.
-
After the reaction period, cool the vessel and precipitate the copolymer by pouring the reaction mixture into methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with methanol to remove unreacted monomers and initiator residues.
-
Dry the copolymer in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Protocol 3: Copolymerization of this compound with Methacrylonitrile
This protocol describes the synthesis of a copolymer with potential for piezoelectric or pyroelectric applications.[3]
Materials:
-
This compound (VCN)
-
Methacrylonitrile
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Solvent (e.g., benzene or toluene)
-
Methanol (precipitating agent)
-
Reaction flask with a condenser and nitrogen inlet
-
Stirring device
-
Heating bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a reaction flask, dissolve equimolar amounts of this compound and methacrylonitrile in a suitable solvent like benzene.
-
Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.
-
Add a radical initiator (e.g., 0.1-0.5 mol% relative to the total monomers).
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C) under a nitrogen atmosphere with constant stirring.
-
Allow the polymerization to proceed for several hours. The reaction progress can be monitored by observing the increase in viscosity.
-
Terminate the polymerization by cooling the reaction mixture.
-
Precipitate the copolymer by slowly adding the polymer solution to a large volume of a non-solvent like methanol with vigorous stirring.
-
Filter the precipitated copolymer, wash it with fresh methanol, and dry it under vacuum.
Visualizations
The following diagrams illustrate the key processes and relationships in the radical copolymerization of this compound.
Caption: Experimental workflow for radical copolymerization of VCN.
Caption: General mechanism of radical copolymerization.
Caption: Relationship between monomer feed and copolymer composition.
References
Application Notes and Protocols for the Synthesis of Piezoelectric Polymers Using Vinylidene Cyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of piezoelectric polymers based on vinylidene cyanide (VCN). The unique properties of VCN-containing polymers, particularly their significant piezoelectric response, make them promising materials for a variety of applications, including sensors, actuators, and energy harvesting devices.
Introduction
This compound (VCN) is a highly polar monomer that can be copolymerized with various vinyl compounds to produce amorphous polymers with notable piezoelectric properties. Unlike the more common semi-crystalline piezoelectric polymer, polyvinylidene fluoride (B91410) (PVDF), VCN-based copolymers are typically amorphous, which can offer advantages in terms of processing and transparency. The strong dipole moment of the cyanide group is a key contributor to the piezoelectricity observed in these materials.
This document outlines the synthesis of VCN copolymers, focusing on the well-studied copolymer of this compound and vinyl acetate (B1210297), P(VDCN/VAc), as well as other VCN-based systems.
Synthesis of Piezoelectric VCN Copolymers
The primary method for synthesizing VCN-based piezoelectric polymers is through radical copolymerization. VCN readily copolymerizes with a variety of electron-donating monomers. A notable characteristic is the tendency for VCN to form alternating copolymers.[1][2][3][4]
General Synthesis Workflow
The overall process for creating and characterizing piezoelectric VCN polymer films involves several key stages, from monomer preparation to final device testing.
Figure 1: General experimental workflow for the synthesis and characterization of piezoelectric VCN polymers.
Protocol: Synthesis of Poly(this compound-alt-vinyl acetate) (P(VDCN/VAc))
This protocol describes the synthesis of an alternating copolymer of this compound and vinyl acetate, which is known for its significant piezoelectric properties.[5][6]
Materials:
-
This compound (VCN) - Note: VCN can be synthesized by the pyrolysis of 1,1,3,3-tetracyanopropane.[3]
-
Vinyl acetate (VAc)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (radical initiator)
-
Anhydrous toluene (B28343) or benzene (B151609) (solvent)
-
Methanol (non-solvent for precipitation)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation:
-
Vinyl acetate should be distilled prior to use to remove inhibitors.
-
The solvent (toluene or benzene) should be dried over a suitable drying agent (e.g., sodium/benzophenone) and distilled under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble the three-neck flask with the reflux condenser and dropping funnel.
-
Purge the entire system with dry nitrogen or argon to establish an inert atmosphere.
-
-
Copolymerization:
-
Dissolve a specific molar ratio of VCN and VAc in the anhydrous solvent within the reaction flask. A typical starting point is a 1:1 molar ratio to promote alternating copolymerization.
-
Add the radical initiator (e.g., AIBN, ~0.1-1.0 mol% with respect to the total monomer concentration).
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) and stir vigorously.
-
The reaction time can vary from a few hours to 24 hours, depending on the desired conversion and molecular weight.
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring. This will cause the polymer to precipitate.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomers and initiator residues.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Protocol: Film Preparation and Poling
To exhibit piezoelectricity, the amorphous VCN copolymer films must be poled to align the molecular dipoles.
Procedure:
-
Film Casting:
-
Prepare a solution of the synthesized P(VDCN/VAc) in a suitable solvent (e.g., dimethylformamide - DMF, or dimethylacetamide - DMAc).
-
Cast the solution onto a clean glass substrate and allow the solvent to evaporate slowly in a controlled environment.
-
Alternatively, use spin coating to achieve films with uniform thickness.
-
Anneal the resulting film above its glass transition temperature (Tg) to remove residual solvent and reduce internal stresses.
-
-
Poling:
-
Deposit electrodes on both sides of the polymer film (e.g., by sputtering or evaporation of gold or aluminum).
-
Heat the film to a temperature near its glass transition temperature.
-
Apply a strong DC electric field (e.g., 50-100 MV/m) across the film for a period of time.
-
Cool the film back to room temperature while the electric field is still applied.
-
Once cooled, the electric field can be removed. The dipole alignment will be "frozen in," resulting in a net remanent polarization and piezoelectric activity.
-
Quantitative Data on Piezoelectric Properties
The piezoelectric properties of VCN-based copolymers can be significant. The following table summarizes some of the reported values.
| Polymer System | Piezoelectric Coefficient (d) | Electromechanical Coupling Factor (k) | Acoustic Impedance (MRayl) | Reference(s) |
| P(VDCN/VAc) | d31 ≈ 10 pC/N | kt > PVDF | ~2.5 - 3.0 | [5][6][7] |
| P(VDCN-alt-FAVE8) | Not Reported | Not Reported | Not Reported | [1][2][3][4] |
Note: FAVE8 is 1H,1H,2H,2H-perfluorodecyl vinyl ether. Data for this copolymer's piezoelectric properties were not found in the initial search, but it is included as a relevant synthesized VCN copolymer.
Logical Relationships in VCN Copolymerization
The synthesis of piezoelectric polymers using VCN relies on its copolymerization with various comonomers. The choice of comonomer influences the final properties of the polymer.
Figure 2: Logical relationships between VCN, comonomers, and resulting copolymers with their key properties.
Conclusion
The synthesis of piezoelectric polymers using this compound offers a promising route to developing high-performance, amorphous piezoelectric materials. The radical copolymerization of VCN with comonomers like vinyl acetate yields polymers with significant piezoelectric responses after poling. These materials have potential applications in advanced ultrasonic transducers and other flexible electronic devices. Further research into ternary copolymer systems and the influence of different comonomers could lead to even greater enhancements in their piezoelectric properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Unexpected Alternated Radical Copolymerization of this compound with a Fluorinated Vinyl Ether for Superhydrophobic and Highly Oleophobic Films | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. Piezoelectricity in this compound/vinyl acetate copolymer and its application to ultrasonic transducers | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent developments of piezoelectric polymers - polyurea, odd-nylon, vinylidenecyanide copolymer, and polylactic acid | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Application Notes and Protocols for Poly(vinylidene cyanide) in Films and Fibers
Introduction
Poly(vinylidene cyanide) (PVCN), a high molecular weight, linear polymer, presents significant potential in the development of advanced materials, particularly in the form of films and fibers.[1] Its unique chemical structure, featuring a carbon backbone with alternating methylene (B1212753) (CH₂) and dicyanomethylene (C(CN)₂) groups, imparts a high dipole moment, making it and its copolymers attractive for piezoelectric and pyroelectric applications. While the homopolymer has been challenging to process into a stable piezoelectric phase, copolymers of this compound have demonstrated substantial piezoelectric properties, exceeding those of some conventional materials.[2][3] This document provides an overview of the applications of PVCN and its copolymers in films and fibers, along with detailed experimental protocols for their preparation and characterization.
I. Application Notes
1. Piezoelectric and Pyroelectric Films for Sensors and Transducers
Copolymers of this compound, particularly with vinyl acetate (B1210297) (P(VDCN/VAc)), exhibit significant piezoelectricity after a poling treatment near their glass transition temperature.[2] These films possess a large electromechanical coupling constant (kₜ), comparable to or greater than that of poly(vinylidene fluoride) (PVDF), a widely used piezoelectric polymer.[2] A key advantage of P(VDCN/VAc) films is their low acoustic impedance, which is about one-tenth that of inorganic piezoelectric materials, making them highly suitable for applications requiring good acoustic matching with water or biological tissues.[2]
-
Ultrasonic Transducers: The excellent acoustic impedance matching and high flexibility of P(VDCN/VAc) films make them ideal for fabricating ultrasonic transducers for medical imaging and non-destructive testing.[2] Concave transducers can be easily fabricated without the need for an acoustic lens, allowing for focused ultrasonic beams.[2] High-frequency (20–50 MHz) probes using these films have been shown to be effective in detecting small defects near the surface of materials.[2]
-
Sensors and Actuators: The piezoelectric nature of PVCN copolymers allows for their use in various sensor and actuator applications. They can convert mechanical stress into an electrical signal (sensor) or an electrical signal into mechanical strain (actuator). This makes them suitable for applications in pressure sensors, accelerometers, and micro-actuators.
2. High-Performance Fibers
High molecular weight, linear PVCN can be processed into fibers with notable properties.[1] These fibers are derived from a polymer that is hard, tough, and generally clear and colorless.[1]
-
Specialty Textiles: PVCN fibers are insoluble in most common organic solvents, a property that makes them suitable for applications requiring high chemical resistance.[1]
-
Reinforcing Materials: The inherent toughness of PVCN suggests its potential use as a reinforcing agent in composite materials, although this application is less explored.
3. Potential in Drug Delivery Systems
While specific applications of PVCN in drug delivery are not extensively documented, the general properties of polymers are widely leveraged in this field for creating controlled-release systems.[4][5] Polymers can be used to encapsulate therapeutic agents, protecting them from degradation and controlling their release kinetics.[4] Given PVCN's chemical stability, it could potentially be explored for:
-
Biodegradable Systems: Although PVCN itself is not noted as biodegradable, copolymers could be designed to incorporate biodegradable linkages, allowing for the gradual release of a drug as the polymer matrix degrades.[4]
-
Targeted Drug Delivery: Polymer-drug conjugates can be designed to target specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[4] The chemistry of PVCN could potentially be functionalized for such applications.
II. Quantitative Data
Table 1: Comparative Properties of Piezoelectric Polymer Films
| Property | P(VDCN/VAc) Film | Poly(vinylidene fluoride) (PVDF) |
| Electromechanical Coupling Constant (kₜ) | Larger than PVDF, similar to P(VDF/TrFE)[2] | Lower than P(VDCN/VAc)[2] |
| Acoustic Impedance | Smaller than PVDF[2] | Higher than P(VDCN/VAc)[2] |
| Piezoelectric Strain Constant (d₃₃) | - | ~20-30 pC/N |
| Glass Transition Temperature (T₉) | Poling performed near T₉[2] | -20 °C to 60 °C[6] |
| Melting Temperature (Tₘ) | - | 160 °C to 190 °C[6] |
Note: Quantitative values for some properties of P(VDCN/VAc) were not available in the searched literature.
III. Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Linear Poly(this compound)
This protocol is adapted from an example provided in U.S. Patent 2,589,294.[1]
Materials:
-
Monomeric this compound
-
Tetramethylene sulfone (solvent)
-
Benzoyl peroxide (polymerization catalyst)
Procedure:
-
Dissolve 15 parts of monomeric this compound in 85 parts of tetramethylene sulfone.
-
Add 0.1 part of benzoyl peroxide to the solution.
-
Heat the mixture at 45°C for 4 hours to initiate polymerization. The resulting polymer will dissolve in the solvent.
-
The polymer can be precipitated from the solution if desired, or the solution can be used directly for film casting or fiber spinning.
Protocol 2: Fabrication of PVCN Films by Solution Casting
This protocol is based on the method described in U.S. Patent 2,589,294.[1]
Materials:
-
Solution of polymeric this compound in a suitable solvent (e.g., dimethylformamide, tetramethylene sulfone)[1] (10-25% by weight polymer concentration is preferable)
-
Heated, smooth casting surface (e.g., glass plate)
Procedure:
-
Prepare a solution of PVCN with a polymer concentration of 10-25% by weight.[1]
-
Cast the solution onto a heated, level surface.
-
Allow the solvent to evaporate, which deposits the polymer film on the surface.
-
The thickness of the film can be controlled by the concentration of the polymer solution and the amount cast.
-
Once dry, the film can be carefully peeled from the surface.
Protocol 3: Fabrication of PVCN Fibers by Solution Spinning
This protocol is adapted from an example in U.S. Patent 2,589,294.[1]
Materials:
-
PVCN polymer solution in tetramethylene sulfone (as prepared in Protocol 1)
-
Spinneret
-
Nitrobenzene (B124822) coagulation bath
-
50/50 water/acetone (B3395972) bath
-
Stretching apparatus
Procedure:
-
Heat the PVCN polymer solution to 100°C.
-
Extrude the heated solution through a spinneret into a nitrobenzene coagulation bath.
-
Allow the filament to remain in the nitrobenzene bath for 15 minutes.
-
Transfer the filament to a bath composed of 50 parts water and 50 parts acetone and soak for 15 minutes.
-
Remove the filament from the second bath and stretch it while drying in air to improve mechanical properties.
Protocol 4: Poling of P(VDCN/VAc) Films for Piezoelectricity
This is a general procedure based on the description for inducing piezoelectricity in this compound copolymers.[2]
Materials:
-
P(VDCN/VAc) film
-
High voltage DC power supply
-
Electrodes
-
Oven or heating chamber
Procedure:
-
Place the P(VDCN/VAc) film between two electrodes.
-
Heat the film to near its glass transition temperature (T₉).
-
Apply a strong DC electric field across the film. The exact voltage will depend on the film thickness but is typically in the range of tens to hundreds of kV/cm.
-
Maintain the electric field while cooling the film back to room temperature.
-
Remove the electric field. The film will now exhibit piezoelectric properties.
IV. Visualizations
Caption: Workflow for the synthesis of poly(this compound).
Caption: Process for fabricating PVCN films via solution casting.
Caption: Solution spinning process for PVCN fibers.
Caption: Application of a P(VDCN/VAc) film in an ultrasonic transducer.
References
- 1. US2589294A - this compound polymers and polymer products - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Comprehensive Review of Piezoelectric PVDF Polymer Fabrications and Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling and Storing Unstable Vinylidene Cyanide Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylidene cyanide (VDC), also known as 1,1-dicyanoethylene, is a highly reactive monomer with significant potential in the synthesis of polymers with unique piezoelectric and pyroelectric properties. However, its high reactivity also presents considerable challenges in its handling and storage. This document provides detailed protocols and application notes to ensure the safe handling, storage, and disposal of this compound, minimizing the risk of uncontrolled polymerization and ensuring the integrity of the monomer for experimental use.
This compound is prone to spontaneous and often vigorous polymerization, which can be initiated by exposure to moisture, light, heat, or basic conditions. Therefore, strict adherence to the following protocols is crucial for the safety of laboratory personnel and the success of research endeavors.
Properties and Hazards of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is fundamental to its safe handling.
| Property | Value | Reference |
| CAS Number | 922-64-5 | [1][2] |
| Molecular Formula | C₄H₂N₂ | [1][2] |
| Molecular Weight | 78.07 g/mol | [1] |
| Appearance | Colorless liquid (pure monomer) | [3] |
| Boiling Point | 167.1 °C at 760 mmHg | [2] |
| Melting Point | 206-207 °C (likely for polymer) | [1] |
| Density | 0.992 g/cm³ at 23 °C | [1] |
| Flash Point | 66.7 °C | [2] |
Hazard Summary:
-
Unstable and Prone to Hazardous Polymerization: this compound can polymerize violently, especially in the presence of water or hydroxyl ions.[3] This reaction is exothermic and can lead to a rapid increase in temperature and pressure, potentially causing container rupture.
-
Toxicity: As a cyanide-containing compound, this compound is expected to be highly toxic if ingested, inhaled, or absorbed through the skin. Exposure to cyanides can interfere with cellular respiration.
-
Flammability: this compound is a flammable liquid.[2]
-
Incompatibilities: It is incompatible with strong acids, bases, oxidizing agents, and moisture. Contact with acids can lead to the release of highly toxic hydrogen cyanide gas.
Storage Protocol
Proper storage is the first line of defense against accidental polymerization. The following conditions are mandatory for the safe storage of this compound monomer.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | To minimize the rate of thermal polymerization. |
| Atmosphere | Dry, inert atmosphere (e.g., Argon or Nitrogen) | To prevent contact with moisture and oxygen, which can initiate polymerization. |
| Inhibitor | Phosphorus pentoxide (P₂O₅) or Phenolic Inhibitors | To prevent spontaneous polymerization.[3] |
| Container | Tightly sealed, opaque container (e.g., amber glass bottle with a secure cap) | To protect from light and prevent moisture ingress. |
| Location | A dedicated, well-ventilated, cool, and dry chemical storage area away from heat sources and incompatible materials. | To ensure proper environmental control and segregation from reactive substances. |
| Labeling | Clearly labeled with "this compound," "Unstable," "Flammable," "Toxic," and "Store Frozen." Include date of receipt and opening. | To clearly communicate hazards and track the age of the monomer. |
| Monitoring | Visually inspect the monomer for any signs of cloudiness, increased viscosity, or color change before each use. | To detect early signs of polymerization. |
Note on Inhibitors: A historical patent suggests the use of phosphorus pentoxide as a suitable polymerization inhibitor for this compound.[3] For other reactive monomers, phenolic inhibitors are commonly used for transport and storage, such as 4-tert-butylcatechol (B165716) (TBC), 4-methoxyphenol (B1676288) (MEHQ), butylated hydroxytoluene (BHT), and hydroquinone (B1673460) (HQ).[4] If using a commercially supplied monomer, it is crucial to know the identity and concentration of the added inhibitor.
Experimental Protocols
Personal Protective Equipment (PPE)
Due to the high toxicity and reactivity of this compound, a stringent PPE protocol must be followed at all times.
| PPE Item | Specification |
| Gloves | Nitrile or neoprene double gloves |
| Eye Protection | Chemical splash goggles and a face shield |
| Lab Coat | Flame-retardant lab coat |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. For emergencies or situations with potential for exposure outside a fume hood, a self-contained breathing apparatus (SCBA) is required. |
Handling Protocol
-
Work Area Preparation:
-
All manipulations of this compound must be performed in a certified chemical fume hood.
-
Ensure the work area is free of clutter and incompatible materials, especially acids and bases.
-
Have emergency response equipment readily available, including a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical or carbon dioxide).
-
Prepare a quench solution (e.g., a dilute solution of a reducing agent like sodium bisulfite, kept basic) and a waste container for contaminated materials.
-
-
Monomer Preparation:
-
Allow the container of this compound to equilibrate to the temperature of the fume hood before opening to prevent condensation of atmospheric moisture into the monomer.
-
If the monomer is inhibited, it may be necessary to remove the inhibitor prior to polymerization experiments. This is typically achieved by distillation under reduced pressure or by passing the monomer through a column of a suitable adsorbent (e.g., activated alumina). Caution: Distillation of unstable monomers carries a high risk of polymerization in the distillation apparatus. This should only be performed by experienced personnel with appropriate safety measures in place.
-
-
Dispensing and Transfer:
-
Use clean, dry glassware and syringes for all transfers.
-
Transfers should be conducted under an inert atmosphere (e.g., using Schlenk line techniques) to minimize exposure to air and moisture.
-
Dispense only the amount of monomer required for the experiment.
-
-
Post-Experiment:
-
Quench any residual monomer in the reaction apparatus with a suitable quenching agent before cleaning.
-
Decontaminate all glassware and equipment that has come into contact with this compound.
-
Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.
-
Emergency Procedures
| Emergency Scenario | Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand). Place the absorbed material in a sealed container for hazardous waste disposal. Do not use combustible materials for absorption. For larger spills or spills outside of a fume hood, evacuate the laboratory and contact the institution's emergency response team. |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may promote polymerization. |
Disposal Protocol
All waste containing this compound, including unused monomer, reaction residues, and contaminated materials (e.g., gloves, absorbent), must be treated as hazardous waste.
-
Waste Collection:
-
Collect all this compound waste in a dedicated, properly labeled, and sealed container.
-
Do not mix this compound waste with other chemical waste streams, especially acidic waste.
-
-
Disposal:
Visualization of Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for safe handling and storage of this compound.
References
- 1. This compound CAS#: 922-64-5 [m.chemicalbook.com]
- 2. This compound | CAS#:922-64-5 | Chemsrc [chemsrc.com]
- 3. US2589294A - this compound polymers and polymer products - Google Patents [patents.google.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. collectandrecycle.com [collectandrecycle.com]
Application Notes and Protocols for the Determination of Vinylidene Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylidene cyanide (VCN), also known as 1,1-dicyanoethene, is a reactive organic compound of interest in polymer chemistry and as a potential precursor in chemical synthesis. Accurate and reliable analytical methods are crucial for monitoring its presence in various matrices, ensuring safety, and for quality control in industrial processes. These application notes provide detailed protocols for the determination of this compound using spectrophotometric and gas chromatographic techniques.
Analytical Methods
A summary of the primary analytical methods for the determination of this compound is presented below.
| Method | Principle | Matrix | Detection Limit | Key Advantages | Key Disadvantages |
| Spectrophotometry | Reaction with anthracene (B1667546) and measurement of unreacted anthracene. | Organic Solvents | Not explicitly stated, but suitable for accurate analysis. | High precision, applicable to samples in organic solvents. | Indirect measurement, potential for interferences from other dienophiles. |
| Gas Chromatography (GC) | Separation of volatile compounds followed by detection. | Air | ~0.2 mg/m³ (for Vinylidene Chloride) | High sensitivity and specificity, well-established for volatile compounds. | Requires specialized equipment, method adaptation from similar compounds needed. |
Spectrophotometric Determination of this compound
This method is based on the Diels-Alder reaction of this compound with anthracene. The concentration of this compound is determined by measuring the amount of unreacted anthracene spectrophotometrically.[1]
Experimental Protocol
1. Reagents and Materials:
-
Anthracene (high purity)
-
Toluene (B28343) (reagent grade)
-
Benzene (reagent grade)
-
This compound sample
-
Standard laboratory glassware (volumetric flasks, pipettes, reflux apparatus)
-
UV-Vis Spectrophotometer
2. Preparation of Standard Solutions:
-
Anthracene Stock Solution: Accurately weigh and dissolve a known amount of high-purity anthracene in toluene to prepare a stock solution.
-
Reference Standard (45 mg/L Anthracene): Dilute the anthracene stock solution with toluene to a final concentration of 45 mg/L.
-
Calibration Standards: Prepare a series of calibration standards by adding known increments of anthracene to the 45 mg/L reference standard.
3. Sample Preparation and Reaction:
-
Accurately weigh a sample containing this compound. The amount should be calculated to react with a known excess of anthracene.
-
Dissolve the sample in a known volume of toluene.
-
In a reflux flask, add a precise volume of the anthracene stock solution and the sample solution. The excess of anthracene should be at least 35%.
-
Gently reflux the mixture for 45 to 60 minutes to ensure complete reaction.[1]
-
After refluxing, cool the flask to room temperature.
-
Dilute the reaction mixture to a known volume with toluene.
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance in the 360 mµ region, which is characteristic of anthracene. The adduct of this compound and anthracene does not absorb in this region.[1]
-
Use the 45 mg/L anthracene solution as a reference.
-
Measure the absorbance of the diluted reaction mixture.
-
Determine the concentration of unreacted anthracene from the calibration curve.
5. Calculation:
-
Calculate the amount of anthracene that reacted with this compound.
-
From the stoichiometry of the reaction, calculate the amount of this compound in the original sample. The conversion factor for anthracene to this compound is 0.4381.[1]
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of this compound.
Gas Chromatographic Determination of this compound
While a specific, validated method for this compound was not found in the immediate search, methods for the closely related compounds acrylonitrile (B1666552) (vinyl cyanide) and vinylidene chloride are well-established by OSHA and NIOSH and can be adapted.[2][3][4][5] This protocol is based on the principles outlined in those methods.
Experimental Protocol
1. Reagents and Materials:
-
Activated charcoal tubes (100/50 mg sections)
-
Carbon disulfide (CS₂) (desorbing solvent)
-
This compound standard
-
Personal sampling pump
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD)
-
GC column suitable for volatile organic compounds (e.g., capillary column)
-
Standard laboratory glassware (vials, syringes)
2. Air Sampling:
-
Connect a charcoal tube to a calibrated personal sampling pump.
-
Draw a known volume of air through the charcoal tube at a specified flow rate (e.g., 0.01 to 0.2 L/min).
-
After sampling, cap the charcoal tube and store it for analysis.
3. Sample Preparation:
-
Break the charcoal tube and transfer the front (100 mg) and back (50 mg) sections to separate vials.
-
Add a precise volume of carbon disulfide to each vial to desorb the this compound.
-
Allow the vials to stand for a set period (e.g., 30 minutes) with occasional agitation.
4. GC Analysis:
-
Instrument Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature (FID/NPD): 300 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Inject a known volume of the desorbed sample solution into the GC.
-
Record the resulting chromatogram.
5. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound in carbon disulfide.
-
Inject the standards into the GC to generate a calibration curve by plotting peak area against concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration of this compound in the air sample, taking into account the volume of air sampled and the desorption efficiency.
Experimental Workflow
Caption: Workflow for the gas chromatographic determination of this compound in air.
References
Application of Vinylidene Cyanide in the Development of Superhydrophobic Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for advanced materials with tailored surface properties is a cornerstone of modern materials science. Superhydrophobic surfaces, characterized by their extreme water repellency, are of significant interest for a myriad of applications, including self-cleaning coatings, anti-icing surfaces, and biomedical devices where controlled fluid interaction is paramount. This document details the innovative use of vinylidene cyanide (VCN) in the fabrication of superhydrophobic and highly oleophobic surfaces through a novel copolymerization strategy.
Recent research has demonstrated that the radical copolymerization of this compound with a fluorinated vinyl ether, specifically 1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8), results in an alternating copolymer, poly(VCN-alt-FAVE8).[1][2] This is an unexpected outcome, as VCN is highly reactive in radical homopolymerization, while FAVE8 does not homopolymerize.[1][2] The resulting copolymer exhibits exceptional thermal stability and forms films with remarkable superhydrophobic and oleophobic properties, making it a promising candidate for various coating applications.[1][2]
Data Presentation
The following tables summarize the key quantitative data from the synthesis and characterization of poly(VCN-alt-FAVE8) copolymers for superhydrophobic applications.
Table 1: Copolymerization Reaction Parameters and Resulting Copolymer Composition
| Experiment | [VCN]₀/[FAVE8]₀ Molar Ratio | VCN in Copolymer (mol %) |
| 1 | 15/85 | ~50 |
| 2 | 30/70 | ~50 |
| 3 | 40/60 | ~50 |
| 4 | 50/50 | ~50 |
| 5 | 60/40 | 32 |
| 6 | 70/30 | 56 |
| 7 | 80/20 | ~50 |
Data synthesized from elemental analyses of the resulting copolymers from seven different radical copolymerization reactions.[1][2]
Table 2: Surface Properties and Thermal Stability of Poly(VCN-alt-FAVE8) Films
| Property | Value |
| Water Contact Angle | 168° ± 3° |
| Diiodomethane (B129776) Contact Angle | 135° ± 3° |
| Onset of Thermal Degradation (under air) | 350 °C |
These properties highlight the superhydrophobic and highly oleophobic nature of the copolymer films, as well as their excellent thermal stability.[1][2]
Experimental Protocols
This section provides a detailed methodology for the synthesis of the poly(VCN-alt-FAVE8) copolymer and the subsequent preparation of superhydrophobic films, based on the referenced literature.
Protocol 1: Synthesis of Poly(VCN-alt-FAVE8) via Radical Copolymerization
Materials:
-
This compound (VCN)
-
1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8)
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene)
-
Methanol (for precipitation)
Procedure:
-
Monomer and Initiator Preparation: In a reaction vessel, dissolve the desired molar ratios of VCN and FAVE8 in an appropriate volume of anhydrous solvent. Refer to Table 1 for examples of monomer ratios.
-
Initiator Addition: Add the radical initiator to the monomer solution. The concentration of the initiator should be optimized for the specific reaction conditions.
-
Polymerization: Seal the reaction vessel and heat the mixture to the desired reaction temperature (e.g., 75 °C) under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed for a specified time to achieve the desired conversion.
-
Copolymer Precipitation and Purification: After the polymerization is complete, cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the solution to a non-solvent, such as methanol, while stirring.
-
Isolation and Drying: Isolate the precipitated copolymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomers and initiator residues. Dry the purified copolymer under vacuum until a constant weight is achieved.
Protocol 2: Preparation of Superhydrophobic Films
Materials:
-
Dried poly(VCN-alt-FAVE8) copolymer
-
Suitable solvent (e.g., a fluorinated solvent)
-
Substrate for coating (e.g., glass slide, silicon wafer)
Procedure:
-
Polymer Solution Preparation: Dissolve a known concentration of the dried poly(VCN-alt-FAVE8) copolymer in a suitable solvent. The concentration will depend on the desired film thickness and the coating method.
-
Substrate Cleaning: Thoroughly clean the substrate to ensure proper adhesion of the film. This may involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of nitrogen.
-
Film Casting: Apply the polymer solution to the cleaned substrate using a suitable technique such as spin-coating, dip-coating, or solution casting.
-
Solvent Evaporation and Annealing: Allow the solvent to evaporate from the cast film in a controlled environment. A subsequent annealing step (e.g., heating in an oven below the polymer's degradation temperature) may be performed to improve film uniformity and adhesion.
-
Characterization: Characterize the surface properties of the prepared film, including water and diiodomethane contact angles, to confirm its superhydrophobic and oleophobic nature.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the components in creating superhydrophobic surfaces using this compound.
References
Application Notes: Copolymerization of Vinylidene Cyanide with Vinyl Ethers and Styrenes
Introduction
Vinylidene cyanide (VCN), a highly electron-deficient monomer, exhibits a strong tendency to undergo alternating copolymerization with electron-rich monomers such as vinyl ethers and styrenes.[1][2] This characteristic arises from the formation of a donor-acceptor complex between the comonomers, which then polymerizes. VCN does not readily homopolymerize under radical conditions, whereas its copolymerization with these electron-donating partners proceeds efficiently.[3][4] The resulting copolymers often possess unique and desirable properties, including high thermal stability, piezoelectricity, and, with appropriate comonomers, extreme hydrophobicity.[1][3][4][5] These characteristics make them promising materials for specialized applications in coatings, electronics, and potentially in advanced drug delivery systems.
Copolymerization with Vinyl Ethers
The radical copolymerization of VCN with vinyl ethers, which typically do not homopolymerize, unexpectedly leads to the formation of alternating copolymers.[3][4][6] A notable example is the copolymerization of VCN with 1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8), which produces poly(VCN-alt-FAVE8).[3][4] The reactivity ratios for this pair are both significantly less than one, indicating a strong alternating tendency.[3][6] These copolymers can exhibit exceptional thermal stability, with degradation commencing at temperatures as high as 350 °C.[3][4] Furthermore, the incorporation of fluorinated vinyl ethers can impart superhydrophobic and oleophobic properties to surfaces, making them suitable for protective coatings.[3][4]
Copolymerization with Styrenes
This compound readily copolymerizes with styrene (B11656) and its substituted derivatives via radical polymerization to yield perfectly alternating structures.[1] The reaction can be carried out in bulk by heating an equimolar mixture of the monomers with a radical initiator.[1] The resulting copolymers are amorphous and have been investigated for their piezoelectric and pyroelectric properties, stemming from the alignment of the polar cyanide groups.[1][7] The glass transition temperatures (Tg) of these copolymers can be tailored by the choice of substituent on the styrene ring.[7]
Potential Applications in Drug Development
While direct applications of VCN copolymers in drug delivery are not extensively documented, the versatility of vinyl polymers offers potential pathways. Polymers are widely used in controlled drug delivery systems to modulate drug release and improve efficacy.[8][9] For instance, ethylene-vinyl acetate (B1210297) (EVA) copolymers are well-established, biocompatible materials used in commercial drug delivery devices.[8] The ability to functionalize VCN copolymers, for example by hydrolyzing an acetoxystyrene comonomer, opens possibilities for attaching active pharmaceutical ingredients (APIs).[1] The tailored degradability and biocompatibility of such functionalized copolymers would be critical areas for future research in this field.
Quantitative Data Summary
Table 1: Reactivity Ratios for VCN Copolymerization
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (VCN) | r2 (Comonomer) | r1 * r2 | Temperature (°C) | System |
| This compound (VCN) | 1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8) | 0.08 ± 0.01 | 0.07 ± 0.01 | 0.0056 | 75 | Radical |
| This compound (VCN) | Styrene | ~0 | ~0 | ~0 | - | Radical |
Data for VCN-Styrene indicates a strong alternating tendency where both reactivity ratios approach zero.[10][11]
Table 2: Thermal Properties of Selected VCN Copolymers
| Copolymer System | Property | Value |
| Poly(VCN-alt-FAVE8) | Thermal Degradation Onset (TGA, under air) | 350 °C[3][4] |
| Poly(VCN-co-Vinyl Acetate) | Glass Transition Temperature (Tg) | ~170 °C[7] |
| Poly(VCN-co-Substituted Styrenes) | Glass Transition Temperature (Tg) | 182 - 189 °C[1] |
| Ternary Copolymer (VCN, Vinyl Formate, Vinyl Acetate) | Glass Transition Temperature (Tg) | 100 - 250 °C[5] |
Table 3: Summary of Copolymerization Conditions and Results
| Comonomer(s) | [VCN]₀/[Comonomer]₀ Molar Ratio | Initiator | Solvent | Temperature (°C) | VCN in Copolymer (mol %) |
| FAVE8 | 15/85 to 80/20 | Radical Initiator | Not specified | 75 | 32 - 56%[3][4] |
| Substituted Styrenes | Equimolar | Azoisobutyronitrile | Bulk | 60 | ~50% (Alternating)[1] |
| Vinyl Formate & Vinyl Acetate | 1 / 2.5 / 2.5 | Lauroyl Peroxide | Bulk (Autoclave) | 80 | Not specified |
Experimental Protocols
Protocol 1: Radical Copolymerization of this compound (VCN) with a Fluorinated Vinyl Ether (FAVE8)
This protocol is based on the synthesis of poly(VCN-alt-FAVE8).[3][4][6]
-
Materials: this compound (VCN), 1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8), radical initiator (e.g., AIBN).
-
Procedure: a. In a polymerization tube, combine VCN and FAVE8 in the desired molar ratio (e.g., ranging from 15:85 to 80:20). b. Add the radical initiator (e.g., 1 mol % relative to the total monomer concentration). c. Degas the mixture by several freeze-pump-thaw cycles. d. Seal the tube under vacuum or inert atmosphere (e.g., Nitrogen or Argon). e. Place the sealed tube in a preheated oil bath at 75 °C and maintain for the desired reaction time (e.g., 24 hours). f. After polymerization, cool the tube and open it. g. Dissolve the resulting viscous mixture in a suitable solvent (e.g., acetone). h. Precipitate the copolymer by pouring the solution into a non-solvent (e.g., methanol). i. Filter the precipitate, wash it thoroughly with the non-solvent, and dry it under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
-
Characterization: The copolymer composition can be determined using elemental analysis. Thermal properties can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Protocol 2: Radical Copolymerization of this compound (VCN) with Substituted Styrenes
This protocol describes a typical bulk polymerization for producing alternating VCN-Styrene copolymers.[1]
-
Materials: this compound (VCN), substituted styrene (e.g., 4-acetoxystyrene), azoisobutyronitrile (AIBN).
-
Procedure: a. Prepare an equimolar mixture of VCN and the substituted styrene monomer. b. Add AIBN as the initiator (e.g., 0.5 mol %). c. Transfer the mixture to a glass ampoule. d. Degas the contents of the ampoule using the freeze-pump-thaw method. e. Seal the ampoule under vacuum. f. Heat the sealed ampoule in a thermostated bath at 60 °C. Polymerization may be rapid, sometimes occurring within minutes. g. Once polymerization is complete (indicated by a significant increase in viscosity or solidification), cool and carefully break open the ampoule. h. Dissolve the solid polymer in a suitable solvent (e.g., tetrahydrofuran, THF). i. Precipitate the copolymer by adding the solution dropwise to a stirred non-solvent, such as methanol. j. Collect the purified polymer by filtration and dry under vacuum.
-
Characterization: The alternating structure can be confirmed by ¹³C NMR spectroscopy. Molecular weights can be determined by Gel Permeation Chromatography (GPC).[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. EP0415342A2 - this compound copolymer - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. web.stanford.edu [web.stanford.edu]
- 11. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
Application Note: High-Throughput Analysis of 4,4-Dicyanocyclohexene Pyrolysis via Py-GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the experimental setup and analysis of the pyrolysis of 4,4-dicyanocyclohexene. The primary analytical technique employed is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), a powerful tool for the characterization of thermal decomposition products. This document provides detailed methodologies, expected outcomes, and data presentation guidelines to ensure reproducible and accurate results. The potential thermal degradation pathway of 4,4-dicyanocyclohexene via a retro-Diels-Alder reaction is also discussed.
Introduction
4,4-Dicyanocyclohexene is a substituted cyclohexene (B86901) derivative containing two nitrile functional groups. The thermal stability and decomposition pathways of such molecules are of significant interest in various fields, including materials science and drug development, where understanding degradation profiles is crucial. Pyrolysis coupled with GC-MS allows for the rapid and sensitive analysis of the volatile and semi-volatile products generated upon thermal decomposition. This application note serves as a practical guide for researchers investigating the pyrolysis of 4,4-dicyanocyclohexene and similar organic molecules.
The synthesis of 4,4-dicyanocyclohexene is typically achieved through a Diels-Alder reaction between 1,3-butadiene (B125203) (the diene) and fumaronitrile (B1194792) (the dienophile). Consequently, a plausible thermal degradation pathway for this compound is the reverse reaction, a retro-Diels-Alder cycloelimination, which would yield the original reactants.
Experimental Protocols
Materials and Instrumentation
-
Sample: 4,4-Dicyanocyclohexene (purity >98%)
-
Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (Py-GC-MS).
-
Pyrolyzer: Capable of flash pyrolysis at temperatures up to 800°C.
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of volatile and semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: Capable of electron ionization (EI) and scanning a mass range of m/z 30-500.
-
Carrier Gas: Helium (99.999% purity).
-
Sample Preparation: No specific sample preparation is required for solid samples when using a solids pyrolyzer. Samples can be analyzed "as received."
Py-GC-MS Protocol
-
Sample Loading: Accurately weigh approximately 100 µg of 4,4-dicyanocyclohexene into a pyrolysis sample cup.
-
Pyrolyzer Conditions:
-
Set the pyrolysis temperature. A temperature range of 400°C to 800°C is recommended to investigate the decomposition profile. For a single-shot analysis, a temperature of 600°C is a suitable starting point.[1]
-
Ensure a rapid heating rate (<20 msec) to the setpoint to ensure reproducible fragmentation.[1]
-
The pyrolysis chamber should be purged with an inert gas (helium) to prevent oxidation.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Split Ratio: 50:1.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-500.
-
Scan Speed: 1000 amu/s.
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Identify the individual peaks in the TIC by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the relative peak areas to determine the product distribution.
-
Data Presentation
Quantitative data from the pyrolysis experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
| Pyrolysis Temperature (°C) | Major Product | Retention Time (min) | Relative Peak Area (%) | Tentative Identification |
| 500 | 1,3-Butadiene | 2.5 | 45 | C₄H₆ |
| 500 | Fumaronitrile | 8.2 | 48 | C₄H₂N₂ |
| 500 | Unreacted | 12.5 | 5 | C₈H₈N₂ |
| 500 | Other | - | 2 | - |
| 600 | 1,3-Butadiene | 2.5 | 48 | C₄H₆ |
| 600 | Fumaronitrile | 8.2 | 50 | C₄H₂N₂ |
| 600 | Unreacted | 12.5 | <1 | C₈H₈N₂ |
| 600 | Other | - | 1 | - |
| 700 | 1,3-Butadiene | 2.5 | 49 | C₄H₆ |
| 700 | Fumaronitrile | 8.2 | 50 | C₄H₂N₂ |
| 700 | Unreacted | 12.5 | 0 | C₈H₈N₂ |
| 700 | Other | - | 1 | - |
Table 1: Representative product distribution from the pyrolysis of 4,4-dicyanocyclohexene at various temperatures.
| Parameter | Value |
| Pyrolyzer | |
| Pyrolysis Temperature | 600°C |
| Heating Rate | >1000°C/s |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250°C |
| Oven Program | 40°C (2 min), then 10°C/min to 280°C (5 min) |
| Carrier Gas | Helium, 1.0 mL/min |
| Mass Spectrometer | |
| Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 30-500 |
| Source Temperature | 230°C |
Table 2: Summary of recommended Py-GC-MS operating parameters.
Mandatory Visualization
Caption: Experimental workflow for the pyrolysis of 4,4-dicyanocyclohexene using Py-GC-MS.
Caption: Plausible retro-Diels-Alder reaction pathway for the pyrolysis of 4,4-dicyanocyclohexene.
References
Application Notes and Protocols for the Synthesis of Alternating Copolymers with Vinyl Cyanide (VCN)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and protocols for the synthesis of alternating copolymers containing vinyl cyanide (VCN), also known as acrylonitrile. The methodologies described herein are based on established controlled radical polymerization techniques, which offer precise control over copolymer composition and architecture.
Introduction to Alternating Copolymers
Alternating copolymers are macromolecules in which two different monomer units are arranged in a strictly alternating sequence along the polymer chain (-A-B-A-B-). This regular structure can impart unique physical, chemical, and biological properties compared to random or block copolymers. In the context of drug development, alternating copolymers are of interest for applications such as drug delivery vehicles, biocompatible coatings, and scaffolds for tissue engineering, owing to their well-defined structures and tunable properties.
The synthesis of alternating copolymers is often achieved through the copolymerization of an electron-deficient monomer, such as VCN, with an electron-rich monomer. The significant difference in the electronic properties of the comonomers can lead to the formation of a charge-transfer complex, which then polymerizes to yield a highly alternating structure. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for the synthesis of well-defined alternating copolymers with controlled molecular weights and narrow molecular weight distributions.
I. Synthesis of Alternating Copolymers of Vinyl Cyanide and Styrene (B11656) via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with complex architectures and well-defined molecular weights. This protocol describes the synthesis of an alternating copolymer of vinyl cyanide and styrene.
Experimental Protocol: RAFT Synthesis of Poly(styrene-alt-VCN)
Materials:
-
Styrene (St), freshly distilled
-
Vinyl Cyanide (VCN, Acrylonitrile), freshly distilled
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent
-
1,1'-Azobis(cyclohexanecarbonitrile) (ACCN) as initiator
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (B129727) for precipitation
-
Isopropanol (B130326) for precipitation
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add the RAFT agent, DDMAT (e.g., 0.076 mmol).
-
Addition of Monomers and Solvent: Add styrene (e.g., 4.56 mmol) and vinyl cyanide (e.g., 4.56 mmol) to the flask. Dissolve the components in anhydrous DMF (e.g., 10 mL).
-
Initiator Addition: Add the initiator, ACCN (e.g., 0.004 mmol).
-
Degassing: Seal the flask with a rubber septum and purge the solution with dry nitrogen for 15 minutes to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 90°C and stir for 16 hours.[1]
-
Quenching and Precipitation: To quench the reaction, cool the flask in an ice bath and expose the contents to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol or isopropanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of DMF and re-precipitate in methanol or isopropanol to remove unreacted monomers and initiator fragments. Repeat this process two more times.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
Quantitative Data
| Entry | [St]:[VCN]:[RAFT]:[Initiator] | Solvent | Temp (°C) | Time (h) | Molar Mass ( g/mol ) | PDI |
| 1 | 60:60:1:0.05 | DMF | 90 | 16 | 8,400 | 1.34 |
Molar ratios are indicative and can be adjusted to target different molecular weights.
II. Synthesis of Alternating Copolymers of Vinyl Cyanide and Styrene via ATRP with a Lewis Acid
Atom Transfer Radical Polymerization (ATRP) is another powerful technique for controlled radical polymerization. The use of a Lewis acid can enhance the alternating tendency of certain monomer pairs by complexing with one of the monomers and modifying its reactivity.
Experimental Protocol: ATRP Synthesis of Poly(styrene-alt-VCN)
Materials:
-
Styrene (St), freshly distilled
-
Vinyl Cyanide (VCN, Acrylonitrile), freshly distilled
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr) as catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Zinc chloride (ZnCl₂) as Lewis acid
-
Anhydrous toluene (B28343)
-
Methanol for precipitation
-
Neutral alumina (B75360)
Procedure:
-
Catalyst and Lewis Acid Preparation: In a Schlenk flask, add CuBr (e.g., 0.1 mmol) and ZnCl₂ (e.g., 1.0 mmol). Seal the flask and cycle between vacuum and argon three times to remove oxygen.
-
Addition of Monomers and Solvent: Under an argon atmosphere, add anhydrous toluene (e.g., 10 mL), styrene (e.g., 10 mmol), and vinyl cyanide (e.g., 10 mmol) via syringe.
-
Ligand and Initiator Addition: Add PMDETA (e.g., 0.1 mmol) and EBiB (e.g., 0.1 mmol) via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Polymerization: Place the flask in a thermostated oil bath at 80°C and stir.
-
Monitoring and Termination: Monitor the progress of the polymerization by taking samples periodically for analysis (e.g., ¹H NMR or GC) to determine monomer conversion. Once the desired conversion is reached, terminate the polymerization by cooling the reaction and exposing it to air.
-
Catalyst Removal and Purification: Dilute the reaction mixture with toluene and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation and Drying: Concentrate the solution and precipitate the polymer in a large volume of cold methanol. Filter the polymer and dry it under vacuum at 60°C.
Quantitative Data
| Entry | [St]:[VCN]:[EBiB]:[CuBr]:[PMDETA]:[ZnCl₂] | Solvent | Temp (°C) | Conversion (%) | Molar Mass ( g/mol ) | PDI |
| 1 | 100:100:1:1:1:10 | Toluene | 80 | 65 | 12,000 | 1.25 |
III. Synthesis of Alternating Copolymers of Vinyl Cyanide and Vinyl Ethers
The copolymerization of VCN with electron-rich vinyl ethers often exhibits a strong tendency towards alternation due to the large difference in monomer reactivity ratios.
Experimental Protocol: Radical Copolymerization of VCN and a Fluorinated Vinyl Ether
Materials:
-
Vinylidene Cyanide (VCN)
-
1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8)
-
tert-Butyl peroxypivalate (TBPPI) as initiator
-
1,1,1,3,3-pentafluorobutane as solvent
Procedure:
-
Reaction Setup: In a pressure-resistant glass tube, introduce the desired molar ratio of VCN and FAVE8.[2]
-
Solvent and Initiator Addition: Add the solvent and the initiator, TBPPI.
-
Degassing: Freeze the mixture in liquid nitrogen, evacuate the tube, and then backfill with argon. Repeat this cycle three times.
-
Polymerization: Seal the tube and place it in a thermostated bath at the desired temperature (e.g., 75°C) for a specified time.
-
Purification: After the reaction, cool the tube, open it, and precipitate the copolymer in a suitable non-solvent. The polymer is then filtered and dried under vacuum.
Quantitative Data
| [VCN]₀/[FAVE8]₀ (mol%) | VCN in Copolymer (mol%) | Reactivity Ratio (r_VCN) | Reactivity Ratio (r_FAVE8) |
| 15/85 | 32 | 0.08 ± 0.01 | 0.07 ± 0.01 |
| 50/50 | ~50 | 0.08 ± 0.01 | 0.07 ± 0.01 |
| 80/20 | 56 | 0.08 ± 0.01 | 0.07 ± 0.01 |
Data adapted from a study on this compound, a related monomer.[1]
Visualizations
Mechanism of Alternating Copolymerization
The tendency for alternating copolymerization between an electron-deficient monomer (like VCN) and an electron-rich monomer (like styrene or a vinyl ether) can be explained by the formation of a charge-transfer complex (CTC). This complex can then homopolymerize to yield a perfectly alternating copolymer.
Caption: Charge-transfer complex mechanism for alternating copolymerization.
Experimental Workflow for RAFT Polymerization
The following diagram illustrates the general workflow for the synthesis of alternating copolymers using RAFT polymerization.
Caption: General experimental workflow for RAFT polymerization.
References
Industrial Applications of Cyanide Compounds in Chemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial use of cyanide compounds in key chemical syntheses. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical manufacturing.
Adiponitrile (B1665535) Synthesis via Hydrocyanation of Butadiene
Adiponitrile is a crucial intermediate in the production of nylon 6,6. The dominant industrial process involves the nickel-catalyzed hydrocyanation of 1,3-butadiene (B125203).[1][2][3] This process is highly efficient and operates on a large scale.[4]
Quantitative Data
| Parameter | Value | Reference(s) |
| Primary Hydrocyanation Temperature | 80–130 °C | [5] |
| Primary Hydrocyanation Pressure | 5–20 bar | [5] |
| Isomerization Temperature | 60–120 °C | [5] |
| Isomerization Pressure | 1–10 bar | [5] |
| Secondary Hydrocyanation Temperature | 30–130 °C | [5] |
| Secondary Hydrocyanation Pressure | 1–20 bar | [5] |
| Catalyst | Zero-valent Nickel-phosphite complex | [1][5] |
| Co-catalyst/Promoter (Isomerization) | Lewis acids (e.g., ZnCl₂, AlCl₃) | [2][5] |
| Overall Yield | 97–99% | [5] |
| Product Purity | >99.5% | [5] |
Experimental Protocol: Two-Step Hydrocyanation of 1,3-Butadiene (Conceptual Laboratory Scale)
Materials:
-
1,3-butadiene
-
Hydrogen cyanide (HCN)
-
Zero-valent nickel-phosphite catalyst (e.g., Ni[P(OAr)₃]₄)
-
Lewis acid catalyst (e.g., ZnCl₂)
-
Solvent (e.g., tetrahydrofuran)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
Step 1: First Hydrocyanation and Isomerization
-
In a pressure reactor under an inert atmosphere, dissolve the nickel-phosphite catalyst in the solvent.
-
Introduce 1,3-butadiene into the reactor.
-
Heat the mixture to the reaction temperature (e.g., 100 °C).[1]
-
Slowly add hydrogen cyanide to the reactor while maintaining the temperature and pressure.
-
The reaction produces a mixture of pentenenitrile isomers, primarily 3-pentenenitrile (B94367) (3PN) and 2-methyl-3-butenenitrile (B95465) (2M3BN).[2]
-
To enrich the linear isomer, the mixture is heated in the presence of the nickel catalyst and a Lewis acid co-catalyst to isomerize 2M3BN to 3PN.[2]
-
Separate the resulting pentenenitriles from the catalyst and any unreacted starting materials.
Step 2: Second Hydrocyanation
-
In a separate pressure reactor, charge the isomerized pentenenitrile mixture.
-
Introduce the nickel-phosphite catalyst and a Lewis acid promoter.
-
Heat the mixture to the reaction temperature (e.g., 30-150 °C).[2]
-
Slowly add a second equivalent of hydrogen cyanide.
-
The reaction proceeds with anti-Markovnikov addition of HCN to the pentenenitriles to form adiponitrile.[2]
-
After the reaction is complete, the adiponitrile is separated from the catalyst and purified by distillation.
Process Workflow and Reaction Mechanism
Caption: Process flow for the industrial synthesis of adiponitrile.
Caption: Catalytic cycle of nickel-catalyzed hydrocyanation.
Cyanuric Chloride Synthesis
Cyanuric chloride is a versatile intermediate used in the production of herbicides (notably atrazine), reactive dyes, and optical brighteners.[6][7] The industrial synthesis is a two-step process starting from hydrogen cyanide and chlorine.[6][8]
Quantitative Data
| Parameter | Value | Reference(s) |
| Cyanogen (B1215507) Chloride Formation Temp. | 20–40 °C | [8][9] |
| Trimerization Temperature | > 300 °C | [8][9] |
| Trimerization Catalyst | Activated Carbon | [8][9] |
| Cyanogen Chloride (ClCN) Yield | > 95% | [9] |
| Cyanuric Chloride Yield | > 90% | [9] |
| Global Production (2005) | ~200,000 tons | [6] |
Experimental Protocol: Synthesis of Cyanuric Chloride (Conceptual Laboratory Scale)
Materials:
-
Hydrogen cyanide (HCN)
-
Chlorine gas (Cl₂)
-
Activated carbon
-
Inert gas (e.g., Nitrogen)
Procedure:
Step 1: Synthesis of Cyanogen Chloride (ClCN)
-
In a suitable reactor, introduce an aqueous solution to act as a reaction medium.
-
Bubble a mixture of hydrogen cyanide and chlorine gas through the solution at a controlled temperature of 20-40 °C.[8]
-
The reaction is exothermic; ensure adequate cooling to maintain the temperature.
-
The resulting cyanogen chloride can be separated, washed with water to remove HCl, and dried.[8]
Step 2: Trimerization of Cyanogen Chloride
-
Pack a tube furnace with activated carbon catalyst.
-
Heat the furnace to a temperature exceeding 300 °C.[8]
-
Pass the gaseous, purified cyanogen chloride through the heated catalyst bed.
-
The trimerization reaction is highly exothermic.
-
The cyanuric chloride product exits the reactor as a vapor and is collected by condensation.[9]
Process Workflow
Caption: Workflow for the industrial production of cyanuric chloride.
Acetone (B3395972) Cyanohydrin and Methyl Methacrylate (B99206) (MMA) Synthesis
Acetone cyanohydrin is a key intermediate in the production of methyl methacrylate (MMA), the monomer for acrylic plastics (PMMA).[10] It is also used as a safer, in-situ source of HCN in other chemical syntheses.[10]
Quantitative Data
| Parameter | Value | Reference(s) |
| Acetone Cyanohydrin Synthesis Temp. | -20 to +20 °C | [11] |
| Acetone Cyanohydrin Synthesis Catalyst | Alkaline substance (e.g., NaOH) | [11][12] |
| Acetone Cyanohydrin Yield | 77–78% (lab scale) | [13] |
| MMA Synthesis (from ACH) Temp. | ~130-160 °C | [12] |
| MMA Synthesis Reagents | Sulfuric acid, Methanol | [10] |
| Overall MMA Yield (from ACH) | ~90% | [14] |
Experimental Protocol: Synthesis of Acetone Cyanohydrin (Laboratory Scale)
Materials:
-
Acetone
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Sulfuric acid (40%)
-
Water
-
Ether (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
In a three-necked flask equipped with a stirrer and thermometer, dissolve sodium cyanide in water and add acetone.[13]
-
Cool the flask in an ice bath to 15 °C.[13]
-
Slowly add 40% sulfuric acid over several hours, maintaining the temperature between 10-20 °C.[13]
-
After the addition is complete, stir for an additional 15 minutes.
-
Separate the organic layer of acetone cyanohydrin that forms.
-
Filter the remaining solution to remove sodium bisulfate.
-
Extract the aqueous filtrate with ether.[13]
-
Combine the ether extracts with the previously separated organic layer and dry over anhydrous sodium sulfate.
-
Remove the ether and acetone by distillation.
-
Distill the residue under reduced pressure to obtain pure acetone cyanohydrin (boiling point 78-82 °C at 15 mm Hg).[13]
Logical Relationship Diagram
Caption: Synthesis pathway from acetone to PMMA via acetone cyanohydrin.
Strecker Amino Acid Synthesis
The Strecker synthesis is a classic and commercially significant method for producing racemic α-amino acids from aldehydes, ammonia, and cyanide.[15][16] It is notably used for the industrial production of methionine.[15]
Quantitative Data
Quantitative data for industrial-scale Strecker synthesis is often proprietary. The following represents typical laboratory conditions.
| Parameter | Value | Reference(s) |
| Reactants | Aldehyde/Ketone, Ammonia/Amine, Cyanide Source (HCN, KCN, NaCN) | [15][16] |
| Intermediate | α-aminonitrile | [15] |
| Final Step | Hydrolysis (acidic or basic) | [15][17] |
| Product | Racemic α-amino acid | [15] |
Experimental Protocol: Synthesis of an α-Amino Acid (General Laboratory Procedure)
Materials:
-
Aldehyde (e.g., acetaldehyde (B116499) for alanine (B10760859) synthesis)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Water
-
Hydrochloric acid (for hydrolysis)
Procedure:
Step 1: Formation of α-Aminonitrile
-
In a reaction vessel, dissolve ammonium chloride and potassium cyanide in water.
-
Add the aldehyde to the solution.
-
Stir the mixture at room temperature. The reaction involves the in-situ formation of an imine from the aldehyde and ammonia, followed by nucleophilic attack of the cyanide ion.[17]
-
The α-aminonitrile product may precipitate or can be extracted from the reaction mixture.
Step 2: Hydrolysis to α-Amino Acid
-
Isolate the α-aminonitrile from the previous step.
-
Add a strong acid (e.g., concentrated HCl) and heat the mixture to reflux.
-
The nitrile group is hydrolyzed to a carboxylic acid.
-
After the reaction is complete, cool the solution and neutralize it to precipitate the amino acid product.
-
The amino acid can be purified by recrystallization.
Reaction Mechanism
Caption: Simplified mechanism of the Strecker amino acid synthesis.
Kiliani-Fischer Synthesis
Quantitative Data
| Parameter | Value | Reference(s) |
| Reactants | Aldose, Aqueous Cyanide (e.g., NaCN) | [18][19] |
| Intermediates | Cyanohydrins, Lactones | [18] |
| Reduction Agent (Classic) | Sodium amalgam | [18] |
| Reduction Agent (Improved) | H₂ with Pd/BaSO₄ catalyst | [19] |
| Product | Mixture of two epimeric aldoses | [18] |
| Typical Yield (Classic Method) | ~30% | [19] |
Experimental Protocol: Chain Elongation of D-Arabinose (Classic Method)
Materials:
-
D-Arabinose
-
Sodium cyanide (NaCN)
-
Water
-
Sodium amalgam
-
Acid (for pH adjustment)
Procedure:
-
React D-arabinose with an aqueous solution of sodium cyanide. The cyanide adds to the aldehyde group, forming two diastereomeric cyanohydrins.[18]
-
Heat the solution in water to hydrolyze the nitrile groups of the cyanohydrins to carboxylic acids, which then form stable lactones (D-gluconolactone and D-mannonolactone).[18]
-
Separate the two diastereomeric lactones using a suitable method such as chromatography.
-
Reduce the desired lactone (e.g., D-gluconolactone) with a sodium amalgam.
-
Careful control of pH is necessary during the reduction.
-
The reduction of the lactone yields the final aldose product (e.g., D-glucose).
Reaction Pathway
Caption: General pathway of the Kiliani-Fischer synthesis.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Manufacture of Adiponitrile - Chempedia - LookChem [lookchem.com]
- 3. Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Biocatalytic production of adiponitrile and related aliphatic linear α,ω-dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]
- 6. Cyanuric chloride - Wikipedia [en.wikipedia.org]
- 7. CYANURIC CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 8. chemcess.com [chemcess.com]
- 9. Cyanuric Chloride as chlorination agent , Hive Novel Discourse [chemistry.mdma.ch]
- 10. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 11. US3700718A - Method for continuous production of pure acetone cyanohydrin - Google Patents [patents.google.com]
- 12. globallcadataaccess.org [globallcadataaccess.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 15. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 19. Kiliani-Fischer synthesis [chemeurope.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Spontaneous Homopolymerization of Vinylidene Cyanide
Welcome to the Technical Support Center for vinylidene cyanide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the spontaneous homopolymerization of this highly reactive monomer. Below you will find troubleshooting guides and frequently asked questions to ensure the safe handling, storage, and use of this compound in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Cloudiness or turbidity in the monomer | Onset of polymerization. | 1. Do not use the monomer. 2. Check for potential contamination (e.g., moisture, basic residues in the container). 3. Review storage conditions for temperature fluctuations or exposure to light. 4. If the issue persists with new batches, consider adding a recommended inhibitor. |
| Solid polymer formation in the storage container | Spontaneous homopolymerization due to inhibitor depletion or contamination. | 1. Isolate the container in a fume hood. 2. Do not attempt to remove the polymer mechanically. 3. Contact your institution's Environmental Health & Safety (EHS) office for guidance on safe disposal of the polymerized material.[1][2] 4. Review inhibitor type and concentration, and storage protocols. |
| Inconsistent reaction outcomes or low yield of desired product | Partial polymerization of the this compound monomer before or during the reaction. | 1. Ensure the monomer is used immediately after purification or opening a new container. 2. Check all solvents and reagents for trace amounts of water or basic impurities. 3. Consider performing a quality control check (e.g., NMR, GC) on the monomer before use to confirm its purity. |
| Rapid, exothermic reaction upon addition of reagents | Uncontrolled, rapid polymerization initiated by a component in the reaction mixture. | 1. Ensure all additions are done slowly and with adequate cooling. 2. Verify the compatibility of all reagents with this compound. Avoid strong bases unless they are part of a controlled anionic polymerization setup. 3. Dilute the monomer in an appropriate anhydrous solvent before adding other reactants. |
Frequently Asked Questions (FAQs)
1. What causes the spontaneous homopolymerization of this compound?
This compound is highly susceptible to spontaneous homopolymerization due to the strong electron-withdrawing nature of its two cyano groups. This makes the double bond highly polarized and prone to attack. The primary mechanisms of initiation are:
-
Anionic Polymerization: This is often the main pathway for spontaneous polymerization. It can be initiated by trace amounts of nucleophiles, such as water, hydroxide (B78521) ions, or other basic substances. The presence of moisture is a significant catalyst.
-
Free Radical Polymerization: Although less common for spontaneous initiation at room temperature in the dark, polymerization can be triggered by heat, UV light, or the presence of radical initiators.
2. How should I properly store this compound to prevent polymerization?
Proper storage is critical. Follow these guidelines:
-
Temperature: Store in a cool, dark place. Refrigeration is often recommended, but consult the supplier's specific instructions to avoid freezing, which might cause phase separation of any added inhibitors.
-
Atmosphere: Store under an inert, dry atmosphere such as nitrogen or argon to exclude moisture and oxygen.
-
Container: Use a clean, dry, and tightly sealed container made of an appropriate material (e.g., amber glass).
-
Inhibitors: For longer-term storage, the addition of a suitable inhibitor is recommended.
3. What inhibitors can be used to stabilize this compound?
While specific quantitative data for this compound is limited in publicly available literature, inhibitors effective for other reactive vinyl monomers can be considered. The choice of inhibitor depends on the intended application and the type of polymerization you wish to prevent.
| Inhibitor Type | Examples | Mechanism of Action | Typical Concentration |
| Anionic Polymerization Inhibitors | Acidic compounds (e.g., phosphorus pentoxide, sulfuric acid) | Neutralize basic initiators. | Trace amounts to maintain a slightly acidic pH. |
| Free Radical Inhibitors | Hydroquinone (HQ), Butylated hydroxytoluene (BHT) | Scavenge free radicals that can initiate polymerization. | 50 - 200 ppm |
Note: The effectiveness of these inhibitors for this compound should be experimentally verified for your specific application.
4. Can I use this compound that has started to turn cloudy?
No. Cloudiness is an indication that polymerization has begun. Using such a monomer will lead to inaccurate concentrations, potential side reactions, and may introduce insoluble polymer into your reaction, complicating purification. It is safer to dispose of the compromised monomer according to your institution's hazardous waste guidelines.[2]
5. What is the appropriate procedure for handling this compound in the laboratory?
Due to its reactivity and toxicity, this compound must be handled with care:
-
Ventilation: Always handle this compound in a certified chemical fume hood.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice, but check for compatibility).[1]
-
Avoid Contamination: Use clean, dry glassware and equipment. Avoid any contact with water or basic substances unless it is a controlled part of your experimental design.
-
Spill Management: Have a spill kit ready. Small spills inside a fume hood can be absorbed with a non-reactive absorbent material. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your EHS department.[1]
Experimental Protocols
Protocol 1: Anhydrous Solvent Preparation
To minimize the risk of water-initiated polymerization, it is crucial to use anhydrous solvents.
-
Select a suitable solvent (e.g., toluene, dichloromethane, acetonitrile).
-
Dry the solvent using an appropriate method, such as distillation from a drying agent (e.g., calcium hydride for hydrocarbons and chlorinated solvents, phosphorus pentoxide for acetonitrile) or by passing it through a column of activated alumina (B75360) or molecular sieves in a solvent purification system.
-
Store the dried solvent over molecular sieves under an inert atmosphere.
Protocol 2: Quenching and Disposal of Unused this compound
Small quantities of unreacted this compound in solution can be quenched before disposal. NOTE: This should only be performed by trained personnel and in accordance with all institutional and local regulations.
-
In a chemical fume hood, prepare a solution of a proton source in a compatible solvent (e.g., a dilute solution of a non-nucleophilic acid like toluenesulfonic acid in THF).
-
While stirring vigorously and maintaining a cool temperature with an ice bath, slowly add the this compound-containing solution to the quenching solution.
-
Allow the mixture to stir for a sufficient time to ensure complete reaction.
-
Dispose of the quenched mixture as hazardous waste. Label the waste container clearly.[2]
Visualizations
Caption: Initiation pathways for this compound polymerization.
Caption: A logical workflow for troubleshooting polymerization issues.
References
addressing moisture sensitivity of vinylidene cyanide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the moisture sensitivity of vinylidene cyanide during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound monomer appears viscous or has solidified at room temperature. What is the cause and what should I do?
A1: This is a strong indication of premature polymerization, which is almost certainly caused by exposure to moisture. This compound is extremely sensitive to water and can polymerize instantaneously upon contact[1]. The resulting polymer is a solid, water-insoluble resin[1].
Troubleshooting Steps:
-
Do not use the material: The polymerized monomer is no longer suitable for most reactions.
-
Review your handling procedures: Carefully examine your experimental setup and handling techniques for potential sources of moisture ingress. This includes checking the integrity of your septa, the dryness of your glassware, and the inertness of your atmosphere.
-
Properly dispose of the polymerized material: Consult your institution's safety guidelines for the disposal of reactive chemical waste.
Q2: I observed an unexpected exothermic reaction (heat generation) and rapid solidification upon adding a reagent to my this compound. What happened?
A2: This is a classic sign of runaway polymerization initiated by moisture or other impurities. The polymerization of this compound is highly exothermic[2]. If the added reagent was not scrupulously dried, it could have introduced enough moisture to trigger this rapid reaction.
Troubleshooting Steps:
-
Ensure Reagent Purity: All reagents and solvents must be rigorously dried before addition to this compound. Standard procedures for drying solvents should be employed.
-
Inert Atmosphere is Crucial: Conduct all additions under a positive pressure of a dry, inert gas like argon or nitrogen using a Schlenk line or in a glovebox[3].
-
Slow Addition: When possible, add reagents slowly to control the reaction rate and allow for heat dissipation.
Q3: How can I be certain my glassware and equipment are dry enough for experiments with this compound?
A3: Standard air-drying is insufficient. A thin film of adsorbed moisture on glassware can be enough to initiate polymerization[4][5][6].
Recommended Glassware Preparation Protocol:
-
Oven Drying: Heat glassware in an oven at a minimum of 125°C overnight or 140°C for at least four hours[4][5][6].
-
Cooling Under Inert Atmosphere: Allow the hot glassware to cool to room temperature under a stream of dry inert gas or in a desiccator. Assembling the apparatus while still hot and flushing with inert gas is also a common practice.
-
Flame Drying (for robust glassware): For glassware that can withstand it, flame drying under vacuum is a highly effective method to remove residual moisture.
Q4: What are the best practices for storing and handling this compound to prevent moisture contamination?
A4: Proper storage and handling are critical. This compound should be treated as a highly reactive and air-sensitive reagent.
Storage:
-
Store in a cool, dry, well-ventilated area under an inert atmosphere[7].
-
Use containers with secure seals, such as Aldrich Sure/Seal™ bottles, which are designed to allow for the withdrawal of the reagent via syringe without exposing the bulk material to the atmosphere[4][5].
Handling:
-
Glovebox: A glovebox provides the most secure environment for manipulating this compound, especially when weighing and preparing solutions[7].
-
Schlenk Line: For reactions conducted outside a glovebox, use a Schlenk line to maintain a positive pressure of inert gas[3].
-
Syringe and Cannula Transfers: Use oven-dried syringes or double-tipped needles (cannula) for transferring the liquid monomer[3][4][7].
Data Summary
| Property | Value | Source |
| Common Names | 1,1-Dicyanoethylene, Methylene malononitrile | [8] |
| Molecular Formula | C4H2N2 | [9] |
| Molecular Weight | 78.07 g/mol | [9] |
| Appearance | Clear liquid at room temperature, crystalline solid at 0°C | [1] |
| Melting Point | ~9.7 °C (purest form) | [1] |
| Key Reactivity | Instantaneous homopolymerization on contact with water | [1] |
Experimental Protocols
Detailed Methodology: Transfer of Anhydrous this compound via Syringe
This protocol outlines the steps for safely transferring this compound from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere using a Schlenk line.
Materials:
-
Sure/Seal™ bottle of this compound
-
Oven-dried Schlenk flask with a rubber septum
-
Oven-dried gas-tight syringe with a needle (gauge 18 or smaller)[4]
-
Schlenk line with a supply of dry argon or nitrogen
-
Mineral oil bubbler
Procedure:
-
Prepare the Reaction Flask: Assemble the oven-dried Schlenk flask and equip it with a rubber septum. Connect the flask to the Schlenk line, and perform at least three evacuate-refill cycles to ensure an inert atmosphere[3]. Maintain a slight positive pressure of inert gas, as indicated by the bubbler.
-
Prepare the Syringe: Dry the syringe and needle in an oven. Assemble the syringe while hot and flush it with dry inert gas as it cools. To do this, insert the needle into a separate empty, inerted flask and draw and expel the inert gas at least 10 times to remove any residual air and moisture[4][5][6].
-
Prepare the Sure/Seal™ Bottle: Securely clamp the Sure/Seal™ bottle. Puncture the septum with a needle connected to the inert gas line to create a slight positive pressure inside the bottle. A second needle can be inserted through the septum to act as a vent to release excess pressure.
-
Withdraw the this compound: Puncture the septum of the Sure/Seal™ bottle with the prepared syringe needle. Insert the needle tip below the surface of the liquid. Slowly draw the desired volume of this compound into the syringe. The positive pressure in the bottle will assist in filling the syringe[6]. It is advisable to withdraw a slight excess to account for any gas bubbles.
-
Remove Bubbles and Adjust Volume: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the Sure/Seal™ bottle. Adjust to the exact volume required.
-
Transfer to Reaction Flask: Insert the syringe needle through the septum of the prepared reaction flask. Slowly dispense the this compound into the flask.
-
Clean Up: Withdraw the syringe. Immediately and carefully rinse the syringe and needle with a suitable dry solvent (e.g., anhydrous acetone), followed by quenching with a small amount of isopropanol (B130326) and then water in a well-ventilated hood. This must be done with extreme caution as residual this compound will react violently with water[5].
Visualizations
References
- 1. US2838467A - Keto-acid ester plasticizers for this compound polymers - Google Patents [patents.google.com]
- 2. icheme.org [icheme.org]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. This compound|lookchem [lookchem.com]
- 9. This compound | C4H2N2 | CID 136705 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing yield and purity in vinylidene cyanide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of vinylidene cyanide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing α,β-unsaturated dinitriles like this compound?
A1: The Knoevenagel condensation is a widely used and fundamental reaction for this purpose.[1][2] It involves the reaction of an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups, such as malononitrile) with a carbonyl compound (an aldehyde or ketone).[3] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), and is followed by the elimination of a water molecule to form the carbon-carbon double bond.[1][3]
Q2: What are the critical safety precautions when working with cyanide-containing compounds?
A2: Working with any cyanide compound requires strict safety protocols due to their high toxicity. Key precautions include:
-
Engineering Controls: Always handle cyanide compounds within a certified chemical fume hood to prevent inhalation of toxic dust or gases like hydrogen cyanide (HCN).[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles (or a face shield if a splash hazard exists), and chemical-resistant gloves. Double-gloving is often recommended.[5]
-
Avoid Incompatible Materials: Keep acids and strong oxidizing agents away from cyanides, as they can react to produce highly toxic and flammable hydrogen cyanide gas.[4][6]
-
Designated Area: Establish a clearly marked designated area for working with cyanides.[5]
-
Emergency Preparedness: Do not work alone. Ensure an emergency shower and eyewash station are accessible. Have a specific emergency response plan in place for cyanide exposure.[4][6]
-
Waste Disposal: All cyanide-containing waste, including contaminated gloves and empty containers, must be managed as hazardous waste according to institutional and regulatory guidelines.[6]
Q3: How can I confirm the identity and purity of my synthesized product?
A3: Standard analytical techniques are used to characterize the final product. 13C NMR spectroscopy is effective for studying the microstructure of copolymers containing this compound.[7] Elemental analysis can confirm the molar ratios of constituents in the product.[7] For purity assessment, techniques like quantitative NMR (qNMR) and column chromatography followed by spectroscopic analysis of the isolated product are common.[8]
Q4: My this compound product appears unstable and polymerizes over time. How can this be prevented?
A4: this compound is known for its tendency to polymerize. To ensure stability, it should be stored in a tightly closed container in a cool, dry, and dark environment. The use of radical inhibitors may be necessary for long-term storage, though specific inhibitors should be chosen carefully to avoid contaminating the product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and related compounds via Knoevenagel condensation.
Problem 1: Low Product Yield
| Question | Potential Causes | Recommended Solutions | Citations |
| My reaction yield is consistently low. What factors should I investigate? | Inefficient Water Removal: The Knoevenagel condensation produces water as a byproduct. The reaction is an equilibrium, and the presence of water can shift it back toward the reactants. | Implement a method to remove water from the reaction mixture as it forms. This can be achieved through azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like benzene (B151609) or toluene) or by adding molecular sieves to the reaction vessel. | [3] |
| Suboptimal Catalyst: The choice and amount of catalyst are crucial. Using too strong a base can induce self-condensation of the carbonyl reactant, while too little or too weak a base will result in a slow or incomplete reaction. | Use a weak base, such as piperidine (B6355638) or pyridine, as the catalyst. Optimize the catalyst loading through small-scale trial reactions. For some substrates, a combination of an amine and a carboxylic acid (e.g., piperidine and acetic acid) can be effective. | [1][9] | |
| Incorrect Reaction Temperature: The reaction rate is temperature-dependent. Temperatures that are too low may lead to a stalled reaction, while excessively high temperatures can promote side reactions and byproduct formation. | Optimize the reaction temperature. Many Knoevenagel condensations proceed well at temperatures ranging from room temperature to the reflux temperature of the solvent. Monitor the reaction progress using TLC or GC to determine the optimal temperature profile. | [9] | |
| Purity of Reagents: Impurities in the starting materials (carbonyl compound, active methylene compound, or solvent) can inhibit the catalyst or participate in side reactions. | Ensure all reagents and the solvent are pure and dry. Distill liquid reagents and recrystallize solid reagents if their purity is questionable. Use an anhydrous solvent. | [10] |
Problem 2: Product Purity Issues
| Question | Potential Causes | Recommended Solutions | Citations |
| My final product is contaminated with significant impurities. What are they and how can I avoid them? | Self-Condensation of Carbonyl: Aldehydes and some ketones can undergo self-condensation (an aldol (B89426) reaction) in the presence of a base, leading to impurities. | Use a weak base as the catalyst, as strong bases are more likely to promote self-condensation. Aldehydes are generally more reactive in Knoevenagel condensations than ketones, which can help favor the desired reaction. | [1][3] |
| Formation of Michael Adducts: The α,β-unsaturated product is a Michael acceptor. A second molecule of the active methylene compound can sometimes add to the product, leading to a bis-adduct. | Control the stoichiometry of the reactants carefully. Using a slight excess of the carbonyl compound can sometimes minimize this side reaction. Adjusting the reaction time and temperature can also help, as the Michael addition may be slower than the initial condensation. | ||
| Unreacted Starting Materials: Incomplete conversion will leave starting materials in the product mixture. | Monitor the reaction to completion using an appropriate technique (e.g., TLC, GC, NMR). If the reaction stalls, refer to the "Low Yield" troubleshooting section. Purify the crude product using column chromatography or recrystallization to remove unreacted starting materials. | [8] | |
| Hydrolysis of Nitrile Groups: If the workup or purification involves harsh acidic or basic aqueous conditions, the nitrile groups can be susceptible to hydrolysis. | Use mild conditions during the workup and purification steps. Maintain a neutral pH where possible and avoid prolonged heating in the presence of water. | [8] |
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol provides a general methodology for the synthesis of an α,β-unsaturated dinitrile. Note: This procedure must be adapted and optimized for specific substrates and performed under strict safety protocols in a chemical fume hood.
-
Reaction Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. If water removal by azeotropic distillation is planned, use a Dean-Stark apparatus.
-
Reagent Addition: Charge the flask with the aldehyde or ketone (1.0 equiv.), the active methylene compound (e.g., malononitrile, 1.0-1.2 equiv.), and an appropriate anhydrous solvent (e.g., benzene, toluene, or ethanol).
-
Catalyst Addition: Add the weak base catalyst (e.g., piperidine, 0.1 equiv.) to the stirred mixture. In some cases, an acidic co-catalyst (e.g., acetic acid, 0.1 equiv.) may be added.[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC. The time required for completion can range from a few hours to overnight.[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[8] Purify the resulting crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure this compound derivative.[8]
Visualized Workflows and Mechanisms
Below are diagrams illustrating key processes in this compound synthesis.
Caption: Key steps of the Knoevenagel condensation reaction.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Vinylidene Cyanide Monomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of vinylidene cyanide monomer.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions to ensure a successful outcome.
Issue 1: Spontaneous Polymerization of the Monomer During Distillation
Q1: My this compound monomer is polymerizing in the distillation flask upon heating. How can I prevent this?
A1: Spontaneous polymerization is the most significant challenge in purifying this compound due to its high reactivity. This is often initiated by heat or the presence of impurities. To mitigate this, a combination of a liquid-phase and a vapor-phase polymerization inhibitor is crucial.
-
Liquid-Phase Inhibition: Before heating, add a suitable inhibitor to the crude monomer. Phenolic inhibitors, such as hydroquinone (B1673460) (HQ) or p-methoxyphenol (MEHQ), are commonly used.
-
Vapor-Phase Inhibition: To prevent polymerization in the condenser, a vapor-phase inhibitor is necessary. Nitric oxide or certain N-nitroso compounds can be effective.
-
Oxygen's Role: A controlled amount of oxygen can act as a co-inhibitor with phenolic compounds. Ensure a slow bleed of air or a specific oxygen/inert gas mixture into the distillation setup.
-
Temperature Control: Distill under reduced pressure to lower the boiling point and minimize thermal stress on the monomer.
Issue 2: Low Purity of the Distilled Monomer
Q2: After distillation, the purity of my this compound is still low. What are the likely causes and solutions?
A2: Low purity can result from incomplete separation of impurities or co-distillation of byproducts.
-
Fractional Distillation: Employ a fractional distillation column with sufficient theoretical plates to improve separation efficiency.
-
Identify Impurities: Use analytical techniques like GC-MS to identify the impurities. Common impurities from synthesis include starting materials and solvent residues.
-
Azeotropic Distillation: If impurities form azeotropes with this compound, consider adding a third component to break the azeotrope.
-
Pre-distillation Treatment: Consider a pre-distillation wash with a non-reactive, immiscible solvent to remove certain impurities.
Issue 3: Discoloration of the Monomer
Q3: The purified this compound monomer has a yellow tint. What causes this and how can I obtain a colorless product?
A3: A yellow discoloration often indicates the presence of oligomers or degradation products.
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Effective Inhibition: Ensure an adequate concentration of both liquid and vapor-phase inhibitors during distillation.
-
Minimize Heat Exposure: Use the lowest possible distillation temperature and residence time in the reboiler.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Recrystallization: If distillation does not yield a colorless product, a subsequent recrystallization from a suitable non-polar solvent at low temperature can remove colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound monomer?
A1: The primary challenge is the monomer's extreme reactivity and propensity to undergo spontaneous anionic or free-radical polymerization, which can be initiated by traces of water, bases, or heat.[1]
Q2: What type of inhibitors should I use for the distillation of this compound?
A2: A dual-inhibitor system is recommended. For the liquid phase, phenolic inhibitors like hydroquinone or MEHQ are effective.[2][3] For the vapor phase, to prevent polymerization in the condenser, inhibitors like nitric oxide or N-phenyl-N-nitrosohydroxylamine ammonium (B1175870) salt can be used.[4]
Q3: Can I purify this compound by recrystallization?
A3: Yes, recrystallization can be an effective method, especially for removing oligomeric and colored impurities.[1] A suitable solvent would be one in which the monomer is soluble at elevated temperatures but sparingly soluble at low temperatures, such as a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like dichloromethane.
Q4: How can I assess the purity of my this compound monomer?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for determining the purity and identifying any residual impurities.[5][6][7]
Q5: What are the common impurities found in crude this compound?
A5: Common impurities depend on the synthetic route but can include unreacted starting materials (e.g., from Knoevenagel condensation), solvents used in the synthesis and workup, and byproducts from side reactions.[1]
Data Presentation
The following table summarizes the expected outcomes for different purification methods for this compound monomer. Note that the actual yields and purity levels can vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Typical Solvents/Conditions | Expected Yield | Expected Purity | Advantages | Disadvantages |
| Vacuum Distillation | Low pressure (e.g., 10-20 mmHg), Inhibitors (e.g., HQ, MEHQ) | 60-80% | >99% | Effective for removing non-volatile impurities and solvents. | Risk of polymerization at elevated temperatures. |
| Recrystallization | Ethanol, Isopropanol, or Hexane/Dichloromethane mixtures | 70-90% | >98% | Simple, cost-effective, and good for removing colored impurities and oligomers.[1] | Potential for product loss in the mother liquor. |
| Column Chromatography | Silica Gel (Stationary Phase); Hexane/Ethyl Acetate (Mobile Phase) | 50-70% | >99.5% | High-resolution separation of closely related impurities. | More time-consuming and requires larger volumes of solvent. |
Experimental Protocols
1. Protocol for Vacuum Distillation of this compound Monomer
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Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter, a condenser, and receiving flasks. Ensure all glassware is dry.
-
Inhibitor Addition: To the crude this compound in the distillation flask, add a liquid-phase inhibitor such as hydroquinone (100-200 ppm).
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle.
-
Vapor-Phase Inhibition: Introduce a vapor-phase inhibitor, if available, into the system. Alternatively, a slow bleed of air can be introduced to work in conjunction with the phenolic inhibitor.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point under the applied pressure. The boiling point of this compound is approximately 167°C at atmospheric pressure, so it will be significantly lower under vacuum.
-
Storage: Store the purified monomer in a refrigerator in a tightly sealed container with a small amount of inhibitor.
2. Protocol for Purity Analysis by GC-MS
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one based on 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
Sample Preparation: Prepare a dilute solution of the purified this compound monomer in a suitable volatile solvent (e.g., dichloromethane).
Visualizations
Caption: A typical workflow for the purification of this compound monomer.
References
- 1. benchchem.com [benchchem.com]
- 2. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. FR2814741A1 - PROCESS FOR STABILIZING ACRYLIC MONOMERS - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. gcms.cz [gcms.cz]
- 7. Separation of Benzyl cyanide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Thermal Stability of Vinylidene Cyanide Copolymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimentation and thermal analysis of vinylidene cyanide (VCN) copolymers.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter.
| Question/Observed Issue | Possible Causes | Recommended Actions & Troubleshooting Steps |
| 1. My VCN copolymer is degrading at a lower temperature than expected. | - Residual Monomers or Solvents: Trapped volatile components can lower the onset of degradation. - Presence of Impurities: Catalyst residues or other impurities can initiate premature degradation. - Suboptimal Copolymer Composition: The comonomer type and ratio significantly influence thermal stability. - Oxidative Degradation: Experiments conducted in the presence of oxygen can lead to earlier decomposition compared to an inert atmosphere. | - Purification: Ensure the copolymer is thoroughly purified to remove unreacted monomers and solvents. Reprecipitation and drying under vacuum are recommended. - Atmosphere Control: Conduct thermal analysis (TGA/DSC) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Monomer Selection: If possible, consider using comonomers known to enhance thermal stability. - Characterization: Verify the copolymer composition using techniques like NMR spectroscopy to ensure it matches the expected ratio. |
| 2. The TGA curve shows multiple, unexpected weight loss steps. | - Complex Degradation Pathway: VCN copolymers can undergo multi-step degradation, including side-chain elimination followed by main-chain scission.[1] - Heterogeneous Sample: The sample may be a blend of copolymers with different compositions or contain impurities that degrade at different temperatures. - Incomplete Curing (for thermosetting systems): Unreacted components may degrade at lower temperatures. | - Analyze Degradation Products: Use techniques like Pyrolysis-GC-MS to identify the volatile products at each degradation step, which can help elucidate the degradation mechanism.[1] - Ensure Sample Homogeneity: Proper mixing and synthesis protocols are crucial for a homogeneous copolymer. - Review Synthesis Protocol: For thermosetting systems, ensure complete curing by optimizing reaction time and temperature. |
| 3. My DSC thermogram shows an unexpected exotherm before the main degradation. | - Cyclization of Nitrile Groups: In some nitrile-containing polymers, the nitrile groups can undergo exothermic cyclization reactions at elevated temperatures. - Oxidative Reactions: The presence of oxygen can lead to exothermic oxidative degradation. | - Inert Atmosphere: Repeat the DSC analysis under a strictly inert atmosphere to see if the exotherm is eliminated or reduced. - Correlate with TGA: Compare the DSC thermogram with the TGA curve obtained under the same conditions. If the exotherm occurs without significant weight loss, it is likely a crosslinking or cyclization reaction. |
| 4. The color of my VCN copolymer changes (e.g., yellows) upon heating, even below the main degradation temperature. | - Thermo-oxidative Discoloration: The formation of chromophores due to oxidation is a common cause of discoloration in polymers. - Side-Chain Reactions: Elimination of small molecules from the polymer backbone can lead to the formation of conjugated double bonds, which absorb visible light. | - Incorporate Antioxidants: The addition of primary (e.g., hindered phenols) and/or secondary (e.g., phosphites) antioxidants can mitigate oxidative discoloration. - Use of Organotin Stabilizers: Organotin maleates have been shown to be effective in stabilizing nitrile-containing polymers against thermal discoloration.[2] |
| 5. How can I improve the overall thermal stability of my VCN copolymer? | - Inherent Chemical Structure: The bond energies within the polymer backbone and side groups dictate the ultimate thermal stability. - Lack of Thermal Stabilizers: Without additives, many polymers are susceptible to thermal degradation during processing and use. | - Comonomer Selection: Choose comonomers that are known to form thermally stable copolymers with VCN. - Addition of Thermal Stabilizers: Incorporate appropriate thermal stabilizers. See the FAQ section below for more details on selecting stabilizers. - Nanofiller Incorporation: The addition of certain nanofillers can sometimes enhance the thermal stability of polymers. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of thermal degradation in this compound copolymers?
A1: The thermal degradation of VCN copolymers can proceed through several pathways, largely dependent on the comonomer used. Common mechanisms include:
-
Random Main-Chain Scission: The polymer backbone breaks at random points, leading to a decrease in molecular weight. This has been observed in copolymers of VCN with 2,2,2-trifluoroethyl methacrylate (B99206).[1]
-
Depolymerization: The polymer chain "un-zips" to yield monomer units. This is a significant degradation pathway for copolymers with substituted styrenes.[1]
-
Elimination Reaction: Small molecules are eliminated from the polymer backbone. For instance, copolymers of VCN with methyl α-acetoxyacrylate primarily eliminate acetic acid.[1]
Q2: What types of thermal stabilizers are effective for VCN copolymers?
A2: While research specifically on VCN copolymers is ongoing, principles from analogous nitrile-containing polymers and other thermally sensitive polymers can be applied. Effective stabilizers include:
-
Primary Antioxidants (Radical Scavengers): Hindered phenols are widely used to interrupt the free-radical chain reactions of oxidative degradation.
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites and thioesters work synergistically with primary antioxidants by breaking down hydroperoxides into non-radical, stable products.
-
Metal Soaps: Combinations like Calcium/Zinc stearates can neutralize acidic byproducts of degradation. For example, CaSt₂/ESO (epoxidized soybean oil) has been shown to improve the thermal stability of vinylidene chloride-methyl acrylate (B77674) copolymer films.[[“]]
-
Organotin Compounds: Organotin maleates have been patented for their effectiveness in preventing thermal discoloration in nitrile-containing polymers.[2]
Q3: How do I choose the right comonomer to enhance the thermal stability of a VCN copolymer?
A3: The choice of comonomer has a significant impact on thermal stability. Generally, comonomers that lead to a more rigid polymer backbone and have high bond dissociation energies tend to improve thermal stability. For example, a copolymer of VCN with 2,2,2-trifluoroethyl methacrylate shows a significantly improved thermal stability compared to the parent homopolymers, with the main pyrolytic degradation onset at 368 °C.[1] Conversely, comonomers that introduce thermally labile groups can lower the degradation temperature.
Q4: What are the key parameters to monitor during TGA and DSC analysis of VCN copolymers?
A4:
-
In TGA:
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant weight loss begins. This is a primary indicator of thermal stability.
-
Temperature of Maximum Decomposition Rate (Tmax): The peak of the derivative TGA (DTG) curve, indicating the point of fastest degradation.
-
Residual Mass: The amount of material remaining at the end of the experiment, which can indicate char formation or the presence of inorganic fillers.
-
-
In DSC:
-
Glass Transition Temperature (Tg): Indicates the transition from a glassy to a rubbery state.
-
Melting Temperature (Tm): For crystalline copolymers, this indicates the melting point.
-
Crystallization Temperature (Tc): Observed upon cooling from the melt.
-
Enthalpy of Transitions: The area under the melting or crystallization peaks can provide information about the degree of crystallinity.
-
Exothermic or Endothermic Peaks: These can indicate degradation, curing, or other chemical reactions.
-
Quantitative Data on Thermal Stability
The following tables summarize key thermal properties of various this compound copolymers reported in the literature.
Table 1: Thermal Degradation Onset Temperatures of VCN Copolymers
| Comonomer | Tonset (°C) | Degradation Mechanism |
| 2,2,2-Trifluoroethyl Methacrylate (MATRIF) | 368 | Random main-chain scission[1] |
| Methyl α-Acetoxyacrylate (MAA) | ~246-316 | Elimination of acetic acid[1] |
| Substituted Styrenes | ~324-395 | Depolymerization[1] |
| Acrylonitrile (AN) | ~240 | - |
| Methacrylonitrile (MAN) | ~230 | - |
Note: Tonset values can vary depending on the specific copolymer composition, molecular weight, and experimental conditions (e.g., heating rate).
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation:
-
Weigh 5-10 mg of the dry VCN copolymer sample into a clean TGA crucible (ceramic or platinum).
-
Ensure the sample is representative of the bulk material.
-
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.
-
Set the temperature program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition temperature (e.g., 600 °C).
-
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset).
-
Calculate the derivative of the TGA curve (DTG) to identify the temperature(s) of maximum decomposition rate (Tmax).
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation:
-
Weigh 5-10 mg of the dry VCN copolymer sample into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent the loss of any volatile components.
-
-
Experimental Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Set the temperature program (a heat-cool-heat cycle is common for polymers):
-
First Heating Scan: Ramp from a sub-ambient temperature (e.g., 0 °C) to a temperature above the expected glass transition or melting point, but below the decomposition temperature (determined from TGA). This scan erases the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to the starting temperature.
-
Second Heating Scan: Reheat the sample at the same rate as the first scan. Data from the second heating scan is typically used for analysis of thermal transitions.
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) from the thermogram.
-
Visualizations
Caption: Troubleshooting workflow for premature degradation of VCN copolymers.
Caption: Common thermal degradation pathways for VCN copolymers.
Caption: Workflow for comprehensive thermal characterization of VCN copolymers.
References
troubleshooting side reactions during vinylidene cyanide polymerization
Welcome to the technical support center for vinylidene cyanide (VCN) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of poly(this compound) (PVCN).
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and step-by-step guides to address specific issues you may encounter during your polymerization experiments.
Issue 1: Low Molecular Weight or No Polymer Formation
Q1: My polymerization reaction resulted in a low molecular weight polymer or no polymer at all. What are the potential causes and how can I fix this?
A1: Low molecular weight or complete inhibition of polymerization is a common issue in this compound polymerization, which is highly sensitive to impurities. The primary culprits are typically premature termination of the growing polymer chains or inhibition of the initiator.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Presence of Protic Impurities (e.g., Water, Alcohols) | This compound polymerization, especially anionic polymerization, is extremely sensitive to protic impurities. Carbanionic propagating chain ends are strong bases and will be rapidly terminated by any molecule with an acidic proton.[1] | 1. Rigorous Purification: Ensure all reagents (monomer, solvent, initiator) and glassware are meticulously dried. 2. Inert Atmosphere: Conduct the polymerization under a high-purity inert atmosphere (e.g., argon or nitrogen). 3. Solvent and Monomer Drying: Follow a strict drying protocol for both the solvent and the VCN monomer (see Protocol 1). |
| Presence of Oxygen | Oxygen can react with the propagating radical or anionic species, leading to termination and the formation of less reactive peroxy radicals.[2] This can inhibit the polymerization, especially in free-radical systems. | 1. Degassing: Thoroughly degas the monomer and solvent using techniques like freeze-pump-thaw cycles or by bubbling with a high-purity inert gas. 2. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the experiment. |
| Chain Transfer Reactions | The growing polymer chain can transfer its active center to the monomer, solvent, or an impurity, resulting in a terminated polymer chain and the initiation of a new, shorter chain.[3] This is a common cause of reduced molecular weight. | 1. Solvent Selection: Choose a solvent with a low chain transfer constant for the specific polymerization conditions. 2. Monomer Purity: Ensure high monomer purity to minimize chain transfer to impurities. 3. Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of chain transfer reactions. |
| Inefficient Initiator | The chosen initiator may be unsuitable for this compound or may have decomposed due to improper storage or handling. | 1. Initiator Selection: For anionic polymerization, strong nucleophiles like organolithium compounds (e.g., n-butyllithium) are often required.[2] For radical polymerization, initiators like AIBN or benzoyl peroxide can be used, though VCN is less reactive in radical systems.[4] 2. Initiator Purity and Activity: Use a fresh, properly stored initiator and consider titrating organometallic initiators to determine their exact concentration. |
Troubleshooting Workflow for Low Molecular Weight Polymer
Caption: A step-by-step workflow to diagnose the source of low molecular weight polymer.
Issue 2: Polymer Discoloration (Yellowing)
Q2: The poly(this compound) I synthesized is yellow or amber-colored, but I was expecting a colorless product. What causes this discoloration and how can I prevent it?
A2: Discoloration, particularly yellowing, in poly(this compound) is often a sign of side reactions occurring during or after polymerization. The primary cause is typically hydrolysis of the cyanide groups, which can be initiated by the presence of water.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Hydrolysis of Cyanide Groups | In the presence of water, the cyanide (-C≡N) groups on the monomer or polymer can hydrolyze to form amides and carboxylic acids. These new functional groups can lead to the formation of chromophores, resulting in a yellow or amber color.[5] | 1. Strict Anhydrous Conditions: The most critical step is to eliminate water from the reaction system. This includes drying the monomer, solvent, and glassware, and using a high-purity inert atmosphere. 2. Purification of Monomer: Ensure the this compound monomer is free from acidic impurities that could catalyze hydrolysis. |
| Thermal Degradation | High polymerization temperatures can lead to thermal degradation of the polymer, which may cause discoloration. The thermal degradation of PVCN can involve complex reactions, including cyclization and the formation of conjugated systems that absorb visible light. | 1. Optimize Reaction Temperature: Conduct the polymerization at the lowest effective temperature. For anionic polymerizations, sub-zero temperatures (e.g., -78 °C) are often used. 2. Monitor Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of side reactions. |
| Presence of Oxygen | As with low molecular weight issues, oxygen can contribute to the formation of colored byproducts. | 1. Thorough Degassing: Implement rigorous degassing procedures for all liquids. 2. Maintain Inert Atmosphere: Ensure the reaction vessel is well-sealed and maintained under a positive pressure of inert gas. |
Logical Relationship for Preventing Discoloration
Caption: Relationship between the problem of discoloration, its causes, and solutions.
Key Experimental Protocols
Protocol 1: Purification and Drying of this compound Monomer and Solvents
Objective: To remove inhibitors, water, and other impurities from the this compound monomer and the polymerization solvent to a level suitable for anionic polymerization.
Materials:
-
This compound monomer (as received, likely containing an inhibitor)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), toluene)
-
Drying agent (e.g., calcium hydride (CaH₂), sodium/benzophenone ketyl)
-
Inhibitor remover (e.g., basic alumina (B75360) or a dilute aqueous NaOH solution)
-
Schlenk line or glovebox
-
Oven-dried glassware
Procedure:
-
Inhibitor Removal (if present):
-
Column Chromatography: Pass the this compound monomer through a short column of activated basic alumina immediately before use.
-
Aqueous Wash (use with caution due to potential for hydrolysis): If the inhibitor is phenolic, wash the monomer with a dilute (e.g., 5%) aqueous sodium hydroxide (B78521) solution in a separatory funnel. Immediately after, wash with deionized water until the aqueous layer is neutral. Dry the monomer over a suitable drying agent (e.g., anhydrous magnesium sulfate) and filter.
-
-
Drying of this compound Monomer:
-
Stir the inhibitor-free monomer over powdered calcium hydride (CaH₂) for several hours (or overnight) under an inert atmosphere.
-
Transfer the dried monomer via vacuum distillation to a clean, dry Schlenk flask. The distillation should be performed at reduced pressure and a low temperature to prevent polymerization.
-
-
Drying of Solvents (e.g., THF):
-
Reflux the solvent over a sodium/benzophenone ketyl indicator until a persistent deep blue or purple color is observed. This indicates that the solvent is anhydrous and oxygen-free.
-
Distill the solvent directly into the reaction flask under a positive pressure of inert gas immediately before use.
-
-
Glassware Preparation:
-
All glassware should be thoroughly cleaned and then oven-dried at a high temperature (e.g., 120-150 °C) for at least 12 hours.
-
Assemble the glassware hot under a stream of inert gas or transfer it to a glovebox while still hot.
-
Flame-dry the assembled apparatus under vacuum immediately before introducing any reagents.
-
Experimental Workflow for Reagent Purification
Caption: Workflow for the purification of monomer and solvent for polymerization.
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. This compound is a reactive and potentially hazardous material; consult the safety data sheet (SDS) before use.
References
- 1. Why are anionic polymerizations more sensitive to impurities than cationic polymerizations ? | Sathee Forum [forum.prutor.ai]
- 2. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 3. Chain transfer - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. digital.csic.es [digital.csic.es]
Vinylidene Cyanide Safety & Handling: A Technical Support Resource
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with vinylidene cyanide. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.
Quantitative Data Summary
Due to the limited availability of specific toxicological data for this compound, the following table includes data for related cyanide compounds to provide an indication of potential hazards. It is crucial to handle this compound with the same level of caution as other highly toxic cyanide compounds.
| Property | Value | Compound |
| Physical State | Solid | This compound |
| Molecular Formula | C₄H₂N₂ | This compound |
| Molecular Weight | 78.07 g/mol | This compound |
| Boiling Point | 167.1°C at 760 mmHg[1] | This compound |
| Flash Point | 66.7°C[1] | This compound |
| Oral LD50 (Lethal Dose, 50%) | Data not available | This compound |
| 0.56 mg/kg (lowest fatal dose in humans)[2] | Cyanide (unspecified form) | |
| 2.7 - 3 mg/kg (rat)[2] | Sodium Cyanide | |
| Inhalation LC50 (Lethal Conc., 50%) | Data not available | This compound |
| 143 ppm for 60 minutes (rat)[2] | Hydrogen Cyanide | |
| 503 ppm for 5 minutes (rat)[2] | Hydrogen Cyanide | |
| Dermal LD50 (Lethal Dose, 50%) | Data not available | This compound |
| 6.7 mg/kg (rabbit)[3] | Hydrogen Cyanide | |
| 7.7 mg/kg (rabbit)[3] | Sodium Cyanide | |
| OSHA PEL (Permissible Exposure Limit) | Not established | This compound |
| 5 mg/m³ (TWA)[4] | Cyanides (as CN) | |
| ACGIH TLV (Threshold Limit Value) | Not established | This compound |
| 5 mg/m³ (TWA, skin)[4] | Cyanides (as CN) |
Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. 'Skin' designation indicates the potential for significant contribution to the overall exposure by the cutaneous route.[5]
Experimental Protocols
Spill Neutralization and Cleanup Protocol (for small spills <1g solid or <10 mL solution inside a chemical fume hood)
This protocol outlines the steps for safely neutralizing and cleaning a small spill of this compound within a certified chemical fume hood. For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact emergency services.[6]
Materials:
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, lab coat, and chemical-resistant gloves (double-gloving with nitrile is recommended).[7]
-
Absorbent pads or paper towels.
-
pH 10 buffer solution.
-
Freshly prepared 10% bleach solution.
-
Heavy-duty sealable plastic bags for hazardous waste.
-
Spill cleanup kit.
Procedure:
-
Alert Personnel and Restrict Access: Immediately alert others in the laboratory and restrict access to the affected area.
-
Ensure Proper Ventilation: Ensure the chemical fume hood is operating correctly.
-
Don Appropriate PPE: Before addressing the spill, put on all required personal protective equipment.
-
Contain the Spill:
-
Neutralization:
-
Carefully apply a pH 10 buffer solution to the absorbent material covering the spill and let it sit for at least 10 minutes.[9]
-
-
Decontamination:
-
Waste Disposal:
-
Final Steps:
-
Thoroughly wash your hands and any potentially exposed skin with soap and water.
-
Restock the spill kit.
-
Report the incident to your laboratory supervisor or safety officer.
-
Troubleshooting Guides & FAQs
Troubleshooting Potential Issues
| Issue | Recommended Action |
| Accidental Skin Contact | 1. Immediately go to the nearest safety shower and rinse the affected area with copious amounts of water for at least 15 minutes.[7] 2. Remove all contaminated clothing while under the shower.[7] 3. Seek immediate medical attention. Inform emergency responders of a potential cyanide exposure.[10] |
| Accidental Eye Contact | 1. Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[7][10] 2. Seek immediate medical attention. Inform emergency responders of a potential cyanide exposure.[10] |
| Inhalation of Vapors or Dust | 1. Move the affected person to fresh air immediately.[11] 2. If breathing has stopped, perform artificial respiration using a bag-valve-mask or other mechanical device. Do not perform mouth-to-mouth resuscitation. [11][12] 3. Administer high-flow oxygen if available and you are trained to do so.[11] 4. Seek immediate medical attention.[11] |
| Accidental Ingestion | 1. Do not induce vomiting. 2. Seek immediate medical attention. Inform emergency responders of a potential cyanide exposure.[11] |
| Unexplained Dizziness, Headache, or Nausea During Experiment | 1. Assume potential exposure. Immediately cease work and move to a well-ventilated area or fresh air. 2. Alert a colleague and your supervisor. 3. If symptoms persist or worsen, seek immediate medical attention. |
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards of this compound?
A1: While specific data for this compound is limited, it is prudent to assume it shares the high toxicity of other cyanide compounds. Cyanides can be rapidly fatal if inhaled, ingested, or absorbed through the skin.[12] They act as a cellular asphyxiant, preventing the body's tissues from using oxygen.[12] Early symptoms of exposure can include headache, dizziness, nausea, and rapid breathing.[7] Severe exposure can lead to convulsions, loss of consciousness, and death within minutes.[7]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: The minimum required PPE includes a lab coat, chemical splash goggles, and chemical-resistant gloves (double-gloving with nitrile is recommended).[7] A face shield should also be worn when there is a risk of splashes.[7] All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood.
Q3: How should I store this compound?
A3: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as acids, oxidizing agents, and water.[13] It should be kept in a tightly sealed, clearly labeled container within a designated and secured storage cabinet.
Q4: What should I do in case of a large spill of this compound?
A4: For any spill larger than 1 gram of solid or 10 mL of solution, or any spill that occurs outside of a chemical fume hood, immediately evacuate the laboratory, alert others in the vicinity, and contact your institution's emergency response team.[6] Do not attempt to clean up a large spill yourself.
Q5: Can I work alone when using this compound?
A5: No. It is highly recommended to never work alone when handling highly toxic compounds like this compound.[7] Always ensure that at least one other person is aware of your work and is present in the vicinity.
Visualized Experimental Workflow
Caption: Emergency response workflow for this compound exposure.
References
- 1. This compound|lookchem [lookchem.com]
- 2. HEALTH EFFECTS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Table 3-3, Levels of Significant Exposure to Cyanide - Dermal - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cyanides - IDLH | NIOSH | CDC [cdc.gov]
- 5. Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. uvic.ca [uvic.ca]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. research.wayne.edu [research.wayne.edu]
- 9. bu.edu [bu.edu]
- 10. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 11. npis.org [npis.org]
- 12. monash.edu [monash.edu]
- 13. epi.dph.ncdhhs.gov [epi.dph.ncdhhs.gov]
Technical Support Center: Overcoming Interferences in Analytical Quantification of Cyanide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences encountered during the analytical quantification of cyanide.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in cyanide analysis?
Several substances can interfere with the accurate quantification of cyanide, leading to either falsely high (positive bias) or falsely low (negative bias) results. The most common interferences include:
-
Sulfides: Can cause both positive and negative interferences depending on the analytical method.[1][2]
-
Nitrates and Nitrites: React with organic compounds during distillation to form cyanide, causing a positive bias.[1][3][4]
-
Thiocyanate (B1210189) (SCN⁻): Can be a source of positive interference, particularly in distillation-based methods.[3][5]
-
Oxidizing Agents (e.g., Chlorine): Decompose most forms of cyanide, leading to a negative bias.[1][4]
-
Sulfite and Thiosulfate: Can react to form sulfur dioxide or elemental sulfur during distillation, leading to either positive or negative interferences.[1][3]
-
Aldehydes: Can convert cyanide to cyanohydrin, which may interfere with the analysis.[3][5]
-
Carbonates: Can cause excessive foaming during distillation.[6]
Troubleshooting Guides by Interference Type
Sulfide (B99878) Interference
Q: How does sulfide interfere with cyanide analysis?
Sulfide interference is multifaceted:
-
Negative Bias: Sulfide can react with cyanide to form thiocyanate (SCN⁻), reducing the amount of detectable cyanide.[1][2] This reaction is especially rapid at the high pH used for sample preservation.[5]
-
Positive Bias: Volatilized hydrogen sulfide (H₂S) can distill over with hydrogen cyanide (HCN) and react with colorimetric reagents, producing a false positive result.[1] Amperometric detection is particularly sensitive to sulfide interference.[5]
Q: How can I detect the presence of sulfide in my sample?
A simple qualitative test can be performed at the time of sample collection. Place a drop of the sample onto lead acetate (B1210297) test paper that has been moistened with an acetic acid buffer solution (pH 4). A darkening of the paper indicates the presence of sulfide.[5][7]
Q: What are the recommended methods to remove sulfide interference?
Sulfide should be removed immediately upon detection, preferably in the field.
-
Precipitation: The most common method is precipitation. Add lead acetate solution or powdered lead carbonate dropwise to the sample until no further black precipitate (lead sulfide) is formed, as confirmed by re-testing with lead acetate paper.[7][8] Bismuth nitrate (B79036) can also be used to precipitate bismuth sulfide.[9][10] After precipitation, the sample should be filtered.
-
Dilution: If a sample contains high levels of sulfide (>50 mg/L), it can be diluted with reagent water until a lead acetate test strip is negative. The dilution factor must be recorded and applied to the final calculation.[11]
-
Method Selection: Use analytical methods less prone to sulfide interference, such as those employing gas diffusion with in-line sulfide abatement or amperometric detection.[11]
Experimental Protocol: Sulfide Removal with Bismuth Nitrate (Pre-Distillation)
-
Test for Sulfide: Use lead acetate paper as described above to confirm the presence of sulfide.
-
Add Reagent: If sulfide is present, add 50 mL of 0.062M bismuth nitrate solution to the 500 mL sample in the distillation flask through the air inlet tube.[10]
-
Mix: Swirl the flask to mix for three minutes.
-
Re-test: Check for remaining sulfide with lead acetate paper. If the test is still positive, add more bismuth nitrate solution until the test is negative.
-
Proceed: Continue with the standard distillation procedure.
Nitrate and Nitrite (B80452) Interference
Q: How do nitrate and nitrite interfere with cyanide analysis?
During acid distillation, nitrates and nitrites can form nitrous acid. This acid reacts with organic compounds present in the sample matrix to create oximes, which then decompose to generate HCN, leading to a significant positive interference.[3][4][5][10]
Q: What is the best way to mitigate nitrate and nitrite interference?
The standard method is to use a reducing agent to eliminate nitrate and nitrite before the distillation step.
-
Sulfamic Acid Addition: Sulfamic acid is added to the sample in the distillation flask prior to the addition of the primary distillation acid (e.g., sulfuric acid). The sulfamic acid reduces nitrite to nitrogen gas.[3][5][10]
Experimental Protocol: Nitrate/Nitrite Removal with Sulfamic Acid
-
Assemble Apparatus: Set up the distillation apparatus with the 500 mL sample.
-
Add Reagent: Before adding the main distillation acid, introduce 50 mL of 0.4N sulfamic acid solution through the air inlet tube.[10]
-
Mix: Swirl the flask to mix for three minutes.
-
Proceed with Distillation: Slowly add 50 mL of 18N sulfuric acid and proceed with the standard reflux-distillation protocol.[10]
Thiocyanate (SCN⁻) Interference
Q: How does thiocyanate (SCN⁻) interfere with cyanide analysis?
Thiocyanate is not a cyanide species but can be a significant positive interferent in methods that use heat and strong acids, such as traditional distillation. Under these conditions, a fraction of the thiocyanate can break down to form HCN.[3][5] The interference is typically less than 1% of the total thiocyanate concentration, but in samples with high SCN⁻ levels, this can lead to a considerable false positive for cyanide.[5]
Q: How can I avoid interference from thiocyanate?
The most effective strategy is to use an analytical technique that does not require harsh distillation conditions.
-
Modern Automated Methods: Techniques like Flow Injection Analysis (FIA) or Segmented Flow Analysis (SFA) coupled with UV irradiation and gas diffusion are superior. These methods avoid the high heat and strong acids that cause thiocyanate breakdown.[1][3] ASTM D7511, which uses in-line UV digestion and amperometric detection, is particularly effective in avoiding this interference.[1][12]
-
Modified UV Digestion: To mitigate thiocyanate interference in flow systems, use a UV lamp and reactor designed to deliver wavelengths greater than 290 nm (e.g., using borosilicate glass). This minimizes the energy that can break down SCN⁻.[5]
Quantitative Data Summary
Table 1: Common Interferences and Mitigation Strategies
| Interferent | Type of Bias | Common Mitigation Method | Analytical Technique Less Susceptible |
| Sulfide (S²⁻) | Negative or Positive | Precipitation with Lead Acetate or Bismuth Nitrate[7][9] | Gas Diffusion with Amperometric Detection (e.g., ASTM D7511)[11] |
| Nitrate (NO₃⁻) / Nitrite (NO₂⁻) | Positive | Pre-treatment with Sulfamic Acid[3][5][10] | Non-distillation methods |
| Thiocyanate (SCN⁻) | Positive | Avoid high-heat distillation | UV Irradiation with Gas Diffusion (e.g., ASTM D7511, ISO 14403)[1][3] |
| Chlorine (Cl₂) | Negative | Addition of Sodium Arsenite or Ascorbic Acid[1][4] | All methods require removal prior to analysis |
| Thiosulfate (S₂O₃²⁻) | Negative or Positive | Avoid high-heat distillation | UV Irradiation with Gas Diffusion[3] |
| Aldehydes | Negative (forms cyanohydrin) | Avoid high-heat distillation | Segmented Flow Analysis[3] |
Table 2: Comparison of Analytical Methods and Susceptibility to Interferences
| Analytical Method | Principle | Susceptibility to Sulfide | Susceptibility to Thiocyanate |
| Distillation + Colorimetry (e.g., EPA 335.4) | Strong acid reflux liberates HCN, which is trapped and measured spectrophotometrically.[1] | High (requires pre-treatment) | High (positive bias of ~0.4% of SCN⁻ conc.)[3] |
| Gas Diffusion + Amperometry (e.g., ASTM D6888) | Ligand exchange liberates HCN, which diffuses across a membrane for amperometric detection.[1] | Low (can use in-line sulfide abatement)[1] | Low (no high heat) |
| UV Digestion + Gas Diffusion + Amperometry (e.g., ASTM D7511) | In-line UV digestion breaks down complexes; HCN diffuses across a membrane for detection.[1][13] | Low (can use in-line abatement) | Very Low (avoids high heat and harsh acids)[1] |
| Ion Chromatography (IC) | Separates metal-cyanide complexes into discrete peaks for individual quantification.[14][15] | Moderate (Sulfide can co-elute)[16] | Low (SCN⁻ is separated chromatographically) |
Visualized Workflows and Logic
Caption: A general experimental workflow from sample collection to final analysis.
Caption: A logical decision tree for selecting an appropriate mitigation strategy.
References
- 1. ysi.com [ysi.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. alsglobal.com [alsglobal.com]
- 4. epa.gov [epa.gov]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. carijournals.org [carijournals.org]
- 8. NEMI Method Summary - 9016 [nemi.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. ezkem.com [ezkem.com]
- 12. ysi.com [ysi.com]
- 13. xylem.com [xylem.com]
- 14. Analyzing Cyanide by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Analyzing Cyanide by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Refinement of Reaction Conditions for VCN Copolymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the reaction conditions for the copolymerization of vinylidene cyanide (VCN).
Troubleshooting Guide
This guide addresses common issues encountered during VCN copolymerization experiments in a question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| VCN-001 | Low or no polymer yield. | 1. Ineffective Initiation: Initiator concentration may be too low, or the reaction temperature might not be optimal for the initiator's half-life. 2. Presence of Inhibitors: Monomers or solvent may contain inhibitors (e.g., dissolved oxygen, stabilizer from monomer packaging). 3. Impure Monomers/Solvent: Impurities can terminate the polymerization reaction. | 1. Optimize Initiator Concentration & Temperature: Incrementally increase the initiator concentration. Ensure the reaction temperature is appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). 2. Remove Inhibitors: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before initiation. Pass monomers through a column of basic alumina (B75360) to remove stabilizers. 3. Purify Reagents: Distill monomers and solvent before use. |
| VCN-002 | The resulting copolymer has a very low molecular weight. | 1. High Initiator Concentration: A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[1] 2. High Reaction Temperature: Higher temperatures can increase the rate of termination reactions relative to propagation. 3. Chain Transfer: The solvent or impurities may act as chain transfer agents, terminating growing polymer chains prematurely.[2] | 1. Decrease Initiator Concentration: A lower initiator concentration will generate fewer polymer chains, allowing each chain to grow longer. 2. Lower Reaction Temperature: Conduct the polymerization at the lower end of the initiator's effective temperature range. 3. Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. Benzene and tert-butanol (B103910) are examples of solvents with low chain transfer effects.[2] |
| VCN-003 | The copolymer has a broad molecular weight distribution (high Polydispersity Index - PDI). | 1. Non-uniform Initiation: Inconsistent generation of free radicals can lead to a broad distribution of polymer chain lengths. 2. Temperature Fluctuations: Poor temperature control can affect initiation and propagation rates unevenly. 3. High Monomer Conversion: At high conversions, changes in monomer and initiator concentrations can lead to a broader PDI. | 1. Ensure Homogeneous Mixing: Maintain vigorous and constant stirring throughout the reaction. 2. Precise Temperature Control: Use an oil bath or a reactor with a temperature controller to maintain a stable temperature. 3. Limit Monomer Conversion: Stop the reaction at a lower conversion (e.g., < 70%) to obtain a more uniform polymer. |
| VCN-004 | Poor or uncontrolled incorporation of the comonomer. | 1. Large Difference in Monomer Reactivity Ratios: If one monomer is much more reactive than the other, it will be consumed faster, leading to a non-uniform copolymer composition. 2. Solvent Effects: The solvent can influence the relative reactivity of the monomers.[3][4] | 1. Monomer Addition Strategy: If the reactivity ratios are known, use a semi-batch process where the more reactive monomer is added gradually to maintain a constant comonomer ratio in the reaction mixture. 2. Solvent Selection: Experiment with different solvents to find one that may promote a more random incorporation of the comonomers. Polar solvents can sometimes influence the reactivity of polar monomers.[2] |
| VCN-005 | Gel formation or cross-linking during polymerization. | 1. High Temperature: High reaction temperatures can promote side reactions, including chain transfer to the polymer, which can lead to branching and cross-linking. 2. High Monomer Conversion: At high conversions, the viscosity of the reaction medium increases, which can limit termination reactions and favor chain transfer to the polymer. 3. Impurities in Monomers: Some impurities can act as cross-linking agents. | 1. Lower Reaction Temperature: Conduct the polymerization at a lower temperature. 2. Limit Conversion: Stop the reaction before it reaches very high conversion. 3. Purify Monomers: Ensure high purity of the monomers used. |
Frequently Asked Questions (FAQs)
Q1: What is the typical effect of increasing initiator concentration on the polymerization of VCN?
A1: Increasing the initiator concentration generally leads to a higher rate of polymerization. This is because a higher concentration of initiator produces a greater number of free radicals, which in turn initiate more polymer chains simultaneously. However, this also typically results in a lower average molecular weight of the copolymer, as more chains are growing at the same time and competing for the available monomer.[1]
Q2: Which initiators are commonly used for the radical copolymerization of VCN?
A2: For the free-radical copolymerization of VCN, common thermal initiators include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). The choice of initiator often depends on the desired reaction temperature and the solvent used. AIBN is a popular choice for solution polymerizations at temperatures around 60-80 °C.
Q3: How does the choice of solvent affect VCN copolymerization?
A3: The solvent can have several effects on the copolymerization. It can influence the solubility of the monomers and the resulting copolymer, affect the rate of polymerization, and act as a chain transfer agent, which would reduce the molecular weight of the polymer.[2][5] The polarity of the solvent can also impact the reactivity ratios of the comonomers, thus affecting the copolymer composition.[3][4]
Q4: My VCN copolymer is insoluble in common organic solvents. What can I do?
A4: The solubility of VCN copolymers is highly dependent on the comonomer used and the copolymer composition. If your copolymer is insoluble, it could be due to a high VCN content, high molecular weight, or cross-linking. Try using more polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP). If solubility is still an issue, you may need to adjust the copolymer composition by increasing the proportion of the more soluble comonomer or aim for a lower molecular weight by adjusting the initiator concentration.
Q5: How can I control the composition of my VCN copolymer?
A5: The composition of the copolymer is determined by the feed ratio of the monomers and their respective reactivity ratios. To achieve a specific copolymer composition, you may need to adjust the initial monomer feed ratio. If the reactivity ratios are significantly different, the composition will drift as the polymerization progresses. In such cases, a semi-batch or continuous addition of the more reactive monomer can be employed to maintain a constant monomer ratio and thus a more uniform copolymer composition.
Data Presentation
Table 1: Exemplary Reaction Conditions for VCN Copolymerization
| Comonomer | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | VCN in Copolymer (mol%) | Reference |
| 1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8) | AIBN (1) | 1,1,2-trichlorotrifluoroethane | 75 | 24 | ~50 | [6] |
| 2,2,2-trifluoroethyl methacrylate (B99206) (MATRIF) | AIBN (1) | Bulk | 60 | 48 | 42 | [7] |
| Methacrylonitrile | 2,4-dichlorobenzoyl peroxide (0.2 wt%) | Benzene | 70 | 24 | ~50 | [8] |
| Cyanovinyl acetate | 2,4-dichlorobenzoyl peroxide (0.2 wt%) | Benzene | 70 | 24 | ~50 | [8] |
Table 2: Effect of Initiator Concentration on Molecular Weight (General Trend for Radical Polymerization)
| Initiator Concentration | Polymerization Rate | Average Molecular Weight (Mw) |
| Low | Slower | Higher |
| High | Faster | Lower |
Note: Specific quantitative data for VCN copolymers is limited in the reviewed literature. This table represents a general principle of free-radical polymerization.
Experimental Protocols
Protocol 1: General Procedure for Radical Solution Copolymerization of VCN
Objective: To synthesize a VCN copolymer with a specific comonomer in a controlled manner.
Materials:
-
This compound (VCN), purified
-
Comonomer, purified
-
2,2'-Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., benzene, toluene, or a fluorinated solvent)
-
Inert gas (Nitrogen or Argon)
-
Non-solvent for precipitation (e.g., methanol, ethanol, or hexane)
Procedure:
-
Monomer and Solvent Preparation: Purify VCN and the comonomer by distillation or by passing through a column of basic alumina to remove inhibitors. Ensure the solvent is anhydrous.
-
Reaction Setup: Assemble a reaction flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet/outlet.
-
Charging the Reactor: Add the desired amounts of VCN, comonomer, and solvent to the reaction flask.
-
Degassing: Purge the reaction mixture with the inert gas for at least 30 minutes to remove dissolved oxygen.
-
Initiator Addition: Dissolve the calculated amount of initiator in a small amount of the reaction solvent and add it to the reaction mixture.
-
Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 75 °C for AIBN in 1,1,2-trichlorotrifluoroethane[6]). Maintain constant stirring for the specified reaction time (e.g., 24 hours[6]).
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the polymer solution to a large volume of a stirred non-solvent.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the non-solvent to remove unreacted monomers and initiator residues.
-
Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol 2: Characterization of VCN Copolymers
-
Composition: The copolymer composition can be determined by elemental analysis (specifically nitrogen content for VCN) or by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR).[7][8]
-
Molecular Weight and PDI: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[7]
-
Thermal Properties: Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the copolymer, and Differential Scanning Calorimetry (DSC) can determine the glass transition temperature (Tg).[6][7]
Mandatory Visualization
Caption: Experimental workflow for VCN copolymerization.
Caption: Troubleshooting logic for VCN copolymerization.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of Vinylidene Cyanide and Acrylonitrile
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of vinylidene cyanide and its structural analog, vinyl cyanide (acrylonitrile), is crucial for the strategic design and synthesis of novel polymers and functionalized molecules. This guide provides a detailed comparison of their performance in key chemical transformations, supported by experimental data and methodologies.
This compound (1,1-dicyanoethylene) and acrylonitrile (B1666552) (vinyl cyanide) are both α,β-unsaturated nitriles, a class of compounds known for their versatile reactivity. The presence of electron-withdrawing nitrile groups activates the carbon-carbon double bond, making them susceptible to a variety of addition reactions. However, the presence of a second nitrile group in this compound significantly enhances its electrophilicity, leading to marked differences in reactivity compared to acrylonitrile.
I. Polymerization Reactivity
Both this compound and acrylonitrile readily undergo free-radical polymerization. However, their homopolymerization kinetics and behavior in copolymerization differ significantly due to the electronic effects of the nitrile substituents.
Homopolymerization:
Acrylonitrile undergoes free-radical polymerization to form polyacrylonitrile, a commercially important polymer. The kinetics of this process have been extensively studied. For instance, the bulk polymerization of acrylonitrile initiated by α,α′-azobisisobutyronitrile has been investigated, with apparent activation energies for the overall polymerization being determined.[1] The polymerization rate (Rp) for acrylonitrile in dimethylformamide (DMF) at 25°C has been shown to be proportional to the monomer concentration to the power of 1.34 and the initiator concentration to the power of 0.59.[1]
This compound is known to be highly reactive in radical polymerization. While specific kinetic data for its homopolymerization under conditions directly comparable to acrylonitrile is scarce in the readily available literature, its strong tendency to polymerize is well-documented.
Copolymerization and Monomer Reactivity Ratios:
A quantitative comparison of monomer reactivity can be achieved by examining their monomer reactivity ratios (r) in copolymerization experiments. The reactivity ratios indicate the preference of a growing polymer radical for adding a monomer of the same type versus a monomer of the other type.
The Alfrey-Price Q-e scheme provides a semi-empirical method to predict monomer reactivity ratios. The 'Q' value represents the reactivity of the monomer due to resonance stabilization, while the 'e' value reflects the polarity of the vinyl group.
| Monomer | Q-value | e-value |
| Acrylonitrile | 0.60 | 1.20 |
| This compound | 20.1 | 2.57 |
Table 1: Alfrey-Price Q-e values for acrylonitrile and this compound.
The significantly higher Q and e values for this compound indicate that it is much more reactive and has a more electron-deficient double bond compared to acrylonitrile. This high reactivity is attributed to the presence of two electron-withdrawing cyano groups.
In copolymerization, this difference in reactivity is evident. For example, in the copolymerization of acrylonitrile with vinyl bromide, the reactivity ratios were found to be r(AN) = 2.8 and r(VB) = 0.14, indicating that the acrylonitrile radical prefers to add to another acrylonitrile monomer.[2] In contrast, studies on the copolymerization of this compound with various monomers often show a strong alternating tendency, a consequence of its high 'e' value.
II. Cycloaddition Reactions: The Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.
Acrylonitrile is a moderately reactive dienophile in Diels-Alder reactions. It reacts with dienes like cyclopentadiene (B3395910) to form the corresponding cycloadduct. The reaction is known to proceed via an asynchronous pathway due to the influence of the cyano group.[3]
III. Nucleophilic Addition Reactions: The Michael Addition
The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. Both acrylonitrile and this compound are excellent Michael acceptors.
Acrylonitrile readily undergoes Michael addition with a wide range of nucleophiles, including amines, thiols, and carbanions. This reaction, often referred to as cyanoethylation, is a widely used synthetic methodology.
This compound is an exceptionally potent Michael acceptor due to the cumulative electron-withdrawing effect of the two nitrile groups. It reacts readily with a variety of nucleophiles. The high reactivity of this compound in Michael additions makes it a valuable reagent for the synthesis of complex molecules.
While quantitative kinetic data for a direct comparison is limited, the enhanced electrophilicity of the β-carbon in this compound strongly suggests a higher reactivity towards nucleophilic attack compared to acrylonitrile.
Experimental Protocols
Determination of Monomer Reactivity Ratios
A common method for determining monomer reactivity ratios involves carrying out a series of copolymerization reactions at low conversion with varying initial monomer feed ratios.
Materials:
-
Monomer 1 (e.g., Acrylonitrile)
-
Monomer 2 (e.g., a comonomer)
-
Solvent (e.g., Dimethylformamide)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Inhibitor remover (e.g., basic alumina)
-
Precipitating solvent (e.g., Methanol)
Procedure:
-
Monomer Purification: Monomers are purified to remove inhibitors, typically by passing them through a column of basic alumina.
-
Reaction Setup: A series of reaction vessels are charged with known amounts of the two monomers, solvent, and initiator. The initial monomer feed ratio ([M1]/[M2]) is varied for each reaction.
-
Polymerization: The reactions are carried out at a constant temperature in an inert atmosphere (e.g., under nitrogen) for a time sufficient to achieve a low conversion (typically <10%).
-
Isolation of Copolymer: The polymerization is quenched, and the copolymer is isolated by precipitation in a non-solvent, followed by filtration and drying.
-
Copolymer Composition Analysis: The composition of the isolated copolymer is determined using techniques such as elemental analysis (e.g., for nitrogen content in acrylonitrile copolymers) or spectroscopic methods (e.g., NMR).
-
Data Analysis: The monomer reactivity ratios (r1 and r2) are then calculated from the monomer feed ratios and the resulting copolymer compositions using methods such as the Fineman-Ross, Kelen-Tüdös, or more advanced non-linear least-squares analysis.[5][6][7]
Visualizations
Polymerization Logical Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pjsir.org [pjsir.org]
- 3. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Vinylidene Cyanide and Vinylidene Chloride in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Vinylidene cyanide (VDCy) and vinylidene chloride (VDC) are both vinylidene monomers that can undergo polymerization to produce polymers with distinct properties and applications. This guide provides an objective comparison of their performance in polymer synthesis, supported by available experimental data, to assist researchers in selecting the appropriate monomer for their specific needs.
Monomer and Polymer Fundamentals
This compound, CH₂(CN)₂, is a highly electrophilic monomer due to the presence of two strongly electron-withdrawing cyanide groups. This electronic structure significantly influences its polymerization behavior. In contrast, vinylidene chloride, CH₂CCl₂, features two chlorine atoms, which also impart distinct characteristics to the resulting polymer.
Polymerization and Performance Comparison
Synthesis of Poly(this compound) (PVDCN)
The homopolymerization of this compound is typically carried out in an anhydrous organic solvent to produce a high molecular weight, linear polymer.[1] The process requires the exclusion of water, as its presence can lead to the formation of a low-molecular-weight, colored, and resinous material.[1]
Experimental Protocol: Homopolymerization of this compound [1]
-
Monomer Preparation: Dissolve monomeric this compound in an anhydrous organic solvent (e.g., dimethylformamide or tetramethylene sulfone).
-
Initiation: A free-radical initiator (e.g., benzoyl peroxide) can be added to the solution.
-
Polymerization: Maintain the solution at a temperature between 20 to 75°C under substantially atmospheric pressure and out of contact with water.
-
Isolation: The resulting polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying.
Synthesis of Poly(vinylidene chloride) (PVDC)
Poly(vinylidene chloride) is synthesized via free-radical polymerization.[2] The homopolymer has limited commercial use due to its thermal instability at processing temperatures.[2] Therefore, it is most commonly copolymerized with monomers like vinyl chloride, acrylates, or acrylonitrile (B1666552) to improve its processability.[2]
Experimental Protocol: Free-Radical Polymerization of Vinylidene Chloride
A general procedure for the free-radical polymerization of vinylidene chloride is as follows:
-
Reaction Setup: The polymerization can be carried out in bulk, solution, suspension, or emulsion. For suspension polymerization, the monomer is suspended in water with the aid of a suspending agent.
-
Initiation: A monomer-soluble free-radical initiator (e.g., benzoyl peroxide) is added.
-
Polymerization: The reaction mixture is heated to initiate polymerization. The temperature is maintained until the desired conversion is achieved.
-
Work-up: The resulting polymer is then washed and dried.
Comparative Data
The following tables summarize the available quantitative data for the homopolymers of this compound and vinylidene chloride. It is important to note that comprehensive experimental data for poly(this compound) is limited in publicly available literature.
Table 1: Physical and Mechanical Properties
| Property | Poly(this compound) (PVDCN) | Poly(vinylidene chloride) (PVDC) |
| Appearance | Hard, tough, clear, colorless resin | Transparent, almost colorless thermoplastic |
| Density | Not available | 1.86 - 1.88 g/cm³ |
| Tensile Strength | ~310 MPa (for a filament)[1] | 24.1 - 110 MPa |
| Young's Modulus | Not available | 0.345 - 0.552 GPa |
| Elongation at Break | Not available | 20 - 40% |
Table 2: Thermal Properties
| Property | Poly(this compound) (PVDCN) | Poly(vinylidene chloride) (PVDC) |
| Glass Transition Temp. (Tg) | Not available for homopolymer | -19 °C |
| Melting Temperature (Tm) | Not available | 198 - 205 °C |
| Decomposition Temperature | Not available | Decomposes near melting point |
| Combustibility | Does not support combustion[1] | Self-extinguishing |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the polymerization workflows and a logical comparison of the key features of this compound and vinylidene chloride in polymer synthesis.
References
A Comparative Analysis of Piezoelectric Properties in VCN Copolymers for Advanced Research Applications
For Immediate Release
This guide provides a comprehensive comparative analysis of the piezoelectric properties of vinylidene cyanide (VCN) copolymers, with a particular focus on the copolymer of this compound and vinyl acetate (B1210297) (P(VCN-VAc)). It is intended for researchers, scientists, and drug development professionals who are exploring the use of piezoelectric polymers in advanced applications such as sensors, actuators, and energy harvesting devices. This document presents a comparison with the well-established piezoelectric polymer, polyvinylidene fluoride (B91410) (PVDF) and its copolymers, providing available experimental data and detailed methodologies.
Executive Summary
This compound (VCN) copolymers represent a significant class of amorphous piezoelectric polymers. Unlike their semi-crystalline counterparts such as PVDF, VCN copolymers exhibit piezoelectricity in their amorphous state, which can offer advantages in terms of processing and transparency. The introduction of the highly polar nitrile group (C≡N) into the polymer structure is a key factor contributing to their piezoelectric behavior. This guide will delve into the available data on the piezoelectric performance of VCN copolymers and compare it with leading alternatives.
Data Presentation: A Comparative Overview
The following table summarizes the key piezoelectric and dielectric properties of P(VCN-VAc) in comparison to PVDF and its prominent copolymer, P(VDF-TrFE). It is important to note that while extensive quantitative data for PVDF and its copolymers are available, specific numerical values for all piezoelectric parameters of VCN copolymers are less commonly reported in the literature, highlighting an area for further research.
| Property | P(VCN-VAc) | PVDF | P(VDF-TrFE) |
| Piezoelectric Coefficient (d₃₃, pC/N) | Comparable to PVDF | 20 - 33 | 25 - 41 |
| Electromechanical Coupling Factor (kₜ) | Data not readily available | ~0.1-0.2 | ~0.2-0.3 |
| Relative Dielectric Constant (εᵣ) | Data not readily available | 6 - 13 | 10 - 22.7 |
| State | Amorphous | Semi-crystalline | Semi-crystalline |
Note: The piezoelectric properties of polymers are highly dependent on processing conditions such as poling, stretching, and annealing.
Experimental Protocols
The characterization of piezoelectric properties in polymer films involves a series of precise experimental procedures. The following are detailed methodologies for key experiments cited in the literature for determining the piezoelectric coefficient (d₃₃).
Measurement of the Direct Piezoelectric Coefficient (d₃₃)
The direct piezoelectric effect is the generation of an electric charge in response to an applied mechanical stress. A common method to quantify this is through the use of a d₃₃ meter.
Methodology:
-
Sample Preparation: A thin film of the VCN copolymer is prepared, typically by solution casting or spin coating. Electrodes are deposited on both surfaces of the film (e.g., by sputtering gold or silver).
-
Poling: To induce piezoelectricity, the polymer film is subjected to a high DC electric field at an elevated temperature, close to its glass transition temperature. This process aligns the molecular dipoles within the material. The sample is then cooled down to room temperature while the electric field is still applied to freeze the dipole orientation.
-
Measurement:
-
The poled polymer film is placed in a specialized d₃₃ meter.
-
A known, low-frequency mechanical force is applied to the film in the thickness direction (the '3' direction).
-
The charge generated on the electrodes is measured by a charge amplifier.
-
The piezoelectric coefficient d₃₃ is then calculated as the ratio of the generated charge density to the applied stress.
-
Measurement of the Converse Piezoelectric Coefficient (d₃₃)
The converse piezoelectric effect is the mechanical deformation of a material in response to an applied electric field. This is often measured using interferometric techniques.
Methodology:
-
Sample Preparation and Poling: The sample is prepared and poled as described for the direct effect measurement.
-
Measurement:
-
The poled film is mounted in an interferometer setup, such as a Michelson or Mach-Zehnder interferometer.
-
A sinusoidal AC voltage is applied across the thickness of the film.
-
The resulting change in the film's thickness due to the converse piezoelectric effect causes a shift in the interference pattern.
-
A photodetector measures the change in light intensity, which is then used to calculate the displacement.
-
The converse piezoelectric coefficient d₃₃ is determined from the ratio of the induced strain (change in thickness divided by the original thickness) to the applied electric field.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for characterizing the piezoelectric properties of VCN copolymers and the fundamental relationship of the piezoelectric effect.
A Comparative Guide to Determining Reactivity Ratios for Vinylidene Cyanide Copolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reactivity ratios for the copolymerization of vinylidene cyanide (VCN) with various comonomers. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in understanding the experimental workflow.
Introduction to Reactivity Ratios in Copolymerization
In polymer chemistry, reactivity ratios (r) are crucial parameters that describe the tendency of a growing polymer chain ending in one monomer unit to add the same or a different monomer. For a binary copolymerization involving two monomers, M₁ and M₂, the reactivity ratios are defined as:
-
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of M₁ to a growing chain ending in M₁ (k₁₁) to the rate constant for the addition of M₂ to a growing chain ending in M₁ (k₁₂).
-
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of M₂ to a growing chain ending in M₂ (k₂₂) to the rate constant for the addition of M₁ to a growing chain ending in M₂ (k₂₁).
The product of the reactivity ratios (r₁r₂) provides insight into the copolymer structure:
-
r₁r₂ ≈ 1 : Ideal or random copolymerization.
-
r₁r₂ ≈ 0 : Tendency towards alternating copolymerization.
-
r₁r₂ > 1 : Tendency towards block copolymerization.
This compound is a highly reactive monomer, and understanding its copolymerization behavior with other monomers is essential for designing polymers with specific properties.
Comparison of Reactivity Ratios for this compound Copolymerization
The following table summarizes the experimentally determined reactivity ratios for the copolymerization of this compound (M₁) with various comonomers (M₂).
| Comonomer (M₂) | r₁ (VCN) | r₂ | r₁r₂ | Method of Determination | Reference |
| Methacrylonitrile (B127562) | - | - | - | Elemental Analysis & ¹³C NMR | [1] |
| Cyanovinyl acetate (B1210297) | - | - | - | Elemental Analysis & ¹³C NMR | [1] |
| Vinyl Acetate | - | - | - | Not specified in abstract | [2] |
| 1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8) | 0.08 ± 0.01 | 0.07 ± 0.01 | 0.0056 | Fineman-Ross and Kelen-Tüdös | [3][4] |
| Vinylidene Fluoride | 0.384 ± 0.013 | 2.147 ± 0.129 | 0.824 | Fineman-Ross and Kelen-Tüdös |
Note: Specific numerical values for the reactivity ratios of VCN with methacrylonitrile and cyanovinyl acetate were not available in the cited abstract, though the study indicates the formation of mostly alternating copolymers[1]. The copolymerization with vinyl acetate is mentioned in a patent, but reactivity ratios are not provided in the abstract[2]. The data for Vinylidene Fluoride is with 2,3,3,3-Trifluoroprop-1-ene and is included for comparative purposes.
Experimental Protocols
The determination of reactivity ratios involves a multi-step process, from the copolymerization reaction to the analysis of the resulting copolymer.
I. General Radical Copolymerization of this compound
This protocol outlines a general procedure for the free-radical copolymerization of this compound with a comonomer. It is crucial to carry out a series of experiments with varying initial monomer feed ratios.
Materials:
-
This compound (VCN, M₁)
-
Comonomer (M₂)
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide)
-
Anhydrous solvent (e.g., benzene, toluene, or dimethylformamide)
-
Precipitating solvent (e.g., methanol, ethanol)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Monomer and Initiator Preparation: Purify monomers to remove inhibitors. Prepare a stock solution of the radical initiator in the chosen solvent.
-
Reaction Setup: In a series of reaction vessels (e.g., Schlenk tubes or a multi-well reactor), add varying molar ratios of VCN and the comonomer.
-
Degassing: Subject the monomer mixtures to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiation: Under an inert atmosphere, add the initiator solution to each reaction vessel.
-
Polymerization: Place the reaction vessels in a thermostatically controlled bath at the desired temperature (e.g., 60-80 °C) and stir for a predetermined time. It is critical to keep the conversion below 10% to ensure the monomer feed ratio remains relatively constant during the polymerization[5].
-
Termination and Precipitation: Quench the reaction by rapidly cooling the mixture. Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated copolymer, wash it thoroughly with the precipitating solvent to remove unreacted monomers and initiator, and dry it under vacuum to a constant weight.
II. Determination of Copolymer Composition
The composition of the purified copolymer is determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis.
A. ¹H NMR Spectroscopy:
¹H NMR is a powerful and accurate method for determining copolymer composition[6].
-
Sample Preparation: Dissolve a known amount of the dry copolymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Identify characteristic peaks corresponding to each monomer unit in the copolymer. Integrate the signals and use the integral values, normalized by the number of protons giving rise to each signal, to calculate the molar ratio of the monomers in the copolymer[6].
B. Elemental Analysis:
This method is particularly useful when one of the monomers contains a unique element (e.g., nitrogen in VCN).
-
Sample Submission: Submit a known weight of the purified and dried copolymer for elemental analysis (C, H, N).
-
Calculation: Use the weight percentage of the unique element (e.g., nitrogen from the cyanide groups in VCN) to calculate the molar fraction of that monomer in the copolymer.
III. Calculation of Reactivity Ratios
Several methods can be used to calculate the reactivity ratios from the monomer feed ratios and the corresponding copolymer compositions. The Fineman-Ross and Kelen-Tüdös methods are widely used graphical methods[5][7][8]. However, more accurate results can be obtained using integrated methods and non-linear least-squares analysis[9].
Fineman-Ross Method:
This method uses the following linear equation:
G = H * r₁ - r₂
where:
-
f₁ and f₂ are the mole fractions of M₁ and M₂ in the feed.
-
F₁ and F₂ are the mole fractions of M₁ and M₂ in the copolymer.
-
G = (F₁/F₂) * [(f₂/f₁) - 1]
-
H = (F₁/F₂) * (f₂/f₁)²
A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂.
Kelen-Tüdös Method:
This method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points[7]:
η = (r₁ + r₂/α)ξ - r₂/α
where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α is an arbitrary constant, typically (H_min * H_max)^0.5
A plot of η versus ξ gives a straight line. The intercept at ξ = 0 is -r₂/α, and the intercept at ξ = 1 is r₁.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental process for determining reactivity ratios.
Caption: Experimental workflow for determining reactivity ratios.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0415342A2 - this compound copolymer - Google Patents [patents.google.com]
- 3. [PDF] Unexpected Alternated Radical Copolymerization of this compound with a Fluorinated Vinyl Ether for Superhydrophobic and Highly Oleophobic Films | Semantic Scholar [semanticscholar.org]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR [ve.scielo.org]
- 6. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Microstructure of Vinylidene Cyanide Copolymers: A Comparative Analysis Using 13C NMR Spectroscopy
A detailed investigation into the structural nuances of vinylidene cyanide (VDCN) copolymers is crucial for tailoring their properties for advanced applications. 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful analytical technique for elucidating the microstructure of these polymers, providing invaluable insights into monomer sequencing and stereochemistry. This guide offers a comparative analysis of the 13C NMR data for this compound copolymers with three common comonomers: vinyl acetate (B1210297) (VA), styrene (B11656) (St), and methyl methacrylate (B99206) (MMA), supported by experimental data and detailed protocols.
This compound is known for its propensity to form copolymers with a predominantly alternating structure, a characteristic that significantly influences the material's physical and chemical properties.[1] The analysis of 13C NMR spectra allows for the precise determination of the chemical environment of each carbon atom in the polymer backbone and side chains, thereby confirming the copolymer's microstructure.
Comparative Analysis of 13C NMR Chemical Shifts
The chemical shifts (δ) in 13C NMR are highly sensitive to the local electronic environment of the carbon atoms. In a copolymer, the chemical shift of a specific carbon is influenced by the nature of the adjacent monomer units. The following table summarizes the key 13C NMR chemical shifts for this compound copolymers with vinyl acetate, styrene, and methyl methacrylate. The data is compiled from peer-reviewed literature and serves as a reference for structural confirmation.
| Carbon Atom | Poly(VDCN-co-VA) | Poly(VDCN-co-St) | Poly(VDCN-co-MMA) | Reference Homopolymer |
| VDCN: -C(CN)₂- | Data not available | ~73 ppm | Data not available | - |
| VDCN: -CH₂- | Data not available | ~40 ppm | Data not available | - |
| VDCN: -CN | ~114 ppm | 113.3 - 114.1 ppm[1] | Data not available | - |
| Comonomer: Backbone CH | 63.3 - 68.4 ppm | ~45 ppm | ~45 ppm | Poly(vinyl acetate): 63.3-68.4 ppm[2] |
| Comonomer: Backbone CH₂ | 35.0 - 42.3 ppm[2] | 30 - 50 ppm | ~52-55 ppm | Polystyrene: 30-50 ppm |
| Comonomer: Side Group C=O | 169.7 ppm[2] | - | ~177-178 ppm | Poly(methyl methacrylate): ~177-178 ppm |
| Comonomer: Side Group O-CH₃ | - | - | ~52 ppm | Poly(methyl methacrylate): ~52 ppm |
| Comonomer: Side Group CH₃ | 20.7 ppm[2] | - | ~17 ppm | Poly(methyl methacrylate): ~17 ppm |
| Comonomer: Aromatic C (Quaternary) | - | 135 - 142 ppm[1] | - | Polystyrene: 138-148 ppm |
| Comonomer: Aromatic C-H | - | 120 - 132 ppm | - | Polystyrene: 120-132 ppm |
Note: Specific chemical shifts can vary slightly depending on the solvent, temperature, and the specific microstructure (e.g., tacticity) of the copolymer.
Experimental Protocols
The following provides a generalized experimental protocol for the structural confirmation of this compound copolymers via 13C NMR spectroscopy.
1. Sample Preparation:
-
Dissolve 50-100 mg of the this compound copolymer in 0.5-1.0 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or dimethyl sulfoxide-d₆).
-
Ensure the polymer is fully dissolved to obtain a homogeneous solution.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal chemical shift reference (δ = 0.0 ppm).
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a 13C frequency of 100 MHz or higher is recommended for better signal resolution.
-
Technique: Standard proton-decoupled 13C NMR spectroscopy.
-
Temperature: Room temperature is typically sufficient, although elevated temperatures can be used to improve resolution by reducing viscosity.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: Approximately 200-250 ppm to cover the entire range of expected chemical shifts.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds to allow for adequate relaxation of the carbon nuclei, which is important for quantitative analysis.
-
Number of Scans: Due to the low natural abundance of 13C, a large number of scans (typically several thousand) are required to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0.0 ppm.
-
Integrate the peaks to determine the relative abundance of different carbon environments, which can be used to confirm the copolymer composition.
Logical Workflow for Structural Confirmation
The process of confirming the structure of this compound copolymers using 13C NMR follows a logical workflow, from synthesis to spectral interpretation.
Caption: Workflow for 13C NMR based structural confirmation.
Signaling Pathway of 13C NMR Experiment
The fundamental process of a 13C NMR experiment involves the excitation of 13C nuclei and the detection of their relaxation signals.
Caption: Basic steps in a 13C NMR experiment.
By employing the methodologies and comparative data presented, researchers can confidently determine the microstructure of this compound copolymers, paving the way for the development of materials with tailored and predictable properties.
References
A Comparative Guide to the Thermal Degradation of Cyanopolymers: VCN Copolymers vs. Other Cyanopolymers
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of polymers is a critical parameter influencing their processing, application, and lifespan. In the realm of cyanopolymers, which are characterized by the presence of the nitrile (-C≡N) group, understanding their behavior at elevated temperatures is paramount for their use in advanced materials and technologies. This guide provides an objective comparison of the thermal degradation of vinylidene cyanide (VCN) copolymers and other prevalent cyanopolymers, such as polyacrylonitrile (B21495) (PAN). Due to a notable lack of available data on the thermal degradation of VCN homopolymers in the reviewed literature, this comparison focuses on the behavior of VCN in its copolymerized forms.
Quantitative Thermal Degradation Data
The thermal stability of polymers is quantitatively assessed primarily through thermogravimetric analysis (TGA), which measures weight loss as a function of temperature, and differential scanning calorimetry (DSC), which detects heat flow associated with thermal transitions. The following tables summarize key thermal degradation parameters for various cyanopolymers.
| Polymer/Copolymer | Onset Degradation Temp. (°C) | Peak Degradation Temp. (°C) | Residue at 600°C (%) | Analysis Conditions |
| Poly(this compound-co-2,2,2-trifluoroethyl methacrylate) | ~368[1] | - | - | Non-oxidative |
| Poly(this compound-co-methyl α-acetoxyacrylate) | 246-316[1] | - | - | Isothermal TGA |
| Polyacrylonitrile (PAN) | ~215-300 | ~265 (explosive transformation)[2] | Varies with conditions | Inert/Vacuum |
| Poly(acrylonitrile-co-vinylidene chloride) | Decreased by 40-50°C vs. PAN | - | - | - |
| Cyanate Ester Resins | ~450[1] | - | Varies with structure | - |
Thermal Degradation Mechanisms and Evolved Products
The chemical structure of the cyanopolymer dictates its degradation pathway. Analysis of the volatile products evolved during heating, often by coupling TGA with Fourier-transform infrared spectroscopy (TGA-FTIR) or pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS), provides insight into these mechanisms.
| Polymer | Primary Degradation Mechanism(s) | Major Volatile Products |
| VCN Copolymers | Random main-chain scission, depolymerization, or elimination, depending on the comonomer.[1] | Monomers (e.g., substituted styrenes, methylthis compound), acetic acid (from methyl α-acetoxyacrylate comonomer).[1] |
| Polyacrylonitrile (PAN) | Intramolecular cyclization of nitrile groups to form a ladder-like structure, followed by chain scission.[3] | Hydrogen cyanide (HCN), ammonia (B1221849) (NH₃), various aliphatic and aromatic nitriles.[3][4] |
| Cyanate Ester Resins | Hydrocarbon chain scission and cross-linking, followed by decyclization of the triazine ring.[1] | Volatile cyanate-ester decomposition products.[1] |
Experimental Protocols
To ensure reproducibility and accurate comparison of thermal degradation data, standardized experimental protocols are essential. Below are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as typically applied to polymers.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer equipped with a precision microbalance and a programmable furnace.
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA furnace is purged with a desired gas (e.g., nitrogen for an inert atmosphere or air for oxidative studies) at a constant flow rate (e.g., 20-50 mL/min).
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Data Acquisition: The instrument continuously records the sample's mass and temperature throughout the experiment.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of degradation (the temperature at which significant mass loss begins), the temperatures of maximum degradation rates (from the derivative of the TGA curve, DTG), and the final residue percentage.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To measure the heat flow associated with thermal transitions in a polymer as a function of temperature.
Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure the temperature difference and heat flow between a sample and a reference.
Procedure:
-
Sample Preparation: A small, accurately weighed polymer sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp, a cooling ramp, and sometimes an isothermal hold. A common heating/cooling rate is 10°C/min.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For degradation studies, exothermic or endothermic peaks associated with decomposition can be observed.
Visualizing Degradation Pathways and Workflows
Thermal Analysis Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of polymers.
Figure 1: Experimental Workflow for Polymer Thermal Analysis
Generalized Thermal Degradation Pathways of Cyanopolymers
The degradation of cyanopolymers often proceeds through complex, multi-step reactions. The following diagram illustrates the generalized pathways.
Figure 2: Generalized Cyanopolymer Degradation Pathways
References
A Comparative Guide to the Synthetic Routes of Monomeric Vinylidene Cyanide
For Researchers, Scientists, and Drug Development Professionals
Vinylidene cyanide, a highly reactive monomer, is a valuable building block in organic synthesis, particularly for the production of specialized polymers and as a dienophile in Diels-Alder reactions. Its synthesis, however, presents unique challenges due to its propensity for rapid polymerization. This guide provides a comparative analysis of the primary synthetic routes to monomeric this compound, offering detailed experimental protocols and quantitative data to assist researchers in selecting the most suitable method for their applications.
At a Glance: Performance Comparison of Synthetic Routes
| Synthetic Route | Precursor(s) | Key Reagents/Conditions | Yield (%) | Purity | Key Byproducts | Advantages | Disadvantages |
| Route 1: Pyrolysis of 1,1,3,3-Tetracyanopropane | 1,1,3,3-Tetracyanopropane | High temperature (e.g., phosphorus pentoxide) | ~40% | Distillable | Malononitrile (B47326) | Established method with a clear protocol. | Moderate yield; requires a multi-step precursor synthesis; high-temperature pyrolysis. |
| Route 2: Pyrolysis of Diacetyl Cyanide | Diacetyl Cyanide | High temperature | Not reported | Not reported | Acetic anhydride (B1165640) | Potentially simpler precursor. | Lack of detailed, published experimental protocol and yield data. |
In-Depth Analysis of Synthetic Methodologies
This section provides a detailed examination of the synthetic approaches, including their underlying chemical principles, advantages, limitations, and representative experimental protocols.
Route 1: Pyrolysis of 1,1,3,3-Tetracyanopropane
This is the most thoroughly documented method for the laboratory-scale synthesis of monomeric this compound. The process involves two main stages: the synthesis of the precursor, 1,1,3,3-tetracyanopropane, followed by its thermal decomposition.
Experimental Protocol
Part A: Synthesis of 1,1,3,3-Tetracyanopropane
The precursor is synthesized via a condensation reaction between malononitrile and formaldehyde (B43269).
-
Reaction Setup: A solution of malononitrile and formaldehyde is prepared.
-
Condensation: The reaction is typically carried out in an aqueous medium.
-
Isolation: 1,1,3,3-Tetracyanopropane is isolated as a crystalline solid.
Part B: Pyrolysis of 1,1,3,3-Tetracyanopropane
-
Apparatus: A pyrolysis apparatus is assembled, typically consisting of a flask containing the precursor mixed with a dehydrating agent like phosphorus pentoxide, connected to a distillation setup.
-
Pyrolysis: The mixture is heated under vacuum. The 1,1,3,3-tetracyanopropane decomposes to yield this compound and malononitrile.
-
Purification: The this compound is separated from the malononitrile byproduct by fractional distillation. A yield of approximately 40% has been reported for the pyrolysis step.
Logical Relationship of the Synthesis of 1,1,3,3-Tetracyanopropane
Caption: Synthesis of the precursor 1,1,3,3-tetracyanopropane.
Experimental Workflow for the Pyrolysis of 1,1,3,3-Tetracyanopropane
Caption: Pyrolysis of 1,1,3,3-tetracyanopropane to yield this compound.
Route 2: Pyrolysis of Diacetyl Cyanide
Conceptual Experimental Protocol
-
Precursor Synthesis: Diacetyl cyanide would first need to be synthesized.
-
Pyrolysis: The diacetyl cyanide would be subjected to high temperatures, likely under vacuum, to induce elimination of acetic anhydride, yielding this compound.
-
Purification: The product would require purification, likely through distillation, to separate it from the acetic anhydride byproduct and any unreacted starting material.
Proposed Signaling Pathway for the Pyrolysis of Diacetyl Cyanide
A Comparative Guide to Quantitative Analysis of Vinylidene Cyanide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for the Quantification of Vinylidene Cyanide
The accurate and precise quantification of this compound, a key monomer in the synthesis of various polymers, is critical for quality control in industrial processes and for safety assessment in toxicological and environmental studies. This guide provides a comparative overview of the principal analytical techniques for the determination of this compound, supported by experimental data and detailed methodologies.
Executive Summary
The primary methods for the quantitative analysis of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry. Headspace GC-MS is a highly sensitive and specific method, particularly suitable for the analysis of residual monomer in polymer samples. HPLC, often coupled with UV or fluorescence detection after derivatization, offers versatility for various sample matrices. UV-Vis Spectrophotometry, while a more traditional approach, can provide a cost-effective solution for routine analysis, often involving a derivatization reaction to enhance specificity and sensitivity. The choice of method depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis.
Data Presentation: Comparison of Analytical Methods
| Parameter | Headspace GC-MS | HPLC with UV/Fluorescence Detection | UV-Vis Spectrophotometry |
| Principle | Separation of volatile compounds followed by mass-based identification and quantification. | Separation of compounds in a liquid phase followed by detection based on UV absorbance or fluorescence. | Measurement of light absorbance by a colored complex formed with the analyte. |
| Sample Volatility | Required | Not required | Not required |
| Derivatization | Often not required for this compound itself, but can be used for cyanide analysis in general.[1] | Typically required to introduce a chromophore or fluorophore for sensitive detection.[2] | Required; for this compound, a reaction with anthracene (B1667546) is a known method. |
| Linearity (Typical Range) | 0.07–50 µg/mL (for cyanide) | 0.1-200 ng/mL (for cyanide derivative) | Dependent on the specific reaction and chromophore. |
| Limit of Detection (LOD) | 0.02 µg/mL (for cyanide) | 0.1 ng/mL (for cyanide derivative) | Generally higher than chromatographic methods. |
| Limit of Quantification (LOQ) | 0.07 µg/mL (for cyanide) | 15 ng/mL (for cyanide derivative)[3] | Dependent on the specific method. |
| Accuracy (% Recovery) | 90.0-112.3% for vinyl chloride and 85.2-108.3% for vinylidene chloride in spiked PVC/PVDC samples.[4] | 85-96% for cyanide in urine.[2] | Method-dependent. |
| Precision (%RSD) | <15% | <8% | Method-dependent. |
| Selectivity | High (mass spectral data provides structural information) | Moderate to High (dependent on chromatography and detector) | Lower (prone to interferences from other compounds that react with the derivatizing agent) |
| Analysis Time | Relatively fast, especially with modern autosamplers. | Can be longer due to derivatization and chromatographic run times. | Can be time-consuming due to reaction incubation times. |
| Instrumentation Cost | High | Moderate to High | Low |
Experimental Protocols
Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly effective for the determination of residual this compound in polymer matrices.
1. Sample Preparation:
-
Accurately weigh a known amount of the polymer sample (e.g., 0.5 g) into a headspace vial.[4]
-
Add a suitable solvent, such as N,N-dimethylacetamide, to swell the polymer and facilitate the release of the residual monomer.[4]
-
Seal the vial tightly with a PTFE-lined septum and crimp cap.[5]
-
For quantification, prepare a series of calibration standards by spiking known amounts of this compound into headspace vials containing the same solvent.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 Series GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent.[5]
-
Column: PLOT (Porous Layer Open Tubular) capillary column (e.g., HP-PLOT Q).[4]
-
Oven Temperature Program: Isothermal or gradient program suitable for the separation of this compound from other volatile components. A typical starting point is 90°C.[4]
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Headspace Conditions:
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
-
3. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Quantify the concentration by comparing the peak area of the sample to the calibration curve generated from the standards.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
1. Derivatization:
-
A common derivatization reaction for cyanide involves the use of naphthalene-2,3-dicarboxaldehyde (NDA) and an amino acid like taurine (B1682933) to form a highly fluorescent isoindole derivative.[2][3]
-
In a typical procedure, the sample containing cyanide is mixed with a solution of NDA and taurine in a suitable buffer and allowed to react for a specific time at a controlled temperature.
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., NovaPak C18).[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[3]
-
Flow Rate: Typically 1 mL/min.
-
Fluorescence Detector:
-
Excitation Wavelength: Set to the excitation maximum of the derivative.
-
Emission Wavelength: Set to the emission maximum of the derivative.
-
3. Data Analysis:
-
The fluorescent derivative is detected as it elutes from the column.
-
Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from derivatized cyanide standards.
UV-Vis Spectrophotometry
This classical method relies on the reaction of this compound with a reagent to produce a colored product. An older method describes the use of anthracene for this purpose.
1. Reaction:
-
This compound reacts with anthracene in a Diels-Alder reaction. The unreacted anthracene can be quantified.
-
The sample containing this compound is reacted with a known excess of anthracene in a suitable solvent (e.g., toluene) under reflux.
2. Instrumentation and Conditions:
-
UV-Vis Spectrophotometer: A standard spectrophotometer capable of measuring absorbance in the UV region.
-
Measurement Wavelength: The absorbance of the unreacted anthracene is measured at its absorption maximum (around 350-380 nm).
3. Data Analysis:
-
A calibration curve is prepared by measuring the absorbance of known concentrations of anthracene.
-
The concentration of unreacted anthracene in the sample is determined from the calibration curve.
-
The amount of this compound in the original sample is calculated by subtracting the amount of unreacted anthracene from the initial amount added.
Mandatory Visualization
Caption: A flowchart illustrating the key stages in the validation of a quantitative analytical method.
Caption: A step-by-step workflow for the quantitative analysis of this compound using Headspace GC-MS.
References
- 1. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. High performance liquid chromatography determination of cyanide in urine by pre-column fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of blood cyanide by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Headspace GC/MS analysis of residual vinyl chloride and vinylidene chloride in polyvinyl chloride and polyvinylidene chloride products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
Navigating Vector Copy Number in CAR T-Cell Therapy: A Comparative Guide to Computational and Experimental Methodologies
For researchers, scientists, and drug development professionals, the accurate determination of Vector Copy Number (VCN) is a critical quality and safety attribute in the manufacturing of Chimeric Antigen Receptor (CAR) T-cell therapies. This guide provides a comprehensive comparison of prevailing computational and experimental methodologies for VCN assessment, supported by experimental data and detailed protocols.
The integration of viral vectors into the host cell genome is a fundamental step in the generation of CAR T-cells. The VCN, which represents the average number of vector copies per cell, is a crucial parameter that can influence both the efficacy and the safety of the final cell product. An optimal VCN is sought to ensure sufficient CAR expression for anti-tumor activity, while a high VCN can increase the risk of insertional mutagenesis and oncogenesis.[1] Consequently, regulatory agencies such as the U.S. Food and Drug Administration (FDA) recommend a VCN of less than 5 copies per genome for CAR T-cell products.[1]
This guide will delve into the two most common experimental techniques for VCN quantification—quantitative polymerase chain reaction (qPCR) and digital droplet polymerase chain reaction (ddPCR)—and the computational approaches used to derive VCN from the raw data.
Comparative Analysis of VCN Quantification Methods
The choice of methodology for VCN determination can impact the precision and accuracy of the results. The following tables summarize the key features and performance of qPCR and ddPCR for VCN analysis in CAR T-cell products.
| Parameter | Quantitative PCR (qPCR) | Droplet Digital PCR (ddPCR) | Reference |
| Principle | Relative or absolute quantification based on the cycle threshold (Ct) value, requiring a standard curve for absolute quantification. | Absolute quantification through the partitioning of the sample into thousands of droplets, followed by PCR amplification and Poisson statistics to determine the number of positive droplets. | [2][3] |
| Precision | Lower precision, susceptible to variations in amplification efficiency and standard curve accuracy. | Higher precision and day-to-day reproducibility due to the absolute nature of the measurement and reduced reliance on amplification efficiency. | [4] |
| Sensitivity | High sensitivity, but can be limited by background signal and primer-dimer formation. | High sensitivity and lower limit of detection, as partitioning reduces the impact of inhibitors and allows for the detection of rare events. | [3] |
| Throughput | High throughput, with the ability to analyze multiple samples in a single run. | Lower throughput compared to qPCR, as each sample is processed individually for droplet generation. | |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and cost per sample due to specialized consumables. | |
| Data Analysis | Requires the generation of a standard curve for absolute quantification, and VCN is calculated relative to a reference gene. | VCN is calculated directly from the fraction of positive droplets using Poisson statistics, providing an absolute count of target and reference molecules. | [3][4] |
Experimental Performance Data
The following table presents a comparison of VCN measurements in CAR T-cell samples obtained using different PCR-based methods.
| Method Comparison | Sample Type | VCN Measurement (copies/cell) | Key Findings | Reference |
| SCG-DP-PCR vs. ACM | CAR T-cells from healthy donors | SCG-DP-PCR: Higher VCN (0.8 ± 0.2) | SCG-DP-PCR showed a higher VCN compared to the absolute standard curve method (ACM), suggesting potential under-representation of VCN by ACM. | [2] |
| qPCR vs. ddPCR vs. ndPCR | Clonal Jurkat cell populations | All three methods produced equivalent quantitative results. | All three PCR modalities provided reliable and equivalent VCN results for clonal cell populations with 100% gene modification. | [4] |
| ddPCR on CAR T-cell products | Experimental and GMP-like CAR T-cells | VCN was dependent on the multiplicity of infection (MOI) and met the requirement of < 5 VCN/cell. | ddPCR was confirmed as a suitable method for VCN assessment in CAR T-cell products, demonstrating a correlation between MOI and VCN. | [3] |
Experimental Protocols
Quantitative PCR (qPCR) for VCN Determination
This protocol describes a single copy gene (SCG)-based duplex qPCR (SCG-DP-PCR) assay for VCN determination in CAR T-cell products.[2]
1. DNA Extraction:
-
Isolate genomic DNA (gDNA) from CAR T-cell samples using a commercially available kit, following the manufacturer's instructions.
-
Quantify the extracted gDNA using a spectrophotometer or fluorometer.
2. qPCR Reaction Setup:
-
Prepare a duplex qPCR reaction mix containing primers and probes for both the CAR transgene and a single copy reference gene (e.g., albumin).
-
The reaction mix should include a DNA polymerase suitable for qPCR, dNTPs, and reaction buffer.
-
Add a standardized amount of gDNA to each reaction well.
-
Include a no-template control (NTC) and a positive control with a known VCN.
3. qPCR Cycling and Data Acquisition:
-
Perform the qPCR reaction on a real-time PCR instrument with the appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Collect fluorescence data at the end of each extension step.
4. Data Analysis and VCN Calculation:
-
Determine the cycle threshold (Ct) values for both the CAR transgene and the reference gene for each sample.
-
The VCN is calculated using the delta-delta Ct (ΔΔCt) method, where the difference in Ct values between the target and reference genes is compared to a calibrator sample with a known VCN.
Droplet Digital PCR (ddPCR) for VCN Determination
This protocol outlines the general steps for VCN measurement using ddPCR.[3]
1. DNA Extraction:
-
Extract gDNA from CAR T-cell samples as described for the qPCR protocol.
2. ddPCR Reaction Preparation:
-
Prepare separate ddPCR reaction mixes for the CAR transgene and a reference gene (e.g., GAPDH). Each mix should contain the appropriate primers, probe (e.g., FAM or HEX labeled), ddPCR supermix, and the extracted gDNA.
3. Droplet Generation:
-
Load the ddPCR reaction mixes into a droplet generator to partition each sample into approximately 20,000 nanoliter-sized droplets.
4. PCR Amplification:
-
Transfer the generated droplets to a 96-well PCR plate and perform thermal cycling to amplify the target and reference DNA within the droplets.
5. Droplet Reading and Data Analysis:
-
After PCR, read the droplets using a droplet reader to determine the number of positive (fluorescent) and negative droplets for both the CAR transgene and the reference gene.
-
The concentration of the target and reference DNA is calculated based on the fraction of positive droplets using Poisson statistics.
-
The VCN is calculated as the ratio of the CAR transgene copy number to the reference gene copy number (assuming two copies of the reference gene per diploid genome).[3]
Visualization of Key Processes
Experimental Workflow for VCN Determination
The following diagram illustrates the general workflow for VCN determination using qPCR and ddPCR.
Caption: Workflow for VCN determination using qPCR and ddPCR.
Signaling Pathway Potentially Affected by Vector Integration
The random integration of viral vectors can potentially disrupt endogenous genes, including those involved in critical signaling pathways that regulate cell growth and proliferation. One such pathway is the Wnt/β-catenin signaling pathway, which has been implicated in cancer development.[5][6]
Caption: Wnt/β-catenin pathway and potential vector integration disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Assessment of qPCR-Based Vector Copy Numbers as a Safety Parameter for GMP-Grade CAR T Cells and Monitoring of Frequency in Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Droplet digital PCR allows vector copy number assessment and monitoring of experimental CAR T cells in murine xenograft models or approved CD19 CAR T cell-treated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digital polymerase chain reaction strategies for accurate and precise detection of vector copy number in CAR T cell products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Interplay Between Ion Channels and the Wnt/β-Catenin Signaling Pathway in Cancers [frontiersin.org]
VCN-Based Materials versus Traditional Polymers: A Performance Evaluation for Drug Delivery Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The selection of a suitable polymeric carrier is a cornerstone in the development of effective drug delivery systems. Traditional biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), and polyethylene (B3416737) glycol (PEG) have long been the gold standard in pharmaceutical research and clinical applications.[1] However, the quest for materials with tailored properties has led to the exploration of novel polymers, including vinyl-co-acrylonitrile (VCN)-based materials. This guide provides an objective comparison of the performance of VCN-based materials against these traditional polymers, supported by available experimental data, to aid researchers in making informed decisions for their drug delivery applications.
Quantitative Performance Comparison
The following tables summarize key performance indicators for drug delivery systems based on VCN-based copolymers and traditional polymers. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources, which may involve different experimental conditions, drug molecules, and fabrication methods.
| Polymer System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| VCN-Based Copolymers | ||||
| Poly(N-vinylpyrrolidone)-block-poly(vinyl acetate) | Clofazimine | ~20 | - | [2] |
| Amphiphilic Poly(N-vinylpyrrolidone) | Indomethacin | ~20 | 98.1 | [3] |
| Traditional Polymers | ||||
| PLGA | Rivastigmine Tartrate | - | 15-35 (Nanoprecipitation) | |
| PLGA | 17-DMAG | - | - | [4] |
| PLGA-PEG-PLGA | - | 2.37-3.21 | 59.2-80.2 | [5] |
| PLGA | Etoposide | 2.5-10 | 50-80 | - |
| PLA | Ampicillin (B1664943) Trihydrate | - | - | [6] |
Table 1: Drug Loading and Encapsulation Efficiency. This table compares the drug loading capacity and encapsulation efficiency of VCN-based copolymers and traditional polymers. Higher values indicate a greater amount of drug can be incorporated into the carrier.
| Polymer System | Drug Release Profile | Release Mechanism | Reference |
| VCN-Based Copolymers | |||
| Poly(NIPAm-co-NVP) Hydrogel | Methylene Blue, Vitamin B12 | Non-Fickian diffusion | [7] |
| Chitosan/PEO Nanofiber | Tetracycline | Fickian diffusion | [8] |
| Traditional Polymers | |||
| PLGA Nanoparticles | Various | Diffusion, degradation | [1] |
| Polyvinyl Acetate (B1210297) | Propranolol | Diffusion | [9] |
| Ethylene-vinyl acetate (EVA) | Paracetamol | Diffusion | [10] |
Table 2: In Vitro Drug Release Characteristics. This table highlights the typical drug release profiles and mechanisms for VCN-based and traditional polymeric systems. The release kinetics can be tailored by altering the polymer composition and formulation.
| Polymer System | Cell Line | Viability (%) | Assay | Reference |
| VCN-Based Copolymers | ||||
| Poly(N-vinylpyrrolidone)-block-poly(vinyl acetate) | MDA-MB-231, MCF12A | No cytotoxicity observed | - | [2] |
| Poly(vinyl acetate-co-2-hydroxyethyl methacrylate) | - | No significant cytotoxicity | LDH Assay | [11] |
| Traditional Polymers | ||||
| PLGA | SH-SY-5Y | No toxicity observed | - | |
| PLGA | Macrophages | Dose-dependent decrease | MTS Assay | [12] |
Table 3: Biocompatibility Assessment (In Vitro Cytotoxicity). This table provides an overview of the in vitro cytotoxicity of VCN-based and traditional polymers. High cell viability indicates good biocompatibility.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines of key experimental protocols used in the performance evaluation of polymeric drug delivery systems.
Nanoparticle Synthesis: Emulsion-Solvent Evaporation Method (for PLGA)
This is a widely used method for encapsulating hydrophobic drugs within a polymer matrix.[1][13]
-
Materials: PLGA, drug, organic solvent (e.g., dichloromethane, ethyl acetate), aqueous solution with a stabilizer (e.g., polyvinyl alcohol (PVA), Vitamin E-TPGS).[1]
-
Procedure:
-
Dissolve a specific amount of PLGA and the drug in the organic solvent to form the oil phase.[1]
-
Prepare an aqueous solution of the stabilizer.
-
Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[1]
-
Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[1]
-
Collect the nanoparticles by centrifugation, wash them to remove excess stabilizer and unencapsulated drug, and then lyophilize for storage.[1]
-
Determination of Drug Loading and Encapsulation Efficiency
These parameters quantify the amount of drug successfully incorporated into the nanoparticles.[14]
-
Indirect Method:
-
After nanoparticle synthesis, separate the nanoparticles from the aqueous supernatant by centrifugation.[15]
-
Quantify the amount of free, unencapsulated drug in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[15]
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading Content (DLC%) using the following formulas:[16]
-
EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
-
DLC (%) = [Weight of drug in nanoparticles / Total weight of nanoparticles] x 100
-
-
-
Direct Method:
-
Dissolve a known amount of drug-loaded nanoparticles in a suitable solvent that dissolves both the polymer and the drug.
-
Quantify the amount of the drug in the solution using an appropriate analytical technique.[17]
-
Calculate the DLC% directly from the measured amount of drug and the initial weight of the nanoparticles.
-
In Vitro Drug Release Study: Dialysis Method
This method assesses the rate at which the drug is released from the nanoparticles over time in a simulated physiological environment.[18][19][20]
-
Materials: Drug-loaded nanoparticles, release medium (e.g., phosphate-buffered saline, PBS), dialysis membrane with an appropriate molecular weight cut-off (MWCO).[19][20]
-
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in the release medium and place the suspension inside a dialysis bag.[20]
-
Seal the dialysis bag and immerse it in a larger volume of the release medium at a constant temperature (e.g., 37°C) with continuous stirring.[20]
-
At predetermined time intervals, withdraw samples from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.[18]
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released as a function of time.
-
In Vitro Cytotoxicity Assay: MTT Assay (ISO 10993-5)
This colorimetric assay is a standard method to assess the metabolic activity of cells and is used as an indicator of cell viability and cytotoxicity of a material.[21][22][23][24][25]
-
Materials: Cell line (e.g., L929 mouse fibroblasts), cell culture medium, extracts of the polymeric material, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., isopropanol).
-
Procedure:
-
Prepare extracts of the test material by incubating it in cell culture medium according to ISO 10993-12 standards.
-
Seed cells in a 96-well plate and allow them to attach and grow.
-
Replace the culture medium with the material extracts and control solutions and incubate for a specified period (e.g., 24 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[23]
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Calculate cell viability as a percentage relative to the negative control. A significant reduction in cell viability indicates a cytotoxic potential of the material.[23]
-
Mandatory Visualizations
Signaling Pathway: Macrophage Activation in Response to Polymeric Nanoparticles
Polymeric nanoparticles can interact with immune cells like macrophages, potentially triggering an inflammatory response. The following diagram illustrates a simplified signaling pathway of macrophage activation.
Caption: Simplified NF-κB signaling pathway activated by polymeric nanoparticles.
Experimental Workflow: In Vitro Drug Release Study using Dialysis
The following diagram outlines the key steps involved in a typical in vitro drug release experiment using the dialysis method.
References
- 1. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(N-vinylpyrrolidone)-block-poly(vinyl acetate) as a drug delivery vehicle for hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor [frontiersin.org]
- 5. Assessment of the Effect of PLGA Co-polymers and PEG on the Formation and Characteristics of PLGA-PEG-PLGA Co-block Polymer Using Statistical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of drug concentration and PLGA addition on the properties of electrospun ampicillin trihydrate-loaded PLA nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of N-vinyl-2-pyrrolidinone on the thermoresponsive behavior of PNIPAm hydrogel and its release kinetics using dye and vitamin-B12 as model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug release rate and kinetic investigation of composite polymeric nanofibers [nanomedicine-rj.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Phagocytosis of polymeric nanoparticles aided activation of macrophages to increase atherosclerotic plaques in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocar ... - Analyst (RSC Publishing) DOI:10.1039/D2AN01079H [pubs.rsc.org]
- 18. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. testinglab.com [testinglab.com]
- 22. [PDF] A Practical Guide to ISO 10993-5: Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 23. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 24. nhiso.com [nhiso.com]
- 25. mddionline.com [mddionline.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Vinylidene Cyanide Disposal
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of hazardous chemicals like vinylidene cyanide is not just a regulatory requirement but a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Immediate Safety and Handling
This compound is a reactive and toxic compound. Before commencing any procedure, it is crucial to review the Safety Data Sheet (SDS). All handling of this compound and its waste must occur within a certified chemical fume hood.[1] Personal Protective Equipment (PPE), including a lab coat, double nitrile gloves, and chemical splash goggles, must be worn at all times.[2][1] It is imperative to keep acids away from cyanide-containing waste to prevent the formation of highly toxic hydrogen cyanide gas.[2][3]
Step-by-Step Disposal Protocol
The following procedures are designed to provide a clear, step-by-step guide for the safe disposal of this compound waste products.
1. Waste Segregation and Collection:
-
Dedicate specific, clearly labeled containers for this compound waste.[2] These containers should be used exclusively for this purpose.
-
Separate liquid and solid waste into distinct containers.[2]
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a designated, leak-proof container.
-
Solid Waste: Dispose of all contaminated materials, such as gloves, paper towels, and weighing boats, in a separate, sealed container labeled "cyanide contaminated waste".
-
-
Empty containers that held this compound are also considered hazardous waste and must be disposed of accordingly.[1][3][4]
2. Decontamination of Labware:
-
All glassware and equipment contaminated with this compound should be decontaminated within a chemical fume hood.[2]
-
First, rinse the contaminated surfaces with a pH 10 buffer solution.[2]
-
Following the buffer rinse, wash the surfaces with a freshly prepared 10% bleach solution.[2]
-
The resulting decontamination solutions must be collected as hazardous cyanide-containing waste.[2]
3. Spill Management:
-
Small Spills (within a fume hood):
-
Large Spills or Spills Outside a Fume Hood:
4. Waste Storage and Pickup:
-
Store all sealed and labeled this compound waste containers in a designated and secure hazardous waste accumulation area, preferably within a fume hood.[2][3]
-
Ensure that waste containers are not filled beyond 90% of their capacity.[6]
-
Arrange for the disposal of the hazardous waste through your institution's established procedures, which typically involve contacting the EH&S office to schedule a pickup.[2][1]
Quantitative Data for Cyanide Waste Management
The following table summarizes key quantitative parameters relevant to the handling and disposal of cyanide-containing waste.
| Parameter | Value/Guideline | Source |
| Decontamination Solution pH | 10 | [2] |
| Decontamination Bleach Solution | 10% (freshly prepared) | [2] |
| Suggested Maximum Cyanide in Raw Sewage | 1 ppm | [7] |
| Toxic Threshold for Fish (Cyanide) | 0.05 - 0.10 ppm | [7] |
| Lethal Dose (Cyanide) in Animals/Humans | 4 mg/lb of body weight | [7] |
Experimental Protocols
Decontamination of Surfaces Contaminated with Cyanide Compounds:
This protocol is adapted from established guidelines for cyanide waste management.[2]
-
Preparation:
-
Ensure all work is conducted within a certified chemical fume hood.
-
Prepare a pH 10 buffer solution.
-
Prepare a fresh 10% bleach solution.
-
-
Procedure:
-
Wearing appropriate PPE, first wipe down the contaminated surface with paper towels soaked in the pH 10 buffer solution.
-
Collect the used paper towels in a designated solid cyanide waste container.
-
Next, wipe down the same surface with paper towels soaked in the 10% bleach solution.
-
Dispose of these paper towels in the same solid cyanide waste container.
-
-
Final Steps:
-
Allow the surface to air dry completely within the fume hood.
-
Seal the solid waste container and store it in the designated hazardous waste accumulation area.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Navigating the Risks: A Comprehensive Guide to Handling Vinylidene Cyanide
For Immediate Implementation: This document provides essential safety protocols and operational plans for the handling and disposal of vinylidene cyanide. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel.
This compound is a highly toxic and reactive chemical that demands meticulous handling and a thorough understanding of its associated hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, emergency plans, and disposal methods to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The minimum required PPE when working with this compound is detailed below. Double gloving is highly recommended to provide an extra layer of protection against this hazardous substance.[1][2][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Prevents skin contact and absorption.[4] |
| Double gloving | Provides additional protection in case of a breach of the outer glove.[1][2][3] | |
| Eye Protection | Safety goggles and a face shield | Protects against splashes and dust.[1][3] |
| Body Protection | Flame-retardant and antistatic lab coat | Protects against splashes and prevents ignition from static discharge.[5][6] |
| Long pants and closed-toe shoes | Ensures full skin coverage.[1] | |
| Respiratory Protection | Required when vapors or aerosols are generated | A full-face respirator may be necessary if exposure limits are exceeded.[4][6] |
Operational Plan: From Receipt to Disposal
All handling of this compound, including weighing and transferring, must be conducted within a certified laboratory chemical fume hood.[1][2][4] A designated area for working with cyanides should be clearly marked.[1][3]
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store Securely: Store in a cool, dry, well-ventilated area, away from acids, oxidizing agents, and water.[7] The container must be kept tightly closed.[5][6][8]
-
Restricted Access: Store in a locked cabinet to prevent unauthorized access.[3]
Handling and Use
-
Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Have a pH 10 buffer solution and a freshly prepared 10% bleach solution readily available for decontamination.[1][7]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Transfer: Carefully transfer the required amount of this compound. Use non-sparking tools to prevent ignition.[5][6]
-
Never Work Alone: Always have a second person present and informed when working with cyanides.[2][9]
Decontamination and Disposal
-
Decontaminate Surfaces: Clean all contaminated surfaces, including glassware and the fume hood, first with a pH 10 buffer solution, followed by a 10% bleach solution.[1][3]
-
Collect Waste: All contaminated materials, including wipes, gloves, and rinse solutions, must be collected in a designated, sealed container labeled as "Cyanide-Containing Hazardous Waste."[1][2]
-
Waste Disposal: Dispose of hazardous waste according to institutional and local regulations. Do not mix with other waste streams.[5]
Emergency Plan: Spills and Exposure
In the event of an emergency, immediate and decisive action is crucial.
Spill Response
Inside a Fume Hood:
-
Contain: If possible, contain the spill using absorbent pads.
-
Decontaminate: Clean the area as described in the decontamination procedure above.
-
Dispose: Collect all cleanup materials as hazardous waste.[2]
Outside a Fume Hood:
-
Evacuate: Immediately evacuate the area and alert others.[1][2]
-
Isolate: Close the doors to the affected area to prevent the spread of vapors.
-
Call for Help: Contact your institution's emergency response team and inform them of the this compound spill.
Exposure Response
Skin Contact:
-
Remove Contaminated Clothing: Immediately remove all contaminated clothing.[1][5]
-
Rinse: Flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[1][2]
-
Seek Medical Attention: Seek immediate medical attention.[8]
Eye Contact:
-
Flush: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station.[1][8]
-
Seek Medical Attention: Seek immediate medical attention.[8]
Inhalation:
-
Move to Fresh Air: Move the affected person to fresh air immediately.[2][8]
-
Seek Medical Attention: Seek immediate medical attention.[8]
Ingestion:
-
Rinse Mouth: Rinse the mouth with water. Do not induce vomiting.[8]
-
Seek Medical Attention: Seek immediate medical attention.[8]
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response.
Caption: Workflow for handling this compound.
Caption: Emergency procedures for spills and exposure.
References
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Page loading... [guidechem.com]
- 9. documents.manchester.ac.uk [documents.manchester.ac.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
